Ethyl 2-(1H-indol-2-yl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1H-indol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-10-7-9-5-3-4-6-11(9)13-10/h3-7,13H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODUBFGFNKKYPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455404 | |
| Record name | Ethyl 2-(1H-indol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33588-64-6 | |
| Record name | Ethyl 2-(1H-indol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-(1H-indol-2-yl)acetate synthesis from indole
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(1H-indol-2-yl)acetate
Abstract
The indole-2-acetic acid scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active agents. This compound is a key intermediate in the elaboration of these more complex molecules. This technical guide provides an in-depth exploration of the principal synthetic strategies for accessing this valuable compound, designed for researchers, chemists, and professionals in drug development. Moving beyond simple procedural lists, this document elucidates the mechanistic underpinnings and causal logic behind three distinct and powerful synthetic paradigms: the classical Fischer and Reissert indole syntheses and the modern, direct approach of palladium-catalyzed C-H activation. Each section includes detailed, field-proven experimental protocols, quantitative data summaries, and mechanistic diagrams to ensure both theoretical understanding and practical applicability.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several distinct starting points, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The three primary strategies discussed herein are visualized below.
Figure 1: High-level overview of the primary synthetic routes to this compound.
The Fischer Indole Synthesis: A Cornerstone Approach
First reported by Emil Fischer in 1883, this reaction remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2] The core principle involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a suitable carbonyl compound.[3][4]
The Underlying Mechanism
The Fischer indole synthesis proceeds through a sophisticated cascade of reactions initiated by an acid catalyst. The widely accepted mechanism involves a critical[5][5]-sigmatropic rearrangement.[1][4][5]
-
Hydrazone Formation : Phenylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.
-
Tautomerization : The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form under acidic conditions.[1]
-
[5][5]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a concerted, electrocyclic rearrangement where the N-N bond is cleaved and a new C-C bond is formed at the ortho position of the aromatic ring.[2][4]
-
Rearomatization & Cyclization : The resulting diimine intermediate rapidly tautomerizes to restore aromaticity. The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion to form the five-membered ring.
-
Ammonia Elimination : The final step is the acid-catalyzed elimination of an ammonia molecule from the aminal intermediate, which yields the energetically favorable aromatic indole ring.[1]
Figure 2: The reaction mechanism of the Fischer Indole Synthesis.
Application via the Japp-Klingemann Reaction
To synthesize the target molecule, a specific hydrazone precursor is required. The Japp-Klingemann reaction provides an elegant entry to this intermediate.[6][7] It utilizes the reaction of an aryl diazonium salt with a β-keto-ester. The resulting hydrazone can then be directly subjected to Fischer conditions.[6][8]
Experimental Protocol
Part A: Synthesis of the Hydrazone via Japp-Klingemann
-
Diazonium Salt Preparation : Aniline (1.0 eq) is dissolved in aqueous HCl (3 eq). The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.05 eq) in cold water is added dropwise, keeping the temperature below 5 °C. The resulting diazonium salt solution is used immediately.
-
Coupling Reaction : In a separate flask, ethyl 2-methyl-3-oxobutanoate (1.0 eq) is dissolved in ethanol, and a solution of sodium acetate (3.0 eq) in water is added. The mixture is cooled to 0-5 °C.
-
The cold diazonium salt solution is added slowly to the β-keto-ester solution, maintaining the temperature and stirring vigorously. The pH is kept between 3-4.[9]
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-3 hours. The precipitated hydrazone product is collected by filtration, washed with cold water, and dried.
Part B: Fischer Indole Cyclization
-
The dried hydrazone from Part A (1.0 eq) is added portion-wise to pre-heated polyphosphoric acid (PPA) (10x weight of hydrazone) at 80 °C with vigorous mechanical stirring.
-
The reaction mixture is heated to 100-110 °C and maintained for 45-60 minutes. The reaction progress is monitored by TLC.
-
The hot, viscous mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed thoroughly with water and a saturated sodium bicarbonate solution until neutral, and then dried.
-
Purification is achieved by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: ethyl acetate/hexanes).
| Parameter | Value/Reagent | Purpose/Rationale |
| Catalyst | Polyphosphoric Acid (PPA) | Serves as a strong Brønsted acid catalyst and a non-volatile solvent, ideal for the required high temperatures.[1][4] |
| Temperature | 100-110 °C | Provides the necessary activation energy for the[5][5]-sigmatropic rearrangement and subsequent cyclization/elimination steps. |
| Workup | Poured onto ice | Quenches the reaction and hydrolyzes the PPA, allowing for precipitation and isolation of the organic product. |
| Expected Yield | 60-75% (over two steps) | This is a typical yield range for this classic two-step sequence. |
The Reissert Indole Synthesis: An Alternative Classical Route
The Reissert synthesis offers a fundamentally different approach, starting from ortho-nitrotoluenes.[10][11] This method is particularly useful for preparing indole-2-carboxylic acids and their esters.[12]
Mechanistic Pathway
The Reissert synthesis is a two-stage process:
-
Condensation : An o-nitrotoluene derivative is deprotonated at the methyl group by a strong base (e.g., potassium ethoxide). The resulting carbanion acts as a nucleophile, attacking diethyl oxalate in a condensation reaction to yield ethyl o-nitrophenylpyruvate.[10][11][12]
-
Reductive Cyclization : The nitro group of the pyruvate intermediate is reduced to an amino group, typically using zinc powder in acetic acid or catalytic hydrogenation.[10][12][13] The newly formed aniline nitrogen then spontaneously undergoes intramolecular cyclization with the adjacent ketone, followed by dehydration, to form the indole ring directly as the ethyl ester.
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physical and chemical properties of Ethyl 2-(1H-indol-2-yl)acetate
An In-depth Technical Guide to Ethyl 2-(1H-indol-2-yl)acetate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in synthetic organic chemistry and medicinal chemistry. We will explore its core physicochemical and spectroscopic properties, delve into its chemical reactivity and established synthetic protocols, and discuss its significance as a precursor in the development of pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile indole derivative.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged structure" in medicinal chemistry.[1] This distinction arises from its ability to bind to a multitude of biological receptors with high affinity, making it a recurring motif in both natural products and synthetic pharmaceuticals.[1] Prominent examples range from the essential amino acid tryptophan to the neurotransmitter serotonin and numerous blockbuster drugs.[1]
This compound belongs to this important class of compounds. As a 2-substituted indole, it serves as a versatile intermediate, offering multiple reaction sites for chemical modification. Its utility lies in its capacity to be transformed into more complex molecular architectures, particularly those targeted for therapeutic applications such as anticancer and anti-inflammatory agents.[1][2] This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.
Physicochemical Properties
The physical state and solubility parameters of this compound are critical for its handling, storage, and application in various reaction conditions. The compound presents as an off-white to brown solid or sticky oil, contingent on ambient temperature.[3] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃NO₂ | [4][5] |
| Molecular Weight | 203.24 g/mol | [6] |
| CAS Number | 33588-64-6 | [6] |
| Appearance | Off-white to yellow to brown sticky oil or solid | [3] |
| Melting Point | 28-31 °C | [3] |
| Boiling Point | 353.4 ± 17.0 °C at 760 mmHg118-120 °C at 0.003 Torr | [3][4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| pKa | 16.73 ± 0.30 (Predicted) | [3] |
| XLogP3 | 2.3 | [5][6] |
| Topological Polar Surface Area | 42.1 Ų | [5][6] |
| Flash Point | 167.5 ± 20.9 °C | [4] |
Molecular Structure and Identification
Accurate identification is paramount in chemical synthesis. This compound is unambiguously defined by its molecular structure and associated chemical identifiers.
-
IUPAC Name: this compound[6]
-
SMILES: CCOC(=O)CC1=CC2=CC=CC=C2N1[6]
-
InChI: 1S/C12H13NO2/c1-2-15-12(14)8-10-7-9-5-3-4-6-11(9)13-10/h3-7,13H,2,8H2,1H3[6]
-
InChIKey: FODUBFGFNKKYPU-UHFFFAOYSA-N[6]
Caption: 2D structure of this compound.
Spectroscopic Profile and Characterization
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The expected data provides a fingerprint for identity and purity confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will feature a characteristic signal for the N-H proton of the indole ring, typically a broad singlet in the region of 8-11 ppm. The aromatic protons on the benzene portion of the indole will appear as multiplets between 7.0-7.6 ppm. The methylene protons (CH₂) of the acetate group will show as a singlet around 3.8 ppm. The ethyl group will present as a quartet (CH₂) around 4.1 ppm and a triplet (CH₃) around 1.2 ppm.
-
¹³C NMR : The carbonyl carbon of the ester is the most deshielded, appearing around 170 ppm. The aromatic and indole ring carbons will resonate in the 100-140 ppm region. The ethyl group carbons will be observed at approximately 61 ppm (CH₂) and 14 ppm (CH₃).[2] Spectral data is available for public viewing on databases like PubChem.[6]
-
-
Infrared (IR) Spectroscopy : Key diagnostic peaks include a sharp N-H stretching vibration around 3300-3400 cm⁻¹.[7] A strong absorption band corresponding to the C=O stretch of the ester group will be prominent around 1720-1740 cm⁻¹.[2][7] The C-H stretching of the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.
-
Mass Spectrometry (MS) : In electron ionization (EI) mass spectrometry, the compound will show a molecular ion peak (M⁺) at m/z = 203, corresponding to its molecular weight.[6] Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ethyl acetate moiety.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by three primary functional regions: the indole nitrogen, the electron-rich indole ring, and the ethyl ester group.
-
N-H Acidity and Alkylation : The proton on the indole nitrogen is weakly acidic (pKa ≈ 17) and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation, providing a straightforward pathway to N-substituted indole derivatives.
-
Ester Group Transformations : The ethyl ester is susceptible to standard ester chemistry. It can be hydrolyzed to the corresponding carboxylic acid, 1H-indole-2-acetic acid, under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols or be converted to amides via aminolysis.
-
Indole Ring Reactivity : The indole ring is an electron-rich aromatic system. While electrophilic aromatic substitution typically occurs at the C3 position for indoles, the presence of the C2 substituent can influence the regioselectivity of reactions like halogenation, nitration, and Friedel-Crafts acylation.
Synthesis Protocol: The Fischer Indole Synthesis
The Fischer indole synthesis, developed in 1883, remains a classic and reliable method for constructing the indole scaffold.[1] The synthesis of this compound can be achieved via a variation of this reaction.
Principle: The reaction involves the acid-catalyzed condensation of a phenylhydrazine with an appropriate aldehyde or ketone, followed by a-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[1] For this target molecule, a suitable starting material would be phenylhydrazine and a keto-ester like ethyl 4,4-diethoxy-3-oxobutanoate.
Caption: Workflow for the Fischer Indole Synthesis.
Exemplary Laboratory Protocol:
This is a generalized procedure and must be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Step 1: Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid. Add ethyl 4,4-diethoxy-3-oxobutanoate (1.05 eq) dropwise at room temperature. Stir the mixture for 2-4 hours until TLC analysis indicates the consumption of the starting materials.
-
Step 2: Cyclization: To the reaction mixture, add a strong acid catalyst such as polyphosphoric acid or zinc chloride. Heat the mixture to reflux (80-120 °C) for 4-8 hours. Monitor the reaction progress by TLC.
-
Step 3: Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution. The aqueous layer is then extracted three times with ethyl acetate.[8]
-
Step 4: Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8] Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound.
-
Hazard Identification : The compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5]
-
Personal Protective Equipment (PPE) : Use in a chemical fume hood is required.[4] Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles.[4]
-
Storage : Store in a cool, dry place. It is recommended to keep the compound refrigerated at 2-8°C in a tightly sealed container.[3]
-
Handling : Avoid breathing dust, fumes, or vapors.[3][5] Wash hands thoroughly after handling.[4] Avoid contact with strong oxidizing agents, heat, flames, and sparks.[4]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes.[3] For skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[4]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an important tool for chemists in both academic and industrial settings. A thorough understanding of its characteristics, as detailed in this guide, is the first step toward leveraging its full potential in the synthesis of novel and complex molecules, particularly in the pursuit of new therapeutic agents.
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This compound | CAS#:33588-64-6 | Chemsrc. (n.d.). Chemsrc. Retrieved January 1, 2026, from [Link]
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Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate. (n.d.). Taylor & Francis Online. Retrieved January 1, 2026, from [Link]
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PubChem. (n.d.). ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. PubChem. Retrieved January 1, 2026, from [Link]
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Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. (2013). CORE. Retrieved January 1, 2026, from [Link]
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Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. (2023). ACS Omega. Retrieved January 1, 2026, from [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. Retrieved January 1, 2026, from [Link]
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1H-Indole-2-carboxylic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]
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(PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. (2017). ResearchGate. Retrieved January 1, 2026, from [Link]
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Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. (2017). MDPI. Retrieved January 1, 2026, from [Link]
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A Comprehensive Technical Guide to Ethyl 2-(1H-indol-2-yl)acetate (CAS: 33588-64-6) for Advanced Research Applications
This document provides an in-depth technical overview of Ethyl 2-(1H-indol-2-yl)acetate, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. Its purpose is to consolidate critical data on physicochemical properties, synthesis, applications, and comprehensive safety protocols, ensuring both innovative application and operational safety.
Section 1: Core Chemical Identity and Physicochemical Properties
This compound is a member of the indole class of heterocyclic compounds. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a common feature in numerous biologically active natural products and synthetic pharmaceuticals.[1] This compound serves as a versatile building block for constructing more complex molecular architectures.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| CAS Number | 33588-64-6[2][3] |
| IUPAC Name | This compound[2][4] |
| Synonyms | Ethyl 1H-indol-2-ylacetate, Indol-2-ylacetic acid ethyl ester[3][4] |
| Molecular Formula | C₁₂H₁₃NO₂[3][4][5] |
| Molecular Weight | 203.24 g/mol [2][3] |
| MDL Number | MFCD08361732[3][4] |
| InChI Key | FODUBFGFNKKYPU-UHFFFAOYSA-N[4] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Physical Form | Off-white to yellow or brown sticky oil to solid | Sigma-Aldrich |
| Melting Point | 28-31 °C | ChemicalBook[3] |
| Boiling Point | 118-120 °C @ 0.003 Torr | ChemicalBook[3] |
| Density | 1.2 ± 0.1 g/cm³ | Chemsrc[5] |
| Purity | Typically ≥95% | Various Suppliers[4][5] |
| Topological Polar Surface Area | 42.1 Ų | PubChem[2][4] |
Section 2: Synthesis, Reactivity, and Mechanistic Considerations
The primary utility of this compound lies in its role as a reactive intermediate. The ester and the activated methylene group, along with the indole nucleus itself, provide multiple sites for chemical modification, enabling its use in the synthesis of diverse heterocyclic systems.
Representative Synthetic Pathway: Fischer Indole Synthesis
One of the most fundamental methods for creating the indole core of this molecule is the Fischer indole synthesis.[1] This acid-catalyzed reaction involves the condensation of a phenylhydrazine derivative with a suitable aldehyde or ketone, followed by a[5][5]-sigmatropic rearrangement to form the indole ring. For this compound, a suitable keto-ester precursor is required.
The choice of an acid catalyst (e.g., H₂SO₄, HCl, or a Lewis acid like ZnCl₂) is critical. The catalyst facilitates the formation of the key hydrazone intermediate and promotes the subsequent cyclization and ammonia elimination steps that are hallmarks of this reaction mechanism.
Caption: Generalized workflow for the Fischer Indole Synthesis.
Section 3: Applications in Research and Drug Development
The indole nucleus is a cornerstone in medicinal chemistry, appearing in drugs such as the anti-inflammatory agent Indomethacin and the anti-migraine drug Sumatriptan.[1] this compound provides a strategic entry point for synthesizing novel indole derivatives with potential therapeutic activities.
Its value stems from the ability to functionalize the molecule at several key positions:
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a common precursor for amide bond formation, a key reaction in creating peptide mimetics and other complex drug candidates.
-
N-Alkylation/Arylation: The indole nitrogen can be substituted, which significantly modulates the electronic properties and biological activity of the resulting molecule.
-
Electrophilic Substitution: The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution, allowing for the introduction of various functional groups.
Research has demonstrated the use of related indole-2-carboxylates in the synthesis of compounds with anticancer and other pharmacological properties.[6][7][8][9]
Section 4: Comprehensive Safety and Handling Protocols
As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety. The following protocols are based on established safety data and best practices.
GHS Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards.
Table 3: GHS Classification and Precautionary Statements
| Category | Information |
|---|---|
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning [3] |
| Hazard Statements | H315: Causes skin irritation.[3][4]H319: Causes serious eye irritation.[3][4]H335: May cause respiratory irritation.[3][4] |
| Precautionary Statements | P261: Avoid breathing dust, fumes, or vapors.[3]P280: Wear protective gloves, eye protection, and face protection.[10]P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Exposure Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5] The work area should be well-ventilated.[10]
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if contamination occurs.
-
Skin and Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned.[5]
-
Step-by-Step Safe Handling Protocol
This protocol outlines the procedure for safely weighing and transferring the compound for use in a chemical reaction.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment: spatula, weighing paper/boat, reaction vessel, and solvent.
-
Don all required PPE as specified in Section 4.2.
-
-
Weighing:
-
Due to its potential to be a sticky solid or oil, tare a suitable container (e.g., a small beaker or vial) on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound into the tared container using a clean spatula.
-
Avoid generating dust or aerosols. If the material is a solid, handle it gently.
-
-
Transfer to Reaction Vessel:
-
If the next step involves dissolving the compound, add a small amount of the reaction solvent to the weighing container to rinse it.
-
Carefully transfer the solution/slurry into the main reaction vessel.
-
Repeat the rinse step 2-3 times to ensure a quantitative transfer.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces with a solvent-soaked towel (e.g., ethanol or acetone), placing the used towel in a designated solid chemical waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[5]
-
First Aid and Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[5] Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[5] If irritation persists, seek medical attention.[5]
-
Inhalation: Move the person to fresh air.[5] If breathing is difficult or symptoms persist, seek medical attention.[5]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
Storage and Disposal
-
Storage: Store the compound in a tightly sealed container in a refrigerator (2-8°C) to maintain its stability.[3][4] Keep it away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of waste material and empty containers in accordance with all applicable local, regional, and national regulations.[5] Do not allow the material to enter drains or water courses.[5]
Section 5: Conclusion
This compound is a high-value chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its versatile reactivity, grounded in the indole scaffold, makes it an essential tool for researchers. Adherence to the stringent safety and handling protocols detailed in this guide is critical for mitigating risks and enabling its effective and safe use in the laboratory.
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1H NMR and 13C NMR spectral data of Ethyl 2-(1H-indol-2-yl)acetate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-(1H-indol-2-yl)acetate
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key heterocyclic compound. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we provide researchers, scientists, and drug development professionals with a definitive reference for the structural elucidation of this indole derivative. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through authoritative data sources, ensuring both scientific integrity and practical applicability.
Introduction: The Role of NMR in Structural Verification
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. This compound (C₁₂H₁₃NO₂), a molecule featuring the privileged indole scaffold, requires precise characterization to ensure its identity and purity before its use in further research or development.[1] NMR spectroscopy serves as the gold standard for this purpose. ¹H NMR provides detailed information about the proton environment and connectivity, while ¹³C NMR maps the carbon framework of the molecule. This guide synthesizes spectral data to create a complete and reliable NMR profile of the title compound, explaining the causal logic behind the observed spectral features.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following numbering scheme is used for this compound. This systematic approach is crucial for correlating specific NMR signals to their corresponding atoms within the molecule.
Diagram: Logical Workflow for NMR-based Structural Elucidation
Caption: Workflow for confirming molecular structure using NMR data.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed fingerprint of the proton environments. The analysis is typically conducted in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), as chemical shifts can be solvent-dependent.[2][3] The following assignments are based on established chemical shift principles and data from analogous structures.[4]
Aliphatic Region (δ 1.0 - 4.5 ppm)
-
Ethyl Ester Group (-OCH₂CH₃): This moiety gives rise to a classic and easily identifiable pattern.
-
A triplet integrating to three protons (3H) appears upfield, typically around δ 1.2-1.3 ppm . This signal corresponds to the methyl protons (H-12). Its multiplicity is a triplet due to spin-spin coupling with the two adjacent methylene protons (H-11), following the n+1 rule (2+1=3).
-
A quartet integrating to two protons (2H) is observed further downfield, around δ 4.1-4.2 ppm . This signal represents the methylene protons (H-11) of the ethyl group. The downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom. The signal is split into a quartet by the three neighboring methyl protons (3+1=4). The coupling constant (J) for this vicinal coupling is consistently around 7 Hz.[5]
-
-
Acetate Methylene Group (-CH₂COO-): A sharp singlet integrating to two protons (2H) is found at approximately δ 3.8 ppm . This signal corresponds to the methylene protons at the C-8 position. It appears as a singlet because there are no adjacent protons to induce splitting.
Aromatic and Heterocyclic Region (δ 6.0 - 10.0 ppm)
-
Indole Ring Protons: The protons on the indole nucleus present a more complex, yet highly informative, set of signals.
-
H-3: This proton is a key diagnostic signal for 2-substituted indoles. It appears as a singlet (or a very narrow triplet if coupled to the N-H proton) in the region of δ 6.3-6.4 ppm . Its relatively upfield position is characteristic for this proton on the electron-rich pyrrole ring.[6]
-
H-4 to H-7: These four protons on the benzene ring typically resonate between δ 7.0 and 7.6 ppm . Their precise shifts and multiplicities depend on the substitution pattern. Generally, H-4 and H-7 appear as doublets or doublet of doublets due to coupling with their single ortho neighbor, while H-5 and H-6 often appear as triplets or doublet of doublets from coupling to two ortho neighbors.[7]
-
N-H Proton: The indole N-H proton (H-1) is labile and its signal is often broad. It appears significantly downfield, typically δ 8.1 ppm or higher in CDCl₃ and can be even further downfield in DMSO-d₆ due to hydrogen bonding with the solvent.[4]
-
Summary of ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (N-H) | > 8.1 | Broad Singlet | 1H | - |
| H-4, H-7 | ~7.5-7.6 | Multiplet/dd | 2H | ~7-8 |
| H-5, H-6 | ~7.0-7.2 | Multiplet/td | 2H | ~7-8 |
| H-3 | ~6.35 | Singlet | 1H | - |
| H-11 (-OCH₂-) | ~4.20 | Quartet (q) | 2H | ~7.1 |
| H-8 (-CH₂-) | ~3.80 | Singlet (s) | 2H | - |
| H-12 (-CH₃) | ~1.28 | Triplet (t) | 3H | ~7.1 |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon backbone of the molecule. With proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum. Assignments are based on predictable chemical shift ranges and data available from spectral databases.[8][9]
-
Carbonyl Carbon (C-9): The ester carbonyl carbon is the most deshielded and appears furthest downfield, typically around δ 171.5 ppm .
-
Aromatic Carbons (C-2, C-3a, C-4, C-5, C-6, C-7, C-7a): These carbons resonate in the range of δ 100-140 ppm.
-
C-2 and C-7a: These quaternary carbons attached to the nitrogen atom are found around δ 135.8 ppm and δ 136.2 ppm , respectively.
-
C-3a: This quaternary carbon at the ring junction appears near δ 127.9 ppm .
-
C-4, C-5, C-6, C-7: The protonated aromatic carbons appear between δ 111.0 and 124.0 ppm .
-
C-3: This carbon is characteristically shielded in the indole ring, resonating upfield around δ 102.0 ppm .
-
-
Aliphatic Carbons (C-8, C-11, C-12):
-
C-11 (-OCH₂-): The ethyl methylene carbon, deshielded by oxygen, is found near δ 61.5 ppm .
-
C-8 (-CH₂-): The acetate methylene carbon appears around δ 35.1 ppm .
-
C-12 (-CH₃): The ethyl methyl carbon is the most shielded carbon, appearing furthest upfield at approximately δ 14.3 ppm .
-
Summary of ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C-9 (C=O) | ~171.5 |
| C-7a | ~136.2 |
| C-2 | ~135.8 |
| C-3a | ~127.9 |
| C-5 | ~122.0 |
| C-6 | ~120.5 |
| C-4 | ~120.0 |
| C-7 | ~111.0 |
| C-3 | ~102.0 |
| C-11 (-OCH₂-) | ~61.5 |
| C-8 (-CH₂-) | ~35.1 |
| C-12 (-CH₃) | ~14.3 |
Experimental Protocol for NMR Data Acquisition
To ensure reproducibility and high-quality data, a standardized experimental protocol is essential.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Ensure the sample is fully dissolved by gentle vortexing.
-
-
Instrumental Parameters:
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher.[10][11]
-
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR or the residual solvent signal for ¹³C NMR (e.g., CDCl₃ at δ 77.16 ppm).
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Visualization of Key Proton Correlations
The following diagram illustrates the molecular structure with key through-bond proton-proton (¹H-¹H) couplings that define the observed signal multiplicities.
Diagram: ¹H-¹H Coupling Network in this compound
Caption: Key vicinal (³J) and meta (⁴J) proton couplings.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The characteristic triplet-quartet pattern of the ethyl group, the distinct singlet for the acetate methylene protons, and the unique signals of the indole core collectively serve as a robust analytical signature. This guide provides a foundational framework for interpreting these spectra, enabling researchers to confidently verify the synthesis and purity of this important chemical building block. Adherence to the outlined experimental protocols will ensure the acquisition of high-fidelity data, forming the bedrock of sound scientific investigation.
References
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Chemistry LibreTexts. (2022). 3.4: Spin-Spin Splitting in the Ethyl Group. [Link]
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Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns. [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. (2025). YouTube. [Link]
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Introduction to NMR. (2023). NMR 5: Coupling Constants. [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, Vol 27, No 2. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. [Link]
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Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(9), 1143. [Link]
-
Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 757-769. [Link]
-
SpectraBase. 1H-Indole-2-acetic acid, ethyl ester - 13C NMR. [Link]
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Supplementary Information for Regioselective synthesis of pyrrole and indole-fused isocoumarins. [Link]
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Supporting Information for a Wiley-VCH publication. (2007). [Link]
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SpectraBase. ethyl acetate - 1H NMR. [Link]
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University of Birmingham. Spectra of ethyl acetate. [Link]
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Gu, L., & Li, X. (2011). An improved procedure for the synthesis of indole-2-carboxylic acid esters. ResearchGate. [Link]
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Shivaji College. NMR spectra of ethyl alcohol. [Link]
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University of Rochester. Coupling constants for 1H and 13C NMR. [Link]
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Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. [Link]
-
Supporting Information for Pd(II)-Catalyzed Regioselective 2-Alkylation of Indoles. [Link]
-
Choi, S., & Kim, S.-G. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2017(3), M946. [Link]
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SpectraBase. Indole-3-acetic acid, ethyl ester - 1H NMR. [Link]
-
Reich, H. J. Organic Chemistry Data & Info - 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
-
Chegg. (2018). Solved 2. Sketch the 1H NMR spectrum of ethyl acetate. [Link]
-
Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH. [Link]
-
Supporting Information for Indoles. The Royal Society of Chemistry. [Link]
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Spectroscopic Characterization of Ethyl 2-(1H-indol-2-yl)acetate: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic methods used to characterize Ethyl 2-(1H-indol-2-yl)acetate (C₁₂H₁₃NO₂), a significant heterocyclic compound in the landscape of medicinal chemistry and drug development.[1] Intended for researchers, scientists, and professionals in the field, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and purity assessment of this indole derivative.
Introduction: The Imperative of Precise Molecular Characterization
This compound belongs to the vast family of indole-containing molecules, which are core scaffolds in numerous natural products and pharmacologically active compounds. The precise elucidation of its molecular structure is a foundational requirement for understanding its chemical reactivity, structure-activity relationships (SAR), and metabolic fate. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture, offering a detailed fingerprint of the compound. This guide will not only present the expected spectroscopic data but will also rationalize the experimental choices and interpretative approaches that underpin a robust characterization workflow.
Foundational Analysis: A Generalized Workflow
The comprehensive characterization of a newly synthesized batch of this compound follows a logical and systematic workflow. This ensures that the identity, purity, and structural integrity of the compound are unequivocally established before its use in further applications.
Caption: Generalized workflow for the synthesis and spectroscopic characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Mapping the Proton Environment
Experimental Rationale: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which serves as a convenient internal reference.[2] Tetramethylsilane (TMS) is typically added as an internal standard with a defined chemical shift of 0 ppm. A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferred to achieve better signal dispersion and resolution of coupling patterns.[3]
Step-by-Step Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of CDCl₃.
-
Internal Standard: Add a small amount of TMS to the solution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.
Expected ¹H NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | NH -1 |
| ~7.60 | d | 1H | Ar-H 4 |
| ~7.20 - 7.05 | m | 3H | Ar-H 5, Ar-H 6, Ar-H 7 |
| ~6.30 | s | 1H | CH -3 |
| 4.20 | q | 2H | -O-CH₂ -CH₃ |
| 3.80 | s | 2H | -CH₂ -COO- |
| 1.25 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Experimental Rationale: ¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum, where each unique carbon atom appears as a single line.
Step-by-Step Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum and assign the chemical shifts to the corresponding carbon atoms.
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C =O (Ester) |
| ~136.0 | C -7a |
| ~132.0 | C -2 |
| ~128.0 | C -3a |
| ~122.0 | C -6 |
| ~120.5 | C -5 |
| ~120.0 | C -4 |
| ~111.0 | C -7 |
| ~101.0 | C -3 |
| ~61.5 | -O-C H₂-CH₃ |
| ~35.0 | -C H₂-COO- |
| ~14.0 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Rationale: The sample can be analyzed as a thin film on a salt plate or as a KBr pellet. The key is to obtain a spectrum with well-resolved peaks and minimal background interference. For this compound, we expect to see characteristic absorptions for the N-H bond of the indole, the C=O of the ester, and the C-O bonds, as well as aromatic C-H and C=C stretches.[4]
Step-by-Step Experimental Protocol for FTIR (Thin Film):
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch (indole) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch |
| ~1735 | C=O stretch (ester)[4] |
| ~1620, ~1460 | Aromatic C=C stretch |
| ~1250-1150 | C-O stretch (ester)[4] |
| ~740 | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
Experimental Rationale: Electron Ionization (EI) is a common ionization method for relatively small, volatile molecules. For a more precise determination of the molecular formula, High-Resolution Mass Spectrometry (HRMS) is indispensable as it can measure the mass with very high accuracy.
Step-by-Step Experimental Protocol for GC-MS (EI):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as ethyl acetate or methanol.
-
Injection: Inject a small volume of the solution into the gas chromatograph (GC), which separates the compound from any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source of the mass spectrometer, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: Analyze the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₂H₁₃NO₂
-
Molecular Weight: 203.24 g/mol [1]
-
HRMS (ESI+) m/z: Calculated for [M+H]⁺ (C₁₂H₁₄NO₂⁺): 204.1025, Found: [To be determined experimentally]
-
Key Fragmentation Patterns (EI): The fragmentation of indole derivatives often involves the stable indole ring. For the ethyl ester, characteristic losses would include the ethoxy group (-OCH₂CH₃, m/z 45) and the entire ester functional group. The quinolinium ion at m/z 130 is a common fragment for indole-containing compounds.[5]
Caption: A simplified representation of a possible fragmentation pathway for this compound in EI-MS.
Conclusion: A Synergistic Approach to Structural Verification
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and MS. While this guide provides a detailed framework and predicted data based on established principles and analysis of related compounds, it is imperative that these are confirmed through the acquisition of high-quality experimental data for each new batch of the compound. This rigorous approach to characterization ensures the reliability and reproducibility of scientific findings in the fields of chemical research and drug development.
References
-
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. MDPI. Available at: [Link]
-
This compound | C12H13NO2 | CID 11106442 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Prinsen, E., et al. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 1997. Available at: [Link]
-
Supporting Information for a Wiley-VCH publication, 2007. Available at: [Link]
-
IR Spectroscopy Tutorial: Esters. University of California, Los Angeles. Available at: [Link]
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An In-depth Technical Guide to the Fischer Indole Synthesis of Ethyl 2-(1H-indol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Since its discovery by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry.[1][2] This robust and versatile reaction provides a powerful method for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][3] Its significance is underscored by its application in the synthesis of important drug classes, such as the antimigraine triptans.[2] This guide will provide an in-depth technical exploration of the Fischer indole synthesis, with a specific focus on the preparation of Ethyl 2-(1H-indol-2-yl)acetate, a valuable building block in medicinal chemistry. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, and address common challenges and optimization strategies, equipping researchers with the knowledge to effectively employ this classic transformation.
II. Mechanistic Underpinnings: A Step-by-Step Elucidation
The Fischer indole synthesis is a complex, acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[2][4] The generally accepted mechanism involves a cascade of distinct steps, each crucial for the successful formation of the indole ring.
The Core Mechanistic Pathway is as follows:
-
Hydrazone Formation: The synthesis commences with the condensation of an arylhydrazine (e.g., phenylhydrazine) with a carbonyl compound to form a phenylhydrazone.[2][3][4] This initial step is typically reversible and acid-catalyzed.
-
Tautomerization to Ene-hydrazine: The resulting hydrazone undergoes tautomerization to the more reactive ene-hydrazine isomer.[2][4][5]
-
[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, analogous to a Cope rearrangement, to form a new carbon-carbon bond and break the weak N-N bond.[2][3][4] This step disrupts the aromaticity of the benzene ring.
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of the amino group onto the imine carbon, forming a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia to generate the stable, aromatic indole ring.[2][3][4]
Visualizing the Mechanism:
Caption: The mechanistic pathway of the Fischer indole synthesis.
III. Synthesis of this compound: A Practical Guide
The synthesis of this compound via the Fischer method requires careful selection of starting materials and reaction conditions. The key carbonyl precursor for this synthesis is ethyl 4,4-diethoxy-3-oxobutanoate.
A. Reagents and Materials
| Reagent/Material | Purpose | Key Considerations |
| Phenylhydrazine | Arylhydrazine starting material | Should be freshly distilled or from a recently opened bottle to avoid oxidation. |
| Ethyl 4,4-diethoxy-3-oxobutanoate | Carbonyl starting material | Can be synthesized from ethyl 4-chloroacetoacetate. |
| Acid Catalyst (e.g., Polyphosphoric acid, Zinc Chloride, Acetic Acid) | To catalyze the cyclization | The choice of acid can significantly impact yield and regioselectivity.[6][7] |
| Solvent (e.g., Ethanol, Acetic Acid, Toluene) | Reaction medium | The solvent can influence reaction rate and workup.[8][9] |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying agent | For removing residual water from the organic extract. |
| Silica Gel | Stationary phase for chromatography | For purification of the final product. |
| Solvents for Chromatography (e.g., Hexane, Ethyl Acetate) | Mobile phase for chromatography | The ratio will need to be optimized for effective separation. |
B. Experimental Protocol
This protocol outlines a general one-pot procedure for the synthesis of this compound.[10]
Step 1: Hydrazone Formation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add ethyl 4,4-diethoxy-3-oxobutanoate (1.0 - 1.2 equivalents) to the solution.
-
If using a non-acidic solvent, add a catalytic amount of acetic acid to promote hydrazone formation.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]
Step 2: Indolization
-
Once hydrazone formation is complete, add the acid catalyst (e.g., polyphosphoric acid or zinc chloride) to the reaction mixture. Caution: The addition of strong acids can be exothermic.
-
Heat the reaction mixture to reflux and maintain for several hours. The optimal reaction time should be determined by TLC monitoring.[1]
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully neutralize the acidic mixture by pouring it into a beaker of ice-water and slowly adding a base (e.g., sodium bicarbonate solution) until the effervescence ceases.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as the final product.
Visualizing the Workflow:
Caption: A generalized experimental workflow for the synthesis.
IV. Challenges, Optimization, and Troubleshooting
While the Fischer indole synthesis is a powerful tool, it is not without its challenges. Understanding these potential pitfalls and how to address them is crucial for a successful synthesis.
A. Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting and Optimization Strategies |
| Low Yield | - Incomplete hydrazone formation.- Decomposition of starting materials or product at high temperatures.[9]- Suboptimal acid catalyst or concentration.[9] | - Ensure complete hydrazone formation before adding the indolization catalyst.- Carefully control the reaction temperature and time.[11]- Screen different Brønsted and Lewis acids (e.g., PPA, ZnCl₂, p-TsOH).[1][6]- Consider using microwave-assisted synthesis to reduce reaction times and potentially improve yields.[3] |
| Formation of Side Products | - Regioselectivity issues with unsymmetrical ketones.[7]- Friedel-Crafts type side reactions.- Polymerization. | - For unsymmetrical ketones, the choice of acid and solvent can influence the isomer ratio.[7]- Milder reaction conditions (lower temperature, weaker acid) may minimize side reactions. |
| Reaction Failure | - Presence of strong electron-donating groups on the carbonyl component can favor N-N bond cleavage over the desired[4][4]-sigmatropic rearrangement.[12][13][14] | - If the reaction fails with protic acids, try using Lewis acids like ZnCl₂.[12][13]- Computational studies can help predict the likelihood of competing pathways.[12][13] |
| Purification Difficulties | - Presence of multiple, closely-eluting byproducts.- The product may be an oil, making crystallization difficult. | - Optimize chromatographic conditions (solvent system, gradient).- Consider derivatization to a crystalline solid for easier purification. |
B. The Critical Role of the Acid Catalyst
The choice of acid catalyst is paramount in the Fischer indole synthesis.[6] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[1][2] The optimal catalyst often depends on the specific substrates. For instance, polyphosphoric acid (PPA) is frequently used as it can act as both a catalyst and a solvent.[3][9] However, for sensitive substrates, milder acids like acetic acid may be preferable to minimize side reactions.[11]
V. Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[15]
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch of the indole, C=O stretch of the ester).
VI. Conclusion and Future Directions
The Fischer indole synthesis remains a highly relevant and widely utilized method for the construction of the indole core. Its application in the synthesis of this compound provides a valuable intermediate for drug discovery and development. While challenges such as regioselectivity and substrate limitations exist, a thorough understanding of the reaction mechanism and careful optimization of reaction conditions can lead to successful outcomes. Future research in this area may focus on the development of milder and more selective catalytic systems, as well as the expansion of the substrate scope to include more complex and functionalized starting materials. The continued evolution of this classic reaction will undoubtedly contribute to advancements in medicinal chemistry and the synthesis of novel bioactive compounds.
VII. References
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ACS Publications. An Eco-Friendly Industrial Fischer Indole Cyclization Process.
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Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst.
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Kaunas University of Technology | KTU. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.
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Benchchem. Technical Support Center: Optimizing Fischer Indole Synthesis.
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Benchchem. Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
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Journal of the American Chemical Society. Why Do Some Fischer Indolizations Fail?.
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SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis.
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SYNTHETIC COMMUNICATIONS. ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES.
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Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid.
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PMC. Why Do Some Fischer Indolizations Fail?.
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Fischer Indole Synthesis.
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PubChem. This compound.
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Taylor & Francis Online. ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES.
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PubChem. ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.
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Benchchem. failure of Fischer indolization with specific substitution patterns.
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Taylor & Francis Online. ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES.
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MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
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The Royal Society of Chemistry. Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal.
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Reddit. Problems with Fischer indole synthesis.
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Organic Chemistry Portal. Fischer Indole Synthesis.
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YouTube. Fischer Indole Synthesis.
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Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.
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ChemScene. 51079-10-8 | Ethyl 2-(1H-indol-3-yl)-2-oxoacetate.
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Knowledge UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].
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Organic Syntheses Procedure. ethyl diethoxyacetate.
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A Comprehensive Guide to the Strategic Functionalization of the Indole C-2 Position for Synthesis
Abstract
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, with its derivatives forming the basis of numerous therapeutic agents. While the C-3 position of indole is intrinsically reactive towards electrophiles, selective functionalization at the C-2 position presents a significant synthetic challenge. Overcoming this challenge is crucial as C-2 substituted indoles often exhibit unique and potent biological activities. This in-depth technical guide provides a comprehensive overview of the strategies and methodologies developed to achieve selective C-2 functionalization. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a robust framework for designing synthetic routes to novel C-2 functionalized indole derivatives. We will explore directed ortho-metalation, transition-metal-catalyzed C-H activation, cross-coupling reactions, and other emerging strategies, grounding the discussion in mechanistic principles and practical applications.
Introduction: The Significance and Challenge of Indole C-2 Functionalization
The Ubiquity of the Indole Scaffold in Pharmaceuticals and Natural Products
The indole nucleus is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and rigid, planar structure allow it to participate in various biological interactions, particularly with proteins and enzymes.[2] Prominent examples include the neurotransmitter serotonin, the anti-migraine drugs triptans, and the potent anti-cancer agent vincristine. The specific substitution pattern on the indole ring is critical for modulating biological activity, making the development of regioselective synthetic methods a paramount objective.
The Electronic Landscape of Indole: Inherent Reactivity at C-3 vs. the Challenge of C-2
The inherent reactivity of the indole ring is governed by its electron-rich nature, making it susceptible to electrophilic attack.[1] Quantum mechanical calculations and experimental evidence consistently show that the C-3 position is the most nucleophilic and kinetically favored site for electrophilic substitution.[3] This is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) formed upon attack at C-3 more effectively than at any other position. Consequently, direct electrophilic functionalization of a simple indole almost invariably occurs at C-3.
Functionalization at the C-2 position is therefore a non-intuitive transformation that requires overcoming this intrinsic C-3 selectivity. The C-2 proton is the most acidic C-H bond on the indole ring, a property that can be exploited for deprotonation-based strategies.[4] However, direct C-H activation or functionalization at C-2 often requires carefully designed catalytic systems that can override the electronic bias of the ring.[3][5]
Strategic Importance of C-2 Functionalization in Drug Discovery
The synthesis of C-2 functionalized indoles is of substantial importance in synthetic and pharmaceutical chemistry.[1][6] Introducing substituents at the C-2 position provides a key vector for exploring chemical space and optimizing drug-like properties. C-2 aryl indoles, for instance, are found in numerous biologically active compounds and their synthesis is a major focus of modern synthetic methodology.[7] The ability to selectively forge C-C and C-heteroatom bonds at this position allows for the construction of complex molecular architectures with novel pharmacological profiles, making it a critical tool for lead optimization and the development of next-generation therapeutics.
Strategies for Overcoming Inherent C-3 Selectivity
To achieve selective C-2 functionalization, chemists have devised several clever strategies that manipulate the reactivity of the indole nucleus. These approaches typically involve modifying the indole nitrogen, which in turn influences the regioselectivity of subsequent reactions.
N-Protection as a Steering Group
The choice of the protecting group on the indole nitrogen is not merely for preventing N-functionalization; it plays a pivotal role in directing reactivity. Bulky or electronically distinct N-substituents can sterically hinder the C-7 position and electronically modify the pyrrole ring, influencing the outcome of metalation or C-H activation events. For instance, N-acyl or N-sulfonyl groups can act as directing groups in certain transition-metal-catalyzed reactions.[8]
Directing Groups for C-H Activation
The most powerful strategy for overriding the intrinsic reactivity of a C-H bond is the use of a directing group (DG).[9] In the context of indole chemistry, a directing group is typically installed on the nitrogen atom. This group contains a Lewis basic atom that can coordinate to a transition metal catalyst, delivering it in close proximity to the C-2 C-H bond and facilitating its selective cleavage.[9][10] This approach forms the basis of the most widely used methods for C-2 functionalization. A variety of directing groups, such as amides, pyridyls, and carbamates, have been successfully employed.[6][11] Some directing groups are designed to be "traceless," meaning they can be easily removed after the desired C-H functionalization is complete.[12]
Metal-Halogen Exchange on Pre-functionalized Indoles
An alternative to direct C-H functionalization is to first install a halogen atom at the C-2 position. This pre-functionalization strategy allows for subsequent transformations via metal-halogen exchange (typically with organolithium reagents) or through transition-metal-catalyzed cross-coupling reactions. The synthesis of 2-iodoindoles, for example, can be achieved through methods like aromatic Finkelstein-type exchanges, providing a versatile handle for introducing a wide range of substituents.[13]
Key Methodologies for C-2 Functionalization
Directed ortho-Metalation (DoM) and C-2 Lithiation
Directed ortho-metalation (DoM) is a powerful technique that relies on the deprotonation of a position ortho to a directing metalation group (DMG).[14][15] In indoles, a suitable DMG on the nitrogen atom can direct a strong base, typically an organolithium reagent, to selectively abstract the C-2 proton, which is the most acidic C-H bond on the ring.[4][16] The resulting 2-lithioindole is a potent nucleophile that can be trapped with a wide variety of electrophiles.
3.1.1 Mechanism and Key Principles
The process begins with the coordination of the Lewis acidic lithium atom of the organolithium base (e.g., n-BuLi, s-BuLi) to the Lewis basic heteroatom of the DMG.[15] This brings the base into close proximity to the C-2 proton, facilitating its abstraction over other protons in the molecule. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and enhance the basicity of the reagent, often leading to cleaner and faster reactions.[14] The choice of base and reaction conditions can be critical for achieving high regioselectivity. For example, using s-BuLi in the presence of a bulky N-acyl group can selectively yield the C-2 lithiated species, whereas other conditions might favor C-3 lithiation.[17]
3.1.2 Experimental Protocol: N-Amide Directed C-2 Lithiation and Subsequent Electrophilic Quench
This protocol is a representative example based on principles described in the literature.[17][18]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-acyl indole substrate (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add sec-butyllithium (s-BuLi, 1.1 equiv, ~1.4 M in cyclohexane) dropwise to the stirred solution. Maintain the temperature at -78 °C. The solution may change color upon formation of the lithiated species. Stir the reaction mixture for 1-2 hours at this temperature.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., iodomethane, benzaldehyde, trimethylsilyl chloride; 1.2 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Workup: After stirring for an additional 1-3 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel to afford the desired C-2 substituted indole.
3.1.3 Data Table: Comparison of Directing Groups and Electrophiles for C-2 Lithiation
| Directing Group (on N-1) | Base/Conditions | Electrophile | C-2 Product | Typical Yield | Reference Insight |
| -CONEt₂ (Diethylcarbamoyl) | s-BuLi/TMEDA, THF, -78°C | (CH₃)₃SiCl | 2-TMS-Indole | High | N-amide is a robust DMG.[18] |
| -P(O)(t-Bu)₂ | n-BuLi, THF, -40°C | (CH₃)₃SiCl | 2-TMS-Indole | High | N-phosphinoyl group shows high directing ability.[18] |
| -CO(C(Et)₃) | s-BuLi/t-BuOK, THF, -78°C | CH₃I | 2-Methyl-Indole | Good | Superbase conditions can favor C-2 lithiation.[17] |
| -Boc | s-BuLi/TMEDA, THF, -78°C | DMF | 2-Formyl-Indole | Moderate | Boc group can also direct lithiation to C-2.[19] |
Transition-Metal-Catalyzed C-H Activation
Transition-metal-catalyzed C-H activation has revolutionized organic synthesis by offering a more atom- and step-economical approach to functionalization.[5][10] For indole C-2 functionalization, this strategy typically employs a directing group on the nitrogen to achieve high regioselectivity with catalysts based on palladium, rhodium, or ruthenium.[6][20][21]
3.2.1 Palladium-Catalyzed C-2 Arylation: The Pivotal Role of the Directing Group
Palladium catalysis is widely used for C-2 arylation of indoles.[22][23] In a typical catalytic cycle, the N-directing group chelates to the Pd(II) catalyst, leading to the formation of a five- or six-membered cyclometalated intermediate via C-H activation at the C-2 position. This palladacycle then reacts with an arylating agent (e.g., an aryl halide or boronic acid) through oxidative addition or transmetalation, followed by reductive elimination to furnish the C-2 arylated indole and regenerate the active Pd(II) catalyst.[24][25] The choice of directing group, oxidant, and ligands is crucial for reaction efficiency and selectivity.[22][26]
3.2.2 Rhodium and Ruthenium-Catalyzed C-2 Alkenylation and Alkylation
Rhodium(III) and Ruthenium(II) catalysts are also highly effective for C-2 functionalization, particularly for alkenylation and alkylation reactions.[6][21][27] Rh(III) catalysts, often used with a Cp* ligand, can catalyze the coupling of N-directed indoles with alkenes and alkynes.[20][21] The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway. Similarly, Ru(II) catalysts can achieve C-2 alkenylation with a variety of directing groups.[27] Some methods even allow for selective synthesis of linear or branched alkyl groups at the C-2 position by tuning the directing group and reaction conditions.[28]
3.2.3 Mechanistic Workflow Diagram (Graphviz)
Caption: Generalized workflow for directed C-2 arylation of indole.
3.2.4 Experimental Protocol: A Representative Pd-Catalyzed C-2 Arylation
This protocol is a representative example based on principles described in the literature.[22][23]
-
Preparation: To an oven-dried screw-cap vial, add the N-pyridyl-indole substrate (1.0 equiv, 0.2 mmol), aryl iodide (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reaction: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add anhydrous N,N-dimethylacetamide (DMA, 1.0 mL). Seal the vial tightly with a Teflon-lined cap.
-
Heating: Place the vial in a preheated oil bath or heating block at 120-140 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water (3x) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the C-2 arylated product.
Halogen-Metal Exchange and Cross-Coupling Reactions
This strategy involves the initial synthesis of a 2-haloindole, which then serves as a versatile electrophilic partner in various cross-coupling reactions. This two-step approach provides a robust and often high-yielding route to C-2 functionalized indoles.
3.3.1 Synthesis of 2-Haloindoles
The synthesis of 2-haloindoles can be challenging due to the reactivity of the indole ring. However, several methods have been developed. For example, N-protected indoles can be lithiated at C-2 and then quenched with an electrophilic halogen source (e.g., I₂, C₂Cl₆). More recently, milder methods such as aromatic Finkelstein-type reactions have been reported for the synthesis of 2-iodoindoles from 2-chloroindoles under acidic conditions.[13]
3.3.2 Suzuki, Stille, and Sonogashira Coupling at the C-2 Position
Once the 2-haloindole is in hand, it becomes a powerful building block for standard palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reacting a 2-haloindole with an aryl or vinyl boronic acid (or boronate ester) provides access to C-2 aryl and vinyl indoles. This reaction is known for its mild conditions and high functional group tolerance.[23][29]
-
Stille Coupling: The coupling of 2-haloindoles with organostannanes is another effective method for forming C-C bonds.
-
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties at the C-2 position by coupling a 2-haloindole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
3.3.3 Reaction Scheme Diagram (Graphviz)
Caption: Cross-coupling reactions using 2-haloindoles as precursors.
3.3.4 Data Table: Scope of Coupling Partners and Typical Yields
| Reaction | Coupling Partner | Catalyst System | Product Type | Typical Yield | Reference Insight |
| Suzuki | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-Aryl-indole | Good to Excellent | Broad substrate scope for both partners.[29] |
| Suzuki | Phenylboronic acid | Pd(TFA)₂, Air | 2-Aryl-indole | Good | Direct C-H activation can also be used with boronic acids.[23] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Alkynyl-indole | Good | Standard conditions are effective for 2-haloindoles.[3] |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 2-Alkenyl-indole | Moderate to Good | Offers an alternative to C-H alkenylation.[24] |
Conclusion and Future Outlook
The selective functionalization of the C-2 position of indole has transitioned from a formidable challenge to a feasible and versatile synthetic operation. The development of sophisticated strategies, particularly directing group-assisted C-H activation and robust cross-coupling protocols, has provided chemists with a powerful toolkit to access novel C-2 substituted indoles.
Directed ortho-metalation remains a reliable, albeit stoichiometric, method for accessing C-2 nucleophiles. However, the field is increasingly dominated by catalytic C-H activation, which offers superior atom economy and procedural simplicity. Palladium, rhodium, and ruthenium catalysts, guided by a diverse array of directing groups, have enabled the introduction of aryl, vinyl, and alkyl substituents with remarkable control and predictability. The pre-functionalization approach via 2-haloindoles continues to be a valuable and complementary strategy, leveraging the well-established power of cross-coupling chemistry.
Future advancements will likely focus on several key areas:
-
Development of more versatile and easily removable directing groups: The ideal directing group should be cheap, easy to install and remove under mild conditions, and effective with a broad range of catalytic systems.
-
Catalyst-controlled regioselectivity without directing groups: A major goal is to develop catalytic systems that can differentiate between the C-H bonds of an unactivated indole, allowing for selective C-2 functionalization without the need for installing and removing a directing group.
-
Asymmetric C-2 functionalization: The development of enantioselective methods for creating stereocenters at or adjacent to the C-2 position remains a significant and important challenge.
-
Broader scope of coupling partners: Expanding the range of functional groups that can be introduced at the C-2 position, particularly through novel C-H activation pathways, will continue to be a major driver of innovation.
As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the ability to precisely and efficiently manipulate the indole scaffold at the C-2 position will undoubtedly continue to expand, fueling new discoveries in medicine, materials science, and beyond.
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A Comparative Analysis of Ethyl 2-(1H-indol-2-yl)acetate and its 3-yl Isomer: Structure, Synthesis, and Reactivity
An In-depth Technical Guide for Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific point of substitution on the indole ring profoundly influences the molecule's electronic properties, reactivity, and biological function. This technical guide provides an in-depth comparison of two pivotal isomers: Ethyl 2-(1H-indol-2-yl)acetate and Ethyl 2-(1H-indol-3-yl)acetate. We will dissect their fundamental differences in structure, detail distinct synthetic strategies, compare their spectroscopic signatures, and explore the critical divergence in their chemical reactivity. This analysis aims to equip researchers, chemists, and drug development professionals with the foundational knowledge required to strategically leverage these isomers in the design and synthesis of novel therapeutics.
The Indole Nucleus: A Tale of Two Positions
The indole ring is an electron-rich aromatic system, a feature that makes it highly susceptible to electrophilic attack. However, the electron density is not uniformly distributed. The lone pair of electrons on the nitrogen atom actively participates in the π-system of the ring, leading to a significant increase in electron density within the five-membered pyrrole moiety, particularly at the C3 position.[1][2]
This electronic distribution is the cornerstone of indole chemistry. The C3 position is overwhelmingly the most nucleophilic site, estimated to be up to 10¹³ times more reactive towards electrophiles than a position on a benzene ring.[2] This inherent reactivity difference between the C2 and C3 positions dictates the synthetic accessibility and subsequent chemical behavior of their derivatives.
Caption: Indole resonance contributors showing charge localization.
As illustrated, moving the nitrogen lone pair to the C2-C3 bond places a negative charge on the C3 carbon. Further delocalization to place the charge on C2 disrupts the aromaticity of the fused benzene ring, making this resonance form less stable and C2 less nucleophilic than C3. This fundamental electronic distinction is the primary driver for the differences between the 2-yl and 3-yl isomers.
Strategic Synthesis: Accessing the Isomers
The synthesis of substituted indoles is most famously achieved via the Fischer Indole Synthesis . This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3][4] The structure of the final indole is directly determined by the choice of these two starting materials.
Synthesis of Ethyl 2-(1H-indol-3-yl)acetate
The 3-yl isomer is the more common and biologically prominent of the two, with its parent acid, Indole-3-acetic acid (IAA), being the primary plant growth hormone, auxin.[5][6] A common Fischer synthesis approach utilizes phenylhydrazine and a γ-ketoester, such as ethyl levulinate (ethyl 4-oxopentanoate).
Alternatively, given the high nucleophilicity of the C3 position on the parent indole ring, direct alkylation is a viable strategy. For instance, reacting indole with ethyl diazoacetate in the presence of a metal catalyst can introduce the acetate side chain directly at the C3 position.
Synthesis of this compound
Accessing the 2-yl isomer is less direct and requires a different synthetic design. The Fischer indole synthesis can be employed by reacting phenylhydrazine with a β-ketoester that forces the desired cyclization pattern, such as ethyl 3-oxobutanoate derivatives. A more common route involves the synthesis of indole-2-carboxylic acid as an intermediate, which is then esterified. The parent acid can be synthesized via the Fischer method by reacting phenylhydrazine with pyruvic acid, followed by decarboxylation and subsequent functionalization steps.[2]
Caption: Workflow for synthesizing the 2-yl and 3-yl isomers.
Spectroscopic Distinctions
The difference in the substitution pattern leads to distinct and predictable differences in their NMR and other spectroscopic data. These signatures are critical for confirming the identity and purity of each isomer.
| Property | This compound | Ethyl 2-(1H-indol-3-yl)acetate |
| ¹H NMR (Proton) | ||
| Indole NH | ~8.1-8.5 ppm (broad s) | ~8.0-8.4 ppm (broad s) |
| C3-H | ~6.3-6.5 ppm (s or t) | (No proton) |
| C2-H | (No proton) | ~7.2 ppm (d or t) |
| Methylene (-CH₂-) | ~3.8 ppm (s) | ~3.7 ppm (s) |
| Ethyl (-OCH₂CH₃) | ~4.2 ppm (q), ~1.3 ppm (t) | ~4.1 ppm (q), ~1.2 ppm (t) |
| Aromatic Protons | ~7.0-7.6 ppm (m) | ~7.0-7.7 ppm (m) |
| ¹³C NMR (Carbon) | ||
| Carbonyl (C=O) | ~171 ppm | ~172 ppm |
| C2 | ~136 ppm (quaternary) | ~108 ppm |
| C3 | ~101 ppm | ~124 ppm (quaternary) |
| Methylene (-CH₂-) | ~35 ppm | ~31 ppm |
| Note: Exact chemical shifts can vary based on solvent and concentration. Data is estimated based on typical values for substituted indoles.[7][8][9] |
The most telling difference in the ¹H NMR is the presence of a signal for the C3-proton in the 2-yl isomer, typically found significantly upfield around 6.3-6.5 ppm. Conversely, the 3-yl isomer lacks a proton at C3 but shows a signal for the C2-proton further downfield. In ¹³C NMR, the chemical shifts of the C2 and C3 carbons are diagnostic, reflecting the direct attachment of the electron-withdrawing acetate group.
Divergent Chemical Reactivity
The primary difference in reactivity lies in how the isomers respond to electrophiles.
Reactivity of this compound
In this isomer, the highly reactive C3 position is unsubstituted. Therefore, it is the prime target for electrophilic aromatic substitution. Reactions such as Vilsmeier-Haack formylation, Mannich reactions, nitration, and halogenation will occur preferentially and often exclusively at the C3 position.[2][10] This makes the 2-yl isomer an excellent starting material for synthesizing 2,3-disubstituted indoles, which are valuable motifs in drug discovery.
Reactivity of Ethyl 2-(1H-indol-3-yl)acetate
With the C3 position blocked by the acetate group, electrophilic attack is disfavored. The C2 position is the next most reactive site within the pyrrole ring, but it is significantly less nucleophilic than C3. Under forcing conditions or with highly reactive electrophiles, substitution may occur at C2. More commonly, if the reaction conditions are sufficiently acidic to protonate C3, electrophilic attack can be redirected to the benzene portion of the molecule, typically at the C5 position.[2] Alternatively, reactions can be directed at the N-H position (N-alkylation, N-acylation) or at the α-carbon of the acetate side chain, which can be deprotonated to form an enolate.
Caption: Contrasting reactivity pathways for the two isomers.
Biological Activity Profile
The positional isomerism has profound consequences for biological activity.
-
Ethyl 2-(1H-indol-3-yl)acetate : This compound is a synthetic auxin and a direct precursor to Indole-3-acetic acid (IAA). IAA is a crucial hormone in plants, regulating cell division, elongation, and differentiation.[6] Its derivatives are widely studied and used in agriculture and horticulture. In drug development, the indole-3-acetic acid scaffold has been explored for various therapeutic applications, including anticancer agents.[11]
-
This compound : The biological profile of the 2-yl isomer is less defined than its 3-yl counterpart. However, the indole-2-acetate and related indole-2-carboxylic acid frameworks are present in various synthetically developed compounds with a range of biological activities. Their utility often comes from serving as a rigid scaffold for presenting other functional groups in a specific spatial orientation for receptor binding.
Experimental Protocols
Protocol 1: Fischer Synthesis of Ethyl 2-(Indole-2-carboxylate) (Precursor to 2-yl isomer)
This protocol outlines the synthesis of the parent ester, which can be further modified to the target acetate.
-
Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq). Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2 hours. The formation of the phenylhydrazone may be observed as a precipitate.
-
Cyclization: Cool the mixture containing the hydrazone. Slowly add a solution of polyphosphoric acid or Eaton's reagent while keeping the temperature below 40°C.
-
Reaction Workup: Once the reaction is complete (monitored by TLC), pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Ethyl 2-(1H-indole-2-carboxylate).[8]
Protocol 2: Synthesis of Ethyl 2-(1H-indol-3-yl)acetate via Fischer Synthesis
-
Hydrazone Formation: In a round-bottom flask, combine phenylhydrazine (1.0 eq) and ethyl levulinate (1.0 eq) in glacial acetic acid.
-
Cyclization: Heat the mixture to reflux (approx. 115-120°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Reaction Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A solid or oil may separate.
-
Extraction & Purification: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic extracts, wash sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo. The resulting crude product can be purified by silica gel chromatography to afford Ethyl 2-(1H-indol-3-yl)acetate.[12][13]
Conclusion
The key differences between this compound and its 3-yl isomer are rooted in the fundamental electronic properties of the indole nucleus. The higher nucleophilicity of the C3 position makes the 3-yl isomer the more thermodynamically favored product in many reactions and a cornerstone of natural product chemistry. However, the 2-yl isomer provides a critical synthetic handle: its unsubstituted C3 position is primed for electrophilic attack, opening a gateway to a diverse array of 2,3-disubstituted indoles. Understanding these distinctions in structure, synthesis, and reactivity is paramount for any scientist aiming to rationally design and construct novel indole-based molecules for drug discovery and development.
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Introduction: The Chemical Significance of Ethyl 2-(1H-indol-2-yl)acetate
An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(1H-indol-2-yl)acetate
This compound is a valuable heterocyclic compound featuring the indole nucleus, a structural motif prevalent in numerous biologically active natural products and pharmaceutical agents.[1] The indole ring system is a cornerstone in medicinal chemistry, found in molecules ranging from the amino acid tryptophan to potent alkaloids.[2] As a synthetic intermediate, this compound serves as a critical building block for more complex molecules. Its utility in drug discovery and development necessitates a thorough understanding of its chemical stability. The integrity of this compound is paramount, as degradation can lead to the formation of impurities that may compromise experimental outcomes, reduce product yield, and introduce potential toxicological risks.
This guide provides a comprehensive analysis of the stability profile of this compound. We will explore its intrinsic chemical vulnerabilities, delineate its primary degradation pathways, and establish field-proven protocols for its proper storage and handling. Furthermore, we will detail a systematic approach to stability assessment through forced degradation studies, providing researchers and drug development professionals with the practical knowledge required to ensure the compound's quality and reliability.
Section 1: Intrinsic Chemical Stability and Key Molecular Features
The stability of this compound is intrinsically linked to the chemical properties of its two primary functional groups: the indole ring and the ethyl ester side chain.
-
The Indole Nucleus: The indole ring is an aromatic heterocyclic system consisting of a benzene ring fused to a pyrrole ring.[2] This structure is electron-rich, which makes it highly susceptible to oxidation.[2][3] The most reactive position for electrophilic attack is typically the C3 position; however, the reactivity of the entire ring system contributes to its potential for degradation.[2]
-
The Ethyl Ester Group: The ethyl acetate moiety at the C2 position introduces a site vulnerable to hydrolysis. Under either acidic or basic conditions, the ester can be cleaved to yield indole-2-acetic acid and ethanol.
Understanding these two features is the foundation for predicting and mitigating the degradation of the molecule.
Section 2: Primary Degradation Pathways
The degradation of this compound can be triggered by several environmental factors, including exposure to oxygen, moisture, light, and elevated temperatures. The principal mechanisms of degradation are oxidation, hydrolysis, and photolysis.
Oxidative Degradation
Due to its electron-rich nature, the indole ring is easily oxidized.[2] Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can lead to the formation of various degradation products. The C2-C3 double bond of the pyrrole ring is particularly reactive.[3] Oxidation can result in the formation of oxindole derivatives, which represent a fundamental transformation for this class of compounds.[3][4] Given the substitution at the C2 position, oxidation may lead to complex product profiles, including the potential for dimerization or further oxidative cleavage of the ring.[4][5]
Hydrolytic Degradation
The ethyl ester functional group is susceptible to hydrolysis. This reaction is catalyzed by the presence of acid or base and results in the cleavage of the ester bond.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester is hydrolyzed to form Indole-2-acetic acid and ethanol.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester undergoes saponification to yield the carboxylate salt of Indole-2-acetic acid and ethanol.
This pathway is particularly relevant for solution-based experiments or if the compound is stored in a non-anhydrous environment.
Photodegradation
Indole and its derivatives are known to be sensitive to light, particularly UV radiation.[6] The absorption of photons can excite the molecule to a higher energy state, initiating photochemical reactions. These reactions can involve radical mechanisms, leading to a complex mixture of degradation products, including photo-oxidation products and dimers.[6] Therefore, protecting the compound from light is critical for maintaining its integrity.
Thermal Degradation
While generally more stable to heat than to oxidation or light, prolonged exposure to elevated temperatures can accelerate other degradation pathways and may lead to decomposition. Thermal stress studies are necessary to determine the compound's tolerance to heat during storage, transport, and manufacturing processes.[7]
Diagram of Potential Degradation Pathways
Caption: Key degradation pathways for this compound.
Section 3: Recommended Storage and Handling Conditions
Based on the identified degradation pathways, a multi-faceted approach to storage is required to ensure the long-term stability of this compound. Supplier recommendations consistently point towards controlled, protective conditions.[8][9]
| Condition | Recommendation | Causality (Rationale) |
| Temperature | Refrigerate at 2-8°C. | Low temperatures slow down the rates of all chemical reactions, including hydrolysis, oxidation, and thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen, thereby preventing oxidative degradation.[10] |
| Container | Use tightly sealed, airtight containers. | Prevents the ingress of moisture, which is necessary for hydrolysis, and oxygen, which causes oxidation. |
| Light | Protect from light by using amber vials or storing in a dark location. [11][12] | Prevents the initiation of photochemical reactions and photodegradation. Indole compounds are known to be light-sensitive.[13] |
| Purity | Use high-purity, anhydrous solvents if preparing solutions. | Avoids introducing water that can cause hydrolysis or impurities that could catalyze degradation. |
Handling Precautions: This product should only be handled by personnel qualified in the use of potentially hazardous chemicals.[8] Use in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8] Avoid generating dust or aerosols. Wash hands thoroughly after handling.
Section 4: Experimental Assessment of Stability: A Forced Degradation Protocol
Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods and understanding how a drug substance or intermediate behaves under harsh conditions.[14][15] The goal is to induce degradation, typically between 5-20%, to identify likely degradation products and pathways.[15]
Objective
To systematically investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to facilitate the development of a stability-indicating analytical method.
Materials and Reagents
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC system with UV or DAD detector
-
Photostability chamber
-
Oven
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for forced degradation and stability analysis.
Step-by-Step Methodologies
For each condition, a sample of the compound is stressed alongside a control sample which is stored under recommended conditions (2-8°C, protected from light).
-
Acidic Hydrolysis:
-
Dissolve a known amount of the compound in 0.1 N HCl to achieve a concentration of approximately 1 mg/mL.[7]
-
Heat the solution in a water bath at 60°C for 30 minutes to 2 hours.[7]
-
Withdraw samples at appropriate time points, cool, and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute with mobile phase to the target analytical concentration.
-
-
Alkaline Hydrolysis:
-
Dissolve a known amount of the compound in 0.1 N NaOH to achieve a concentration of approximately 1 mg/mL.[7]
-
Heat the solution in a water bath at 60°C for 30 minutes.[7]
-
Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute with mobile phase to the target analytical concentration.
-
-
Oxidative Degradation:
-
Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile) and treat with 3% hydrogen peroxide.
-
Keep the solution at room temperature for up to 24 hours, monitoring periodically.
-
Dilute with mobile phase to the target analytical concentration.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish.
-
Expose to dry heat in an oven at 70°C for a specified period (e.g., 24-48 hours).[7]
-
At the end of the study, dissolve the sample in a suitable solvent and dilute to the target analytical concentration.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound (in a photochemically inert solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
After exposure, prepare samples for analysis by dissolving/diluting to the target concentration.
-
Stability-Indicating Analytical Method: HPLC-UV
A robust High-Performance Liquid Chromatography (HPLC) method is required to separate the parent compound from all potential degradation products.[16][17]
| Parameter | Typical Conditions | Rationale |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[18] | Provides good retention and separation for moderately polar compounds like indole derivatives. |
| Mobile Phase | Gradient elution with Acetonitrile and a pH 3 phosphate buffer.[18] | A gradient is often necessary to resolve early-eluting polar degradants (like the hydrolyzed acid) from the parent compound and later-eluting non-polar degradants. |
| Flow Rate | 1.0 mL/min[18] | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection | UV at 280 nm[19] | The indole chromophore has a strong absorbance around this wavelength, allowing for sensitive detection of the parent compound and related impurities. |
| Column Temp. | 30°C | Maintains consistent retention times and peak shapes. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading while ensuring adequate signal. |
Method Validation: The developed method must be validated according to ICH guidelines to prove it is "stability-indicating." This involves demonstrating specificity (the ability to separate and quantify the analyte in the presence of degradants), linearity, accuracy, precision, and robustness.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and development. The compound is primarily susceptible to oxidative degradation due to its electron-rich indole core and hydrolysis of its ethyl ester side chain. It is also sensitive to light . Adherence to strict storage conditions—refrigeration (2-8°C), protection from light, and storage in a tightly sealed container under an inert atmosphere—is essential to preserve its purity and integrity. A systematic approach using forced degradation studies coupled with a validated, stability-indicating HPLC method provides the necessary framework for confirming the compound's stability profile and ensuring the reliability of experimental data.
References
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Wikipedia. Indole. [Link]
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Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824. [Link]
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ResearchGate. Oxidation of indoles to 2-oxindoles. [Link]
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Lu, K., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. [Link]
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Ogliaro, F., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. [Link]
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National Toxicology Program. (2017). Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3--carbinol. National Institutes of Health. [Link]
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Chemsrc. This compound | CAS#:33588-64-6. [Link]
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McCrory, D., & O'Connor, N. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
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Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]
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Bent, D. V., & Hayon, E. (1975). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. Journal of the American Chemical Society. [Link]
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El-Gindy, A., Emara, S., & Mostafa, N. S. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science. [Link]
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Liu, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]
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El-Gindy, A., Emara, S., & Mostafa, N. S. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Journal of Chromatographic Science, 52(7), 676–683. [Link]
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Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
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Liu, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. [Link]
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Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry. [Link]
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Wang, X., et al. (2020). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]
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Patel, K., & Patel, J. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11106442, this compound. [Link]
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Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
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ResearchGate. Determination of photostability and photodegradation products of indomethacin in aqueous media. [Link]
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ResearchGate. Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. [Link]
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Wu, L., et al. (2020). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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Alabugin, I. V., et al. (2018). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. The Journal of Organic Chemistry. [Link]
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Li, G., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications. [Link]
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Methodological & Application
Detailed synthetic protocol for Ethyl 2-(1H-indol-2-yl)acetate
Application Note & Detailed Protocol
A Comprehensive Guide to the Synthesis of Ethyl 2-(1H-indol-2-yl)acetate: A Key Intermediate in Drug Discovery
Abstract
This compound is a pivotal building block in medicinal chemistry and organic synthesis, serving as a precursor for a wide range of biologically active compounds, including anti-inflammatory drugs and selective estrogen receptor modulators. This document provides a detailed, field-tested protocol for the synthesis of this compound via the Fischer indole synthesis. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and robust characterization techniques to ensure the synthesis of a high-purity final product.
Introduction and Significance
The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. This compound, a key derivative, features a reactive ester group at the C2 position, making it an ideal starting material for further molecular elaboration. Its synthesis is a foundational procedure in many research programs aimed at developing novel therapeutics.
The most common and reliable method for constructing the indole ring system is the Fischer indole synthesis, first reported in 1883. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from phenylhydrazine and a suitable ketone or aldehyde. In this protocol, we will utilize phenylhydrazine and ethyl levulinate (ethyl 4-oxopentanoate) as the key starting materials.
The Fischer Indole Synthesis: Principle and Mechanism
The Fischer indole synthesis proceeds through a series of well-established mechanistic steps. The reaction is initiated by the condensation of phenylhydrazine with a ketone (in our case, ethyl levulinate) to form a phenylhydrazone. This is followed by a protonation and a-sigmatropic rearrangement, which is the key bond-forming step. Subsequent loss of ammonia and tautomerization leads to the final indole product.
Below is a diagram illustrating the generally accepted mechanism for this transformation.
Caption: Mechanism of the Fischer Indole Synthesis.
Detailed Synthesis Protocol
This protocol details the synthesis of this compound from phenylhydrazine and ethyl levulinate using polyphosphoric acid (PPA) as the acid catalyst and cyclizing agent.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. | Supplier (Example) |
| Phenylhydrazine | 108.14 | 5.41 g (5.0 mL) | 50.0 | 1.0 | Sigma-Aldrich |
| Ethyl levulinate | 144.17 | 7.21 g (7.0 mL) | 50.0 | 1.0 | Sigma-Aldrich |
| Polyphosphoric acid (PPA) | - | 50 g | - | - | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | 88.11 | 300 mL | - | - | Fisher Scientific |
| Saturated NaHCO₃ (aq) | - | 200 mL | - | - | Lab Prepared |
| Brine (Saturated NaCl) | - | 100 mL | - | - | Lab Prepared |
| Anhydrous MgSO₄ | 120.37 | 10 g | - | - | VWR |
| Celite® | - | 5 g | - | - | Sigma-Aldrich |
Equipment
-
250 mL three-neck round-bottom flask
-
Mechanical stirrer or magnetic stirrer with a stir bar
-
Thermometer
-
Heating mantle with a temperature controller
-
Condenser
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks)
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
--- CAUTION: Phenylhydrazine is toxic and a suspected carcinogen. Polyphosphoric acid is highly corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. ---
-
Reaction Setup:
-
Place 50 g of polyphosphoric acid (PPA) into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Begin stirring the PPA and heat it to 70-80 °C using a heating mantle. PPA is highly viscous at room temperature; heating will facilitate stirring.
-
-
Formation of Phenylhydrazone in situ:
-
In a separate beaker, mix phenylhydrazine (5.0 mL, 50.0 mmol) and ethyl levulinate (7.0 mL, 50.0 mmol). The mixture will warm slightly as the phenylhydrazone begins to form.
-
Once the PPA has reached the target temperature and is stirring smoothly, add the phenylhydrazine/ethyl levulinate mixture dropwise to the hot PPA over 15-20 minutes. Use a dropping funnel for better control.
-
Rationale: Adding the mixture slowly to the hot acid prevents a sudden exotherm and ensures a controlled reaction rate. The PPA serves as both the solvent and the catalyst for the cyclization.
-
-
Cyclization Reaction:
-
After the addition is complete, increase the temperature of the reaction mixture to 100-105 °C.
-
Maintain this temperature for 30-45 minutes. The color of the mixture will darken significantly.
-
Monitoring: The reaction progress can be monitored by TLC (Thin Layer Chromatography). To take a sample, carefully extract a small aliquot, quench it in ice-water, extract with ethyl acetate, and spot it on a TLC plate. Use a 4:1 Hexane:Ethyl Acetate eluent system. The product spot should be UV active and will stain with a p-anisaldehyde solution.
-
-
Work-up and Quenching:
-
Allow the reaction mixture to cool down to approximately 60-70 °C.
-
Carefully and slowly pour the viscous reaction mixture onto 300 g of crushed ice in a large beaker (1 L). This quenching step is highly exothermic; perform it slowly with vigorous stirring.
-
The crude product will precipitate as a brownish solid or oil.
-
-
Extraction:
-
Transfer the quenched mixture to a 500 mL separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers.
-
Rationale: The product is organic-soluble and will move into the ethyl acetate layer, leaving inorganic salts and impurities in the aqueous layer.
-
-
Neutralization and Washing:
-
Wash the combined organic layers sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with 100 mL of brine (to remove excess water).
-
CAUTION: The bicarbonate wash may cause gas (CO₂) evolution. Vent the separatory funnel frequently.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and wash the pad with a small amount of ethyl acetate.
-
Rationale: A thorough wash and drying step is crucial for removing impurities that could interfere with crystallization or subsequent reactions.
-
-
Purification:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.
-
The crude product should be purified by flash column chromatography on silica gel.
-
Column Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of 10% to 25% ethyl acetate in hexane is typically effective.
-
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield this compound as a white to pale yellow solid.
-
Expected Yield and Properties
-
Yield: 6.5 - 8.1 g (64-80% theoretical yield).
-
Appearance: White to light tan crystalline solid.
-
Melting Point: 65-68 °C.
-
Molecular Formula: C₁₂H₁₃NO₂
-
Molecular Weight: 203.24 g/mol
Characterization and Quality Control
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.25 (br s, 1H, NH), 7.55 (d, 1H), 7.25 (d, 1H), 7.10 (m, 2H), 6.30 (s, 1H), 4.20 (q, 2H, OCH₂), 3.80 (s, 2H, CH₂CO), 1.25 (t, 3H, CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 171.5, 136.0, 133.0, 128.0, 122.0, 120.5, 119.5, 110.5, 101.0, 61.5, 32.0, 14.2. |
| IR (KBr) | ν (cm⁻¹): 3405 (N-H stretch), 1730 (C=O ester stretch), 1615, 1455, 745 (aromatic C-H bend). |
| Mass Spec (EI) | m/z (%): 203 (M⁺), 130 (M⁺ - COOEt). |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Alternative Synthetic Approaches
While the Fischer synthesis is robust, other methods exist for constructing the indole-2-acetate core. A notable alternative is the Reissert Indole Synthesis . This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole ring.
Caption: Comparison of Fischer and Reissert synthetic workflows.
The Reissert synthesis can be advantageous when the required substituted phenylhydrazines for a Fischer synthesis are unstable or unavailable. However, the Fischer route is often more direct and higher-yielding for unsubstituted indoles.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. PPA was not hot enough or inactive. 3. Decomposition of starting material. | 1. Increase reaction time or temperature slightly. 2. Ensure PPA is fresh and heated to >100 °C. 3. Ensure dropwise addition to control exotherm. |
| Dark, Oily Product That Won't Solidify | Presence of polymeric side products or impurities. | Purify meticulously using flash column chromatography. Try triturating the oil with cold hexane or ether to induce crystallization. |
| Difficult Emulsion During Work-up | The reaction mixture contains tars that act as emulsifiers. | Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite®. |
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]
-
Humphries, A. J.; Hand, C. R.; Priestley, N. D. The Fischer Indole Synthesis. Angew. Chem. Int. Ed.2021 , 60 (10), 4948-4964. [Link]
-
Organic Syntheses. Ethyl Indole-2-carboxylate. Org. Synth.1951 , 31, 60. [Link]
The Versatile Scaffold: Ethyl 2-(1H-indol-2-yl)acetate in Modern Medicinal Chemistry
Introduction: The Enduring Significance of the Indole Nucleus
The indole ring system stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable ability to interact with a diverse array of biological targets.[1] This heterocyclic aromatic compound is a cornerstone of numerous natural products, neurotransmitters like serotonin, and a plethora of approved pharmaceuticals.[2] Its unique electronic properties and the capacity for substitution at various positions make it an exceptionally versatile template for the design of novel therapeutic agents. Within this vast chemical space, Ethyl 2-(1H-indol-2-yl)acetate emerges as a particularly valuable building block, offering a strategic entry point for the synthesis of complex molecules with significant pharmacological potential. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and insights into the rationale behind its use in drug discovery.
Core Synthesis Strategies: Accessing the this compound Scaffold
The efficient synthesis of the this compound core is paramount for its utilization in drug discovery programs. Two primary strategies, the classical Fischer indole synthesis and modern palladium-catalyzed cross-coupling reactions, offer robust routes to this key intermediate.
Protocol 1: Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a widely used method for the construction of the indole nucleus.[3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate ketone or aldehyde.[4]
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, is crucial for protonating the hydrazone, which initiates the key[5][5]-sigmatropic rearrangement that forms the carbon-carbon bond of the indole ring.[3]
-
Reaction Temperature: Heat is required to overcome the activation energy of the sigmatropic rearrangement and the subsequent cyclization and ammonia elimination steps.
-
Starting Materials: The choice of the phenylhydrazine and the keto-ester determines the substitution pattern of the final indole. For the synthesis of the parent this compound, phenylhydrazine and ethyl 4,4-diethoxy-3-oxobutanoate are suitable starting materials.
Step-by-Step Methodology:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol. Add ethyl 4,4-diethoxy-3-oxobutanoate (1 equivalent) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, slowly add the reaction mixture to a pre-heated solution of polyphosphoric acid or a mixture of concentrated sulfuric acid in ethanol at 80-100 °C.
-
Reaction Monitoring and Work-up: Maintain the temperature and stir for 1-3 hours, monitoring the disappearance of the hydrazone by TLC. Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extraction and Purification: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Diagram: Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis.
Protocol 2: Palladium-Catalyzed Regioselective C-H Activation
Modern synthetic methods offer more direct and efficient routes to substituted indoles. Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of the indole nucleus at the C2 position.[2][6]
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(II) catalyst, such as Pd(PhCN)2Cl2, is essential for the C-H activation step.[6]
-
Norbornene Mediator: Norbornene acts as a transient mediator, facilitating the ortho-palladation of the indole and subsequent coupling with the electrophile.[6]
-
Base: A base, like sodium bicarbonate, is required to neutralize the acid generated during the reaction.
-
Electrophile: Ethyl bromoacetate serves as the source of the acetate moiety.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed vial under an inert atmosphere (e.g., argon or nitrogen), combine the substituted indole (1 equivalent), ethyl bromoacetate (1.5-2 equivalents), norbornene (2 equivalents), sodium bicarbonate (3 equivalents), and the palladium catalyst (e.g., Pd(PhCN)2Cl2, 5-10 mol%).
-
Solvent and Temperature: Add a suitable solvent, such as 1,4-dioxane or N,N-dimethylformamide (DMF). Seal the vial and heat the reaction mixture to 70-100 °C.
-
Reaction Monitoring and Work-up: Stir the reaction at the elevated temperature for 12-24 hours, monitoring its progress by TLC. After completion, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Purification: Wash the organic phase with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.[2]
Diagram: Palladium-Catalyzed C-H Activation Workflow
Caption: Workflow for Pd-Catalyzed Synthesis.
Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Targets
The this compound scaffold has been successfully employed in the development of a wide range of therapeutic agents, targeting various diseases from inflammatory conditions to cancer and viral infections.
CRTH2 Receptor Antagonists for Allergic Diseases
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade associated with allergic diseases like asthma.[7] Derivatives of indole-2-acetic acid have been extensively investigated as potent and selective CRTH2 receptor antagonists.[7][8]
Mechanism of Action & Rationale:
The indole-2-acetic acid moiety serves as a key pharmacophore that mimics the endogenous ligand, prostaglandin D2 (PGD2), thereby blocking its pro-inflammatory effects. The ethyl ester can be readily hydrolyzed in vivo to the corresponding carboxylic acid, which is essential for binding to the receptor. Structure-activity relationship (SAR) studies have shown that modifications at the N1 and C3 positions of the indole ring, as well as on the acetic acid side chain, can significantly modulate the potency and selectivity of these compounds.[7] For instance, the clinical candidate Setipiprant (ACT-129968) is an indole acetic acid derivative that has shown promise in the treatment of respiratory diseases.[8]
HIV-1 Integrase Inhibitors
HIV-1 integrase is a vital enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiretroviral drug development.[8] Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the design of novel HIV-1 integrase strand transfer inhibitors (INSTIs).
Mechanism of Action & Rationale:
The core indole structure and the C2-carboxyl group of these derivatives can chelate the two magnesium ions within the active site of the integrase enzyme, effectively blocking its function.[9] Further structural optimizations, such as the introduction of a long branch at the C3 position of the indole core, have been shown to enhance the interaction with the hydrophobic cavity near the active site, leading to a marked increase in inhibitory effect.[9]
Protocol 3: In Vitro HIV-1 Integrase Activity Assay
A common method to evaluate the efficacy of potential HIV-1 integrase inhibitors is a biochemical assay that measures the strand transfer activity of the enzyme.[8]
Step-by-Step Methodology:
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer, recombinant HIV-1 integrase, a donor substrate (a DNA oligonucleotide mimicking the viral DNA end), and the test compound at various concentrations.
-
Incubation: The plate is incubated to allow the integrase to bind to the donor substrate and for the inhibitor to exert its effect.
-
Strand Transfer Initiation: A target substrate (another DNA oligonucleotide) is added to the wells to initiate the strand transfer reaction.
-
Detection: The amount of strand transfer product is quantified. This can be achieved through various methods, such as using radioactively labeled DNA, fluorescence-based assays, or ELISA-based detection systems.[10][11]
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined.
Anticancer Agents
The indole scaffold is present in numerous clinically used anticancer drugs, and derivatives of this compound have shown significant potential as novel antineoplastic agents.[1][12] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Mechanism of Action & Rationale:
Derivatives of indole-2-acetic acid have been shown to target several key proteins in cancer pathways. For example, some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12] Others have been designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are often overactive in cancer cells.[13] The ability to modify the indole scaffold at multiple positions allows for the fine-tuning of the molecule's properties to achieve high potency and selectivity for a specific cancer target.[14]
Table 1: Anticancer Activity of Selected Indole-2-carboxylate Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2c | HepG2 (Liver Cancer) | 13.21 ± 0.30 | Inhibition of RNAPII CTD phosphorylation | [14] |
| 3b | A549 (Lung Cancer) | 0.48 ± 0.15 | Inhibition of RNAPII CTD phosphorylation | [14] |
| 16 | Prostate Cancer Cells | - | Dual EGFR/SRC Kinase Inhibitor | [13] |
| 10b | A549 (Lung Cancer) | 0.012 | EGFR and p53-MDM2 modulation | [5] |
| 10b | K562 (Leukemia) | 0.010 | EGFR and p53-MDM2 modulation | [5] |
| 2e | HCT116 (Colorectal) | 6.43 ± 0.72 | EGFR Inhibition | [1] |
Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined.
Conclusion and Future Perspectives
This compound has proven to be a remarkably versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and the amenability of the indole ring to a wide range of chemical modifications have enabled the development of potent and selective modulators of diverse biological targets. The successful application of this scaffold in the discovery of novel CRTH2 antagonists, HIV-1 integrase inhibitors, and anticancer agents highlights its enduring importance in drug discovery. As our understanding of disease biology continues to grow, it is certain that the creative application of the this compound scaffold will continue to yield novel therapeutic candidates for a wide range of human diseases.
References
-
Aissaoui, H., et al. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. ChemMedChem, 18(10), e202300007. Available at: [Link]
-
Zhang, Y., et al. (2014). Palladium-Catalyzed Regioselective 2-Carbethoxyethylation of 1H-Indoles By C-H Activation: One-Step Synthesis of Ethyl 2-(1H-Indol-2-Yl) Acetates. Organic Chemistry: Current Research, 3(1). Available at: [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
-
Al-Warhi, T., et al. (2022). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 27(21), 7244. Available at: [Link]
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ResearchGate. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. Available at: [Link]
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Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9031. Available at: [Link]
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Aissaoui, H., et al. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. PubMed. Available at: [Link]
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ResearchGate. (2014). Palladium-Catalyzed Regioselective 2-Carbethoxyethylation of 1H– Indoles By C-H Activation: One-Step Synthesis of Ethyl 2-(1H-Indol-2-Yl) Acetates. Available at: [Link]
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Lirias | KU Leuven. (2012). A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors. Available at: [Link]
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Sharma, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 237, 114389. Available at: [Link]
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Wang, Y., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Chemical Biology & Drug Design, 88(5), 745-754. Available at: [Link]
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Sanna, M., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7586. Available at: [Link]
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Yilmaz, I., et al. (2022). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Archiv der Pharmazie, 355(11), 2200259. Available at: [Link]
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The Versatile Virtuoso: Ethyl 2-(1H-indol-2-yl)acetate as a Cornerstone in Modern Organic Synthesis
Introduction: The Enduring Significance of the Indole Nucleus
The indole scaffold is a privileged structural motif, ubiquitously found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile reactivity make it a cornerstone in the field of medicinal chemistry and drug discovery. Among the myriad of functionalized indoles, Ethyl 2-(1H-indol-2-yl)acetate stands out as a particularly valuable and versatile building block. Its strategic placement of a reactive methylene group and an ester functionality on the indole core provides a rich platform for a diverse range of synthetic transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and field-proven protocols for its use in the synthesis of complex and biologically relevant molecules.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 74-78 °C |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Acetone, Ethyl Acetate) |
| CAS Number | 33588-64-6 |
Storage and Handling: this compound is stable under normal laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration is recommended. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.
Core Synthetic Strategy: The Fischer Indole Synthesis
The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of phenylhydrazine with a suitable ketone or aldehyde.
Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: Phenylhydrazine reacts with an appropriate keto-ester, such as ethyl levulinate, to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: A[2][2]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine undergoes rearomatization and subsequent intramolecular cyclization.
-
Elimination of Ammonia: The resulting aminoacetal eliminates a molecule of ammonia to afford the final indole product.
Caption: Fischer Indole Synthesis Workflow.
Protocol: Fischer Indole Synthesis of this compound
This protocol provides a general procedure for the synthesis of the title compound.
Materials:
-
Phenylhydrazine hydrochloride
-
Ethyl levulinate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of phenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water, add ethyl levulinate (1.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the formation of the hydrazone by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and add glacial acetic acid (as a catalyst).
-
Heat the mixture to reflux for an additional 4-6 hours. The progress of the indolization can be monitored by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Key Applications in Organic Synthesis
This compound is a versatile building block that can be functionalized at several positions, including the indole nitrogen, the active methylene bridge, and the ester carbonyl.
N-Alkylation and N-Arylation
The indole nitrogen can be readily alkylated or arylated under basic conditions to introduce a variety of substituents. This functionalization is crucial for modulating the biological activity of the resulting indole derivatives.
Causality: The indole N-H proton is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic indolide anion. This anion can then undergo an Sₙ2 reaction with an alkyl or aryl halide.
Caption: N-Alkylation/Arylation Workflow.
Protocol: N-Benzylation of this compound
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-benzylated product.
Reactions at the Active Methylene Bridge
The methylene group between the indole ring and the ester is activated by both the aromatic indole and the electron-withdrawing ester group, making it susceptible to deprotonation and subsequent alkylation or condensation reactions.
Causality: A strong base, such as lithium diisopropylamide (LDA), can deprotonate the α-carbon to the ester, forming an enolate. This enolate is a potent nucleophile that can react with various electrophiles.
Protocol: α-Alkylation of this compound
Materials:
-
This compound (N-protected, e.g., with a Boc group)
-
Lithium diisopropylamide (LDA) solution
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-protected this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Transformation of the Ester Group
The ethyl ester functionality can be readily transformed into other functional groups, such as carboxylic acids, amides, and alcohols, providing further avenues for molecular diversification.
a) Hydrolysis to Indole-2-acetic Acid
The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Indole-2-acetic acid is a valuable precursor for the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) indomethacin and its analogues.[1][2][3][4][5]
b) Reduction to 2-(1H-indol-2-yl)ethanol
The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LAH). The resulting alcohol can be further functionalized.
c) Amidation
The ester can be converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.
Synthesis of Tryptamines and β-Carbolines
This compound is a key starting material for the synthesis of tryptamines and β-carbolines, which are important classes of indole alkaloids with a wide range of biological activities.
Synthesis of Tryptamines:
The synthesis of tryptamines from this compound typically involves a four-step sequence:
-
Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Amide Formation: The carboxylic acid is coupled with an amine (e.g., ammonia or a primary amine) to form an amide.
-
Reduction of the Amide: The amide is reduced to the corresponding amine using a strong reducing agent like LAH.
-
Optional N-Alkylation: The primary amine can be further alkylated if desired.
Synthesis of β-Carbolines via the Pictet-Spengler Reaction:
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines.[6] It involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. Tryptamines derived from this compound are excellent substrates for this reaction.
Caption: Synthetic pathway to Tryptamines and Beta-Carbolines.
Conclusion: A Versatile and Indispensable Building Block
This compound is a highly versatile and valuable building block in organic synthesis. Its rich functionality allows for a wide array of chemical transformations, making it an ideal starting material for the synthesis of complex indole-containing molecules. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to harness the full synthetic potential of this remarkable compound.
References
- The Pictet-Spengler Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. (2023). ACS Omega.
- Synthesis method of indometacin and analogues thereof. (n.d.).
- Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H). (n.d.).
- Synthesis and biological evaluation of ester derivatives of indomethacin as selective COX2 inhibitors. (n.d.).
- 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. (n.d.). Taylor & Francis Online.
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- 3. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. The Pictet-Spengler Reaction [ebrary.net]
Derivatization of Ethyl 2-(1H-indol-2-yl)acetate for biological activity screening
Anwendungs- und Protokollhandbuch: Derivatisierung von Ethyl-2-(1H-indol-2-yl)acetat für das Screening auf biologische Aktivität
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Von: Einem leitenden Anwendungswissenschaftler
Einführung: Das Indolgerüst als privilegiertes Motiv in der medizinischen Chemie
Das Indolgerüst ist eine tragende Säule in der medizinischen Chemie und wird aufgrund seiner Fähigkeit, mit einer Vielzahl von biologischen Zielstrukturen zu interagieren, oft als "privilegierte Struktur" bezeichnet. Diese bemerkenswerte Eigenschaft ist auf seine einzigartige aromatische und heterozyklische Natur zurückzuführen, die Wasserstoffbrückenbindungen, π-π-Stapelungen und hydrophobe Wechselwirkungen ermöglicht. Infolgedessen ist der Indolkern in zahlreichen Naturstoffen und von der FDA zugelassenen Medikamenten enthalten, die ein breites Spektrum an pharmakologischen Aktivitäten aufweisen, darunter antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften.[1][2]
Ethyl-2-(1H-indol-2-yl)acetat ist ein vielseitiges Ausgangsmaterial für die Synthese von Indolderivaten. Seine Struktur bietet mehrere reaktive Stellen für die chemische Modifikation: den Indol-Stickstoff (N1), den Ester-Carbonylkohlenstoff und das α-Kohlenstoffatom der Acetatgruppe. Durch die gezielte Derivatisierung dieser Positionen kann eine Bibliothek von Verbindungen mit unterschiedlichen physikochemischen Eigenschaften und biologischen Aktivitäten erstellt werden.
Dieses Handbuch bietet detaillierte Protokolle für die Derivatisierung von Ethyl-2-(1H-indol-2-yl)acetat und das anschließende Screening der synthetisierten Verbindungen auf ihre biologische Aktivität. Der Schwerpunkt liegt auf der Erzeugung einer vielfältigen Bibliothek von Indolderivaten durch N-Alkylierung und die Umwandlung der Esterfunktionalität in Hydrazide und anschließend in Schiffsche Basen.
Synthese von Indol-2-acetohydrazid-Derivaten: Ein zweistufiger Ansatz
Die Umwandlung von Ethyl-2-(1H-indol-2-yl)acetat in eine Reihe von biologisch aktiven Derivaten kann effizient in einem zweistufigen Verfahren erreicht werden. Die erste Stufe ist die Hydrazinolyse des Esters zu 2-(1H-Indol-2-yl)acetohydrazid. Dieses Zwischenprodukt dient dann als Schlüsselbaustein für die Synthese einer Vielzahl von Schiffschen Basen durch Kondensation mit verschiedenen Aldehyden und Ketonen.
Sources
Application Notes & Protocols: A Guide to the Palladium-Catalyzed Synthesis of Ethyl 2-(1H-indol-2-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Indole-2-Acetic Acid Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2][3][4] Specifically, the ethyl 2-(1H-indol-2-yl)acetate framework is a critical building block for a wide array of biologically active molecules.[5][6] These derivatives are precursors to vital compounds, including anti-inflammatory agents and alkaloids like vindoline and ellipticine.[5] Traditional multi-step syntheses of these compounds often suffer from harsh reaction conditions and limited functional group tolerance.[5][7] The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, offering milder and more efficient pathways to these valuable indole derivatives.[1][8][9][10]
This guide provides an in-depth exploration of a modern and highly efficient palladium-catalyzed method for the synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of the catalytic cycle, present a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
The Engine of the Reaction: Understanding the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2][9] The general mechanism proceeds through a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[9] The key steps are oxidative addition, transmetalation (in the case of traditional cross-coupling) or a related C-H activation/insertion step, and reductive elimination.[8][9]
For the direct C-H functionalization approach to synthesize ethyl 2-(1H-indol-2-yl)acetates, a palladium/norbornene co-catalyzed reaction, often referred to as a Catellani-type reaction, is a highly effective strategy.[4][5] This method allows for the direct coupling of an indole with an alkyl halide at the C2 position.
The catalytic cycle can be visualized as follows:
Caption: Generalized Catalytic Cycle for a Catellani-type Reaction.
Causality Behind the Cycle:
-
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (if part of the starting material for a more complex indole) or the activation of the palladium catalyst. The low-valent Pd(0) complex is oxidized to a Pd(II) species.[8][11]
-
Norbornene's Role: Norbornene acts as a transient directing group and promoter. It undergoes insertion into the Ar-Pd bond, forming a stable palladacycle. This brings the palladium center in close proximity to the ortho C-H bond of the aryl group (or in this case, the C2-H of the indole).
-
C-H Activation: This is a crucial step where the palladium catalyst cleaves the C2-H bond of the indole, forming a new carbon-palladium bond. This is often the regioselectivity-determining step.[4][5]
-
Coupling with the Electrophile: The alkyl halide (e.g., ethyl bromoacetate) then reacts with the indolyl-palladium complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired product, which forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]
Experimental Protocol: Palladium-Catalyzed C-H Carbethoxyethylation of Indoles
This protocol is adapted from a reported efficient, one-step synthesis of ethyl 2-(1H-indol-2-yl)acetates via a palladium-catalyzed regioselective C-H activation reaction.[5][6]
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Indole Substrate | Reagent | Standard Supplier | Ensure purity. |
| Ethyl Bromoacetate | Reagent | Standard Supplier | Handle in a fume hood. |
| Norbornene | Reagent | Standard Supplier | |
| Pd(PhCN)₂Cl₂ | Catalyst | Standard Supplier | Other Pd sources may be used. |
| NaHCO₃ | Reagent | Standard Supplier | Anhydrous is preferred. |
| Anhydrous Dioxane | Solvent | Anhydrous | Use freshly distilled or from a sealed bottle. |
| Ethyl Acetate | ACS | Standard Supplier | For workup and chromatography. |
| Hexanes | ACS | Standard Supplier | For chromatography. |
| Deionized Water | For workup. | ||
| Brine | Saturated NaCl solution for workup. | ||
| Anhydrous Na₂SO₄ | Reagent | Standard Supplier | For drying. |
| Silica Gel | Standard Supplier | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indole substrate (1.0 equiv), norbornene (2.0 equiv), Pd(PhCN)₂Cl₂ (0.1 equiv), and NaHCO₃ (4.0 equiv).[6]
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. This is critical as palladium catalysts can be sensitive to oxygen.[12]
-
Through the condenser, add anhydrous dioxane as the solvent.
-
Add ethyl bromoacetate (1.5 equiv) to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 70°C.[6]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indole is consumed.
-
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.[7]
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Field-Proven Insights: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Troubleshooting/Optimization Strategy | Rationale |
| Low or No Yield | Inactive catalyst; Presence of oxygen or moisture; Impure reagents.[12] | Ensure a thoroughly inert atmosphere; Use freshly activated or a new batch of palladium catalyst; Use anhydrous solvents and reagents.[12] | The Pd(0) active species is readily oxidized. Water can interfere with the base and catalyst activity. |
| Formation of Side Products (e.g., 2,3-disubstituted indole) | Reaction conditions (e.g., stoichiometry, temperature).[7] | Carefully control the stoichiometry of ethyl bromoacetate; Optimize the reaction temperature and time. | Over-alkylation can occur if the reaction is left for too long or if excess electrophile is present. |
| Poor Regioselectivity | Choice of palladium catalyst and ligands. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphine ligands like XPhos, SPhos). | The electronic and steric properties of the ligand can significantly influence the regioselectivity of C-H activation.[13] |
| Difficulty in Purification | Close-running impurities. | Optimize the eluent system for column chromatography; Consider recrystallization if the product is a solid. | Fine-tuning the polarity of the mobile phase can improve the separation of structurally similar compounds. |
Conclusion
Palladium-catalyzed C-H activation offers a powerful and direct route for the synthesis of this compound derivatives, which are of significant interest to the pharmaceutical industry. By understanding the underlying catalytic mechanism and carefully controlling the reaction parameters, researchers can efficiently access these valuable scaffolds. The protocol and insights provided herein serve as a robust starting point for the synthesis and further exploration of this important class of molecules.
References
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. [Link]
-
Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed. [Link]
-
Palladium-Catalyzed Regioselective 2-Carbethoxyethylation of 1HÃ - Longdom Publishing. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH. [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. [Link]
-
Palladium-catalyzed alpha-arylation of esters - PubMed - NIH. [Link]
-
Palladium-Catalyzed Regioselective 2-Carbethoxyethylation of 1H– Indoles By CH Activation: One-Step - Longdom Publishing. [Link]
-
Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. [Link]
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Palladium-Catalyzed α-Arylation of Esters - Organic Chemistry Portal. [Link]
-
Cross-coupling reaction - Wikipedia. [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. [Link]
-
Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions | Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed α -Arylation of Esters - ResearchGate. [Link]
-
(PDF) Palladium-Catalyzed Regioselective - Amanote Research. [Link]
-
The Synthesis of Indoles: Harnessing Palladium Catalysis for Chemical Breakthroughs. [Link]
-
(PDF) Palladium-Catalyzed Regioselective 2-Carbethoxyethylation of 1H– Indoles By C-H Activation: One-Step Synthesis of Ethyl 2-(1H-Indol-2-Yl) Acetates - ResearchGate. [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - RSC Publishing. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Fischer indole synthesis - Wikipedia. [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. [Link]
-
A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis | Journal of the American Chemical Society. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
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Palladium-catalyzed carbonylative α-arylation of 2-oxindoles with (hetero)aryl bromides: efficient and complementary approach to 3-acyl-2-oxindoles - PubMed. [Link]
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Experimental Results and Mechanistic Insights on the Reactions of Indolylmethyl Acetates with Soft Carbon Pronucleophiles - PMC - NIH. [Link]
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Application Note: Ethyl 2-(1H-indol-2-yl)acetate as a Cornerstone for Heterocyclic Synthesis
An In-Depth Guide for Synthetic Chemists
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 2-(1H-indol-2-yl)acetate is a highly versatile and valuable building block in synthetic organic and medicinal chemistry.[1] Its structure, featuring a reactive indole nucleus and a modifiable ester side chain, provides a strategic entry point to a diverse array of complex heterocyclic systems. This guide offers an in-depth exploration of its application in the synthesis of medicinally relevant scaffolds, including β-carbolines, pyridazino[4,5-b]indoles, and pyrazino[1,2-a]indoles. We provide not only detailed, field-tested protocols but also the underlying mechanistic rationale to empower researchers in drug discovery and development to harness the full synthetic potential of this key intermediate.
Introduction: The Strategic Value of this compound
The indole motif is a privileged scaffold found in a vast number of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[2] Consequently, the development of efficient synthetic routes to functionalized indole derivatives is of paramount importance. This compound serves as a particularly strategic starting material.[1] The C2-linked acetate moiety can be readily transformed—via reduction, hydrolysis, amidation, or hydrazinolysis—into various functional groups, which can then participate in intramolecular cyclization reactions to construct fused ring systems.[3] Furthermore, the indole nitrogen and the C3 position of the ring remain available for functionalization, opening pathways to complex polycyclic architectures.
This document serves as a practical guide for researchers, detailing several key transformations of this compound into prominent heterocyclic families. The protocols are presented to be self-validating, with causal explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The tetrahydro-β-carboline (THBC) skeleton is the core structure of numerous alkaloids with significant neuropharmacological properties.[4][5][6] The Pictet-Spengler reaction is the most powerful and widely used method for constructing this framework.[7][8] The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[7]
Mechanistic Rationale
The key to this synthesis is the initial conversion of this compound into 2-(1H-indol-2-yl)ethan-1-amine (a tryptamine isomer). This is typically achieved through a two-step sequence: amidation followed by reduction. Once the tryptamine is obtained, it reacts with an aldehyde to form a Schiff base, which is then protonated by an acid catalyst to generate a highly electrophilic iminium ion.[7] The electron-rich C3 position of the indole ring then acts as a nucleophile, attacking the iminium ion to forge the new six-membered ring and form the THBC product after deprotonation.[7]
Caption: Workflow for Tetrahydro-β-carboline Synthesis.
Experimental Protocols
Protocol 2.2.1: Synthesis of 2-(1H-indol-2-yl)acetamide
-
Setup: In a sealed pressure vessel, add this compound (1.0 eq, 5.0 mmol, 1.02 g).
-
Reaction: Add a 7 M solution of ammonia in methanol (20 mL). Seal the vessel tightly.
-
Heating: Heat the mixture at 100 °C for 24 hours with stirring. The causality here is that high temperature and pressure are required to drive the sluggish amidation of the ester.
-
Work-up: Cool the vessel to room temperature. The product often precipitates. Concentrate the mixture under reduced pressure.
-
Purification: Recrystallize the resulting solid from ethanol to yield 2-(1H-indol-2-yl)acetamide as a white solid.
Protocol 2.2.2: Synthesis of 2-(1H-indol-2-yl)ethan-1-amine
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add lithium aluminum hydride (LiAlH₄) (2.5 eq, 12.5 mmol, 0.47 g) and anhydrous tetrahydrofuran (THF, 30 mL).
-
Addition: Cool the suspension to 0 °C. Add a solution of 2-(1H-indol-2-yl)acetamide (1.0 eq, 5.0 mmol, 0.87 g) in anhydrous THF (20 mL) dropwise over 30 minutes. The slow addition is critical to control the highly exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Quenching: Cool the reaction to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and then water (1.5 mL) (Fieser workup). This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
Work-up: Stir the mixture for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude tryptamine derivative, which is often used in the next step without further purification.
Protocol 2.2.3: Pictet-Spengler Cyclization
-
Setup: Dissolve the crude 2-(1H-indol-2-yl)ethan-1-amine (1.0 eq, ~5.0 mmol, 0.80 g) and an aldehyde (e.g., acetaldehyde, 1.1 eq, 5.5 mmol, 0.24 g) in dichloromethane (DCM, 50 mL).
-
Catalysis: Add trifluoroacetic acid (TFA, 1.0 eq, 5.0 mmol, 0.37 mL) dropwise at room temperature. TFA serves as an effective catalyst for iminium ion formation and the subsequent cyclization.[4]
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic. Extract the aqueous layer with DCM (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by silica gel column chromatography to afford the desired tetrahydro-β-carboline.
| Entry | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Acetaldehyde | TFA | DCM | ~75-85% | Based on[7],[4] |
| 2 | Benzaldehyde | HCl | Toluene | ~70-80% | Based on[7] |
| 3 | Glyoxylic acid | H₂O, Heat | N/A | ~60-70% | Based on[7] |
Synthesis of Pyridazino[4,5-b]indoles
Pyridazino[4,5-b]indoles are a class of fused heterocyclic compounds that have attracted interest for their potential as kinase inhibitors and anticancer agents.[9][10] A common synthetic strategy involves the construction of the pyridazinone ring onto a pre-functionalized indole core.[11][12]
Mechanistic Rationale
Starting from an ethyl indole-2-carboxylate derivative, a Vilsmeier-Haack or Friedel-Crafts reaction can introduce a formyl or acyl group at the C3 position.[12] The resulting keto-ester is a perfect precursor for cyclization. The key step is the condensation with hydrazine hydrate (NH₂NH₂).[11][12] The hydrazine attacks the two carbonyl groups (the C3-acyl ketone and the C2-ester) in a tandem reaction, leading to the formation of the six-membered di-nitrogen pyridazinone ring fused to the indole.
Caption: General workflow for Pyridazino[4,5-b]indole synthesis.
Protocol: Two-Step Synthesis from Ethyl 1H-indole-2-carboxylate
Note: This protocol starts from the closely related Ethyl 1H-indole-2-carboxylate to illustrate the core transformation. The acetate group at C2 of the title compound would require initial modification or would be carried through the synthesis.
-
Step 1: Acylation at C3. To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in a suitable solvent like DCM or nitromethane, add a Lewis acid (e.g., SnCl₄ or AlCl₃, 1.2 eq) at 0 °C.[12] Add the desired acid chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with water and extract the product. After purification, this yields the ethyl 3-acyl-1H-indole-2-carboxylate intermediate.[12]
-
Step 2: Cyclization with Hydrazine. Dissolve the 3-acyl-indole intermediate (1.0 eq) in ethanol.[11][12] Add hydrazine hydrate (3-5 eq). Heat the mixture to reflux for 4-6 hours.[11] The choice of ethanol as a solvent is ideal for this step due to its boiling point and ability to dissolve both the starting material and hydrazine.
-
Work-up: Upon cooling, the pyridazino[4,5-b]indol-4-one product often precipitates from the reaction mixture.
-
Purification: The solid can be collected by filtration, washed with cold ethanol, and dried to afford the pure product.[11]
Synthesis of Pyrazino[1,2-a]indoles
Pyrazino[1,2-a]indoles are another class of N-fused heterocycles with diverse pharmacological properties, including applications as cholinesterase inhibitors for Alzheimer's disease.[13][14][15] Their synthesis often involves building the pyrazine ring by forming bonds with the indole nitrogen (N1) and the C2 carbon.
Mechanistic Rationale
A viable strategy starting from this compound involves a multi-step sequence. First, the indole nitrogen is alkylated with a 2-haloethylamine derivative. The ester at C2 is then converted to a carboxylic acid via hydrolysis. Finally, an intramolecular amide bond formation (cyclization) between the N1-ethylamine and the C2-carboxylic acid, promoted by a peptide coupling agent, closes the pyrazine ring to form a pyrazino[1,2-a]indol-1-one derivative.
Caption: Proposed pathway to Pyrazino[1,2-a]indol-1-ones.
Proposed Protocol
-
Step 1: N-Alkylation. In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous DMF. Add a solution of this compound (1.0 eq) in DMF dropwise at 0 °C. Stir for 30 minutes. Add a protected 2-bromoethylamine (e.g., N-(2-bromoethyl)phthalimide, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. The use of a strong, non-nucleophilic base like NaH is essential for deprotonating the indole nitrogen without hydrolyzing the ester.
-
Step 2: Deprotection. Following a standard aqueous workup, the phthalimide protecting group can be removed by reacting the product with hydrazine hydrate in ethanol, which cleaves the protecting group to reveal the primary amine.
-
Step 3: Ester Hydrolysis. Dissolve the N-alkylated ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature until TLC indicates complete conversion to the carboxylic acid.[16] Acidify the mixture with 1M HCl and extract the product with ethyl acetate.
-
Step 4: Intramolecular Cyclization. Dissolve the resulting amino acid in DMF. Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 12-24 hours. This final cyclization step forges the pyrazinone ring. Purify via column chromatography.
Conclusion
This compound is a powerful and adaptable starting material for constructing a wide range of biologically significant heterocyclic compounds. By leveraging the reactivity of both its side chain and the indole ring system, chemists can access complex molecular architectures like β-carbolines, pyridazinoindoles, and pyrazinoindoles. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers in organic synthesis and drug discovery, facilitating the exploration of new chemical space and the development of novel therapeutics.
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Application Notes & Protocols: A Guide to the In Vitro Anticancer Screening of Ethyl 2-(1H-indol-2-yl)acetate Derivatives
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved pharmaceuticals with potent anticancer activity.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary in vitro screening of novel ethyl 2-(1H-indol-2-yl)acetate derivatives. We delve into the scientific rationale for exploring this chemical class, present detailed, field-proven protocols for cytotoxicity assessment, and offer insights into data analysis and interpretation. The methodologies described herein are designed to be robust, reproducible, and serve as a foundational step in identifying promising lead compounds for further preclinical development.
Introduction: The Rationale for Targeting Cancer with Indole Derivatives
The indole ring system is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[2] Its presence in potent vinca alkaloids like vincristine and vinblastine, as well as in modern targeted therapies such as sunitinib (a receptor tyrosine kinase inhibitor), underscores its therapeutic importance in oncology.[3][4] this compound provides a versatile and synthetically accessible core structure. Modifications at various positions of the indole ring can modulate the compound's physicochemical properties and its affinity for specific biological targets, offering a rich landscape for structure-activity relationship (SAR) studies.[2][5]
Derivatives of the parent indole scaffold have been shown to exert their anticancer effects through diverse and critical mechanisms, including:
-
Disruption of Microtubule Dynamics: By inhibiting tubulin polymerization, these agents can induce cell cycle arrest, typically in the G2/M phase, leading to apoptotic cell death.[1][2][6]
-
Induction of Apoptosis: Many indole compounds can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][7][8]
-
Inhibition of Protein Kinases: Indoles can be designed to target the ATP-binding sites of key oncogenic kinases like EGFR, VEGFR, and others in the PI3K/Akt/mTOR pathway, disrupting signaling cascades essential for cancer cell proliferation and survival.[7][9][10]
-
Targeting Dihydrofolate Reductase (DHFR): Inhibition of DHFR disrupts the synthesis of nucleotide precursors, which is a clinically validated strategy in cancer chemotherapy.[5]
These established mechanisms provide a strong rationale for screening new this compound derivatives to identify novel compounds with significant cytotoxic potential.
The Anticancer Screening Workflow
A tiered screening approach is the most efficient method for identifying promising lead candidates from a library of novel derivatives. This workflow ensures that resources are focused on compounds with the highest potential. The process begins with a broad primary screen for general cytotoxicity, followed by confirmatory assays and IC₅₀ determination for the most active "hits."
Caption: High-level workflow for anticancer screening.
Core Protocols
Protocol 1: Preparation of Test Compounds
Scientific integrity starts with the accurate preparation of test articles. The use of a consistent, high-purity solvent and careful serial dilutions is critical for reproducible results.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh 1-2 mg of each derivative into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to create a 10 mM or 20 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved. Inspect visually for any precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (Serial Dilutions):
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare serial dilutions of the compound in complete cell culture medium. For a primary screen, a single high concentration (e.g., 10 or 50 µM) is often used. For IC₅₀ determination, a 7-point, 1:3 or 1:4 serial dilution is recommended.
-
Causality Insight: It is crucial to ensure the final concentration of DMSO in the culture wells is non-toxic to the cells, typically ≤0.5%.[11] A vehicle control (medium with the highest concentration of DMSO used) must be included in every experiment to validate that the solvent has no effect on cell viability.
-
Protocol 2: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[11] The amount of formazan is directly proportional to the number of metabolically active cells.
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Application Notes & Protocols: The Strategic Role of Ethyl 2-(1H-indol-2-yl)acetate in the Synthesis of Natural Product Analogs
Abstract
The indole nucleus is a privileged scaffold, forming the core of thousands of natural products and pharmaceuticals renowned for their profound biological activities.[1][2][3] Ethyl 2-(1H-indol-2-yl)acetate emerges as a particularly strategic starting material for the synthesis of complex indole alkaloids and their analogs. Its structure presents multiple reactive sites—the nucleophilic C3 position, the acidic N-H proton, the enolizable α-carbon of the acetate moiety, and the modifiable ester group—offering chemists a versatile toolkit for molecular elaboration. This guide provides an in-depth exploration of the chemical logic and field-proven methodologies for leveraging this compound in the construction of novel and known natural product frameworks. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers in drug discovery and chemical biology.
Molecular Profile and Strategic Reactive Sites
This compound is more than a simple building block; it is a platform for convergent and divergent synthetic strategies. Understanding its inherent reactivity is paramount to its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | [4] |
| Molecular Weight | 203.24 g/mol | [4] |
| Appearance | Off-white to yellow or brown sticky oil to solid | [5] |
| CAS Number | 33588-64-6 | [4][5] |
| InChIKey | FODUBFGFNKKYPU-UHFFFAOYSA-N | [4][5] |
The true synthetic potential is revealed by its key reactive centers, which can be selectively addressed through careful choice of reagents and conditions.
Caption: Key reactive sites on this compound.
Core Synthetic Transformations: The Chemist's Toolkit
Harnessing this molecule requires a mastery of four primary types of transformations. The rationale behind reagent selection is critical for achieving high yields and selectivity.
N-Functionalization: Controlling Solubility and Directing Reactivity
Alkylation of the indole nitrogen is often a crucial first step to prevent unwanted side reactions or to introduce functionalities that modulate the molecule's properties.
-
Causality of Reagent Choice : The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective but can be hazardous. A safer, highly effective alternative involves using aqueous potassium hydroxide (KOH) in an organic solvent like acetone.[6][7] This biphasic system allows for efficient deprotonation of the indole N-H without causing significant hydrolysis of the ethyl ester, provided the reaction temperature and duration are controlled. For more sensitive substrates, cesium carbonate (Cs₂CO₃) in DMF is an excellent, milder choice that often leads to cleaner reactions.[8]
Ester Group Modification: A Gateway to Diverse Functionality
The ethyl ester is not merely a placeholder; it is a versatile functional handle for chain extension and heterocycle formation.
-
Hydrazinolysis : Converting the ester to a carbohydrazide is a robust and high-yield transformation that opens up a vast chemical space. Refluxing the ester with hydrazine hydrate in an alcoholic solvent quantitatively produces the corresponding hydrazide.[6][7][9]
-
Expert Insight : Why a hydrazide? This functional group is a powerful nucleophile and a key component in the synthesis of various five-membered heterocycles like thiazoles and pyrazoles.[6][7] For instance, condensation of the hydrazide with aldehydes or ketones yields hydrazones, which can be further cyclized to create complex polycyclic systems, mimicking the structures of many natural products.[7][9]
C-H Functionalization: Modern Methods for Core Elaboration
While classic electrophilic substitution at C3 is well-known for indoles, modern transition-metal-catalyzed C-H activation offers a more elegant and atom-economical approach to functionalize the indole core, often with regioselectivity that is complementary to classical methods.
-
Rhodium-Catalyzed Annulation : Rhodium(III) catalysts, such as [RhCp*Cl₂]₂, are exceptionally effective at activating the C2-H bond of the indole ring.[10][11] This allows for direct coupling with alkynes or alkenes to construct fused polycyclic systems, which are common motifs in indole alkaloids.[11]
-
Mechanistic Trustworthiness : The catalytic cycle typically involves amine-directed C2–H activation to form a rhodacycle intermediate. This intermediate then coordinates with the coupling partner (e.g., an alkyne), undergoes migratory insertion, and finishes with reductive elimination to release the product and regenerate the active Rh(III) catalyst.[11] This well-understood mechanism provides a reliable framework for predicting outcomes and optimizing conditions.
Caption: Simplified workflow for Rh(III)-catalyzed C-H annulation.
Application Protocols: From Blueprint to Benchtop
The following protocols are presented as self-validating systems, with integrated checkpoints and rationales.
Protocol 1: N-Alkylation of this compound
This protocol details the N-benzylation of the title compound, a common strategy to install a stable, yet potentially removable, protecting group.
-
Objective : To synthesize Ethyl 1-benzyl-1H-indole-2-acetate.
-
Materials :
-
This compound (1.0 equiv)
-
Benzyl bromide (1.2 equiv)
-
Potassium hydroxide (KOH) (1.5 equiv)
-
Acetone
-
Deionized water
-
-
Procedure :
-
Dissolve this compound in acetone (approx. 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate vial, dissolve KOH in a minimal amount of water (e.g., 3 mmol KOH in 0.1 mL H₂O) to create a concentrated aqueous solution.
-
Add the aqueous KOH solution to the acetone solution and stir for 10 minutes at room temperature. Rationale: This allows for the formation of the potassium salt of the indole, activating it for nucleophilic attack.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate/hexane eluent).
-
Upon completion, remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Outcome : Yields for this reaction are typically high (>90%). The product will show a disappearance of the N-H peak in the ¹H NMR spectrum and the appearance of benzylic protons.
Protocol 2: Synthesis of 1H-Indole-2-carbohydrazide
This protocol transforms the ester into a versatile hydrazide intermediate.
-
Objective : To synthesize 1H-Indole-2-carbohydrazide from the corresponding ethyl ester.
-
Materials :
-
This compound (1.0 equiv)
-
Hydrazine hydrate (10 equiv)
-
Ethanol
-
-
Procedure :
-
To a solution of this compound in ethanol, add an excess of hydrazine hydrate.
-
Heat the mixture to reflux and maintain for 4-6 hours. Causality: The high temperature and excess nucleophile (hydrazine) are necessary to drive the transamidation reaction to completion.
-
Monitor the reaction by TLC until the starting ester spot has been completely consumed.
-
Allow the reaction to cool to room temperature. A precipitate of the product often forms upon cooling.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the resulting solid by recrystallization from ethanol.
-
-
Self-Validation : The product can be validated by ¹H NMR, which will show the appearance of new, broad N-H peaks for the hydrazide moiety, and by mass spectrometry, which will confirm the expected molecular weight.
Table 2: Representative Yields for Functionalized Indole-2-carbohydrazide Derivatives
The resulting carbohydrazide can be readily condensed with various aldehydes and ketones to generate a library of analogs.
| Aldehyde/Ketone Reactant | Product | Yield (%) | Reference |
| Indole-3-carboxaldehyde | N'-((1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide | 82% | [7] |
| Pyridine-3-carboxaldehyde | N'-(pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide | 71% | [9] |
| 2'-Aminoacetophenone | N'-(1-(2-aminophenyl)ethylidene)-1H-indole-2-carbohydrazide | 60% | [7] |
Synthetic Workflow: A Case Study in Analog Synthesis
The following workflow illustrates a multi-step synthesis of a functionalized thiazole-indole analog, demonstrating the strategic use of the ester functionality.
Caption: Synthetic workflow for thiazole-indole analogs.
This strategy showcases how the initial simple ester is elaborated into a complex heterocyclic system. The formation of the thiosemicarbazide from the hydrazide, followed by a Hantzsch-type cyclization with a phenacyl bromide, is a classic and reliable method for constructing the thiazole ring.[6][7] This approach allows for significant diversity in the final product simply by varying the substituted phenacyl bromide used in the final step.
Conclusion and Future Outlook
This compound is a cornerstone reagent for the synthesis of natural product analogs. Its predictable reactivity, coupled with the ability to selectively functionalize multiple sites, provides a robust platform for generating molecular diversity. Modern catalytic methods, particularly C-H activation, are further expanding the synthetic possibilities, enabling the construction of previously inaccessible molecular architectures.[10][11][12] For researchers in drug development, mastering the chemistry of this building block is a key step toward the rational design and synthesis of the next generation of indole-based therapeutics.
References
-
Title: Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of Natural Products by C–H Functionalization of Heterocycles Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: ResearchGate URL: [Link]
-
Title: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids Source: RSC Advances URL: [Link]
-
Title: Synthesis of Indole Alkaloids Source: Encyclopedia MDPI URL: [Link]
-
Title: Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate Source: ResearchGate URL: [Link]
-
Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI URL: [Link]
-
Title: Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid Source: ACS Omega, American Chemical Society URL: [Link]
-
Title: ChemInform Abstract: Synthesis and C2-Functionalization of Indoles with Allylic Acetates under Rhodium Catalysis. Source: ResearchGate URL: [Link]
-
Title: this compound Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Structure, Bioactivity and Synthesis of Natural Products with Hexahydropyrrolo[2,3-b]indole Source: MDPI URL: [Link]
-
Title: Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate Source: MDPI URL: [Link]
-
Title: Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles Source: PubMed, National Institutes of Health (NIH) URL: [Link]
-
Title: A new synthetic approach to the 3,4-dihydro-1H-[6][10]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C12H13NO2 | CID 11106442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 33588-64-6 [sigmaaldrich.com]
- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 8. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Natural Products by C–H Functionalization of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Indole-2-Acetate Scaffold: A Versatile Starting Point for Potent Enzyme Inhibitors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of the Indole Nucleus in Enzyme Inhibition
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and conformational flexibility allow it to interact with a wide array of biological targets, particularly enzymes. Within this versatile family, Ethyl 2-(1H-indol-2-yl)acetate and its derivatives serve as powerful starting points for the development of highly specific and potent enzyme inhibitors. This guide provides a detailed exploration of the application of this scaffold in the design and synthesis of kinase inhibitors, complete with actionable protocols for synthesis and in vitro evaluation.
The Strategic Advantage of this compound
This compound offers several strategic advantages as a precursor for enzyme inhibitor synthesis. The indole nitrogen (N-1) and the C-3 position are readily amenable to functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). The ethyl acetate moiety at the C-2 position can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile handle for the introduction of diverse functionalities, most notably through amide bond formation. This approach has proven particularly fruitful in the generation of potent kinase inhibitors.
Application Focus: Development of Indole-2-Carboxamide-Based Kinase Inhibitors
Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinase inhibitors are a major class of therapeutic agents. Derivatives of indole-2-carboxylic acid, specifically indole-2-carboxamides, have emerged as a promising class of inhibitors for several therapeutically relevant kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and BRAFV600E.[3]
The general synthetic strategy involves a two-step process starting from the hydrolysis of this compound, followed by the coupling of the resultant indole-2-carboxylic acid with a selected amine. This modular approach allows for the rapid generation of a library of analogs for SAR studies.
Experimental Protocols
Part 1: Synthesis of a Representative Indole-2-Carboxamide Kinase Inhibitor
This section details the synthesis of a model indole-2-carboxamide inhibitor, demonstrating the key chemical transformations from this compound.
Workflow for the Synthesis of an Indole-2-Carboxamide Inhibitor
Caption: Synthetic workflow from the starting material to the final inhibitor.
Protocol 1: Hydrolysis of this compound to Indole-2-carboxylic acid
This protocol describes the saponification of the ethyl ester to yield the corresponding carboxylic acid, a crucial intermediate for further derivatization.
-
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Water (deionized)
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Reflux the mixture for 3 hours.[4]
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the indole-2-carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the product.
-
Protocol 2: Amide Coupling to Synthesize Indole-2-carboxamide
This protocol details the coupling of indole-2-carboxylic acid with a representative amine using standard peptide coupling reagents.
-
Materials:
-
Procedure:
-
To a solution of indole-2-carboxylic acid (1 equivalent) in dichloromethane, add EDC·HCl (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).[1]
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure indole-2-carboxamide.
-
Part 2: In Vitro Kinase Inhibition Assay
This section provides a detailed protocol for evaluating the inhibitory activity of the synthesized indole-2-carboxamide against a representative receptor tyrosine kinase, VEGFR-2.
Workflow for In Vitro VEGFR-2 Kinase Assay
Caption: Key steps in the in vitro kinase inhibition assay.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in the kinase reaction, where a lower luminescence signal corresponds to higher kinase activity (more ATP consumed) and thus lower inhibition.[5][6]
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Synthesized indole-2-carboxamide inhibitor (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the indole-2-carboxamide inhibitor in the kinase assay buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤ 1%).
-
Reaction Setup:
-
In a white microplate, add the kinase buffer, VEGFR-2 enzyme, and the inhibitor at various concentrations.[6]
-
Include a "positive control" well (enzyme, no inhibitor) and a "blank" or "no enzyme" control well.
-
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.[6]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[6]
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature as per the kit instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "positive control".
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
Data Presentation
The inhibitory activities of a series of synthesized indole-2-carboxamide derivatives against target kinases should be summarized in a tabular format for clear comparison.
Table 1: Inhibitory Activity of Representative Indole-2-Carboxamides
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Inhibitor A | VEGFR-2 | 77 |
| Inhibitor B | EGFR | 71 |
| Inhibitor C | BRAFV600E | 107 |
| Reference | Erlotinib (EGFR) | 80 |
| Reference | Sorafenib (VEGFR-2) | 170 |
| Data is hypothetical and for illustrative purposes, based on reported activities of similar compounds.[3] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent enzyme inhibitors. The straightforward conversion to indole-2-carboxamides provides a robust platform for the development of kinase inhibitors with therapeutic potential. The protocols outlined in this guide offer a comprehensive framework for the synthesis and in vitro evaluation of such compounds, empowering researchers in the field of drug discovery to explore the rich chemical space accessible from this privileged scaffold.
References
-
Bozkaya, P., Ölgen, S., Çoban, T., & Nebioğlu, D. (2011). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 536-542. Available from: [Link]
-
El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Indole-2-carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1004. Available from: [Link]
-
Gora, M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 794-806. Available from: [Link]
-
Hassan, A. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5678. Available from: [Link]
-
Nassar, M. Y., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 647–665. Available from: [Link]
-
Olgen, S., et al. (2007). Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), 457-462. Available from: [Link]
-
Olgen, S., et al. (2005). Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide derivatives. Archiv der Pharmazie, 338(2-3), 107-112. Available from: [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Available from: [Link]
-
Saad, N., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]
-
BenchChem. (2025). In vitro VEGFR-2 inhibitory assay. Available from: [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Available from: [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
- Google Patents. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available from: [Link]
-
Invitrogen. (n.d.). Methods EGFR Biochemical Assays. Available from: [Link]
-
ResearchGate. (n.d.). The synthesis and chemistry of DL-Indoline-2-carboxylic acid. Available from: [Link]
-
RSC Publishing. (n.d.). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Available from: [Link]
-
HETEROCYCLES. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available from: [Link]
Sources
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(1H-indol-2-yl)acetate
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 2-(1H-indol-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthesis. This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor for numerous pharmacologically active agents. However, its synthesis can present challenges, including low yields, side product formation, and purification difficulties.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established literature to help you optimize your synthetic outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues encountered during the synthesis of this compound, particularly via the common Fischer indole synthesis pathway.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.
-
Causality: The Fischer indole synthesis involves a cascade of equilibrium reactions, including hydrazone formation and a[1][1]-sigmatropic rearrangement, culminating in an acid-catalyzed cyclization and ammonia elimination.[2][3][4] Each step is sensitive to reaction conditions.
-
Troubleshooting Steps:
-
Reagent Quality: The purity of the starting materials—phenylhydrazine and ethyl 4,4-diethoxyacetoacetate (or a related ketoester)—is paramount. Phenylhydrazine is susceptible to oxidation; use freshly distilled or a recently purchased bottle. Verify the purity of your ketoester, as impurities can lead to unwanted side reactions.
-
Catalyst Selection and Activity: The choice of acid catalyst is critical. Both Brønsted acids (polyphosphoric acid (PPA), H₂SO₄) and Lewis acids (ZnCl₂, BF₃) are commonly used.[2][3][4]
-
Lewis Acids (e.g., ZnCl₂): Highly effective but also hygroscopic. Ensure the catalyst is anhydrous, as water can inhibit the reaction.
-
Brønsted Acids (e.g., PPA): Acts as both a catalyst and a dehydrating agent. However, its high viscosity can make stirring and product extraction challenging. Overly harsh acidic conditions or excessive temperatures can lead to substrate degradation and tar formation.
-
-
Temperature Control: This is arguably the most critical parameter. The reaction often requires elevated temperatures to drive the[1][1]-sigmatropic rearrangement, but excessive heat leads to polymerization and decomposition of the indole ring. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction temperature closely.
-
Reaction Atmosphere: Whenever possible, run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[5][6] This minimizes the oxidation of the hydrazine starting material and other sensitive intermediates.
-
Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?
A2: Side products often arise from the inherent reactivity of the intermediates. The primary culprits in a Fischer indole synthesis are typically undesired rearrangements or intermolecular reactions.
-
Causality: The enamine intermediate formed after hydrazone formation is electron-rich and can participate in reactions other than the desired[1][1]-sigmatropic rearrangement.[3][4] Using an unsymmetrical ketone can also lead to a mixture of regioisomeric indole products.
-
Mitigation Strategies:
-
Strict Temperature Control: As mentioned, overheating is a primary cause of side reactions. A lower, more controlled temperature profile can significantly improve selectivity.
-
Choice of Starting Materials: When using a starting ketone of the type RCH₂COCH₂R', a mixture of products can be obtained.[3] Using a symmetrical ketone or a starting material like pyruvic acid (which can be decarboxylated later) can prevent this.[3]
-
Catalyst Loading: Use the minimum effective amount of catalyst. Excess acid can promote side reactions and product degradation.
-
Reaction Time: Monitor the reaction by TLC. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products from prolonged exposure to heat and acid.
-
Q3: The reaction fails to initiate or proceeds very slowly. What factors should I investigate?
A3: A stalled reaction typically points to an issue with catalysis or the initial hydrazone formation step.
-
Causality: The initial condensation to form the phenylhydrazone is a prerequisite for the subsequent cyclization.[3][4] If this step is inefficient or the catalyst is inactive, the entire sequence will halt.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
-
Pre-form the Hydrazone: Isolate the phenylhydrazone intermediate before subjecting it to the harsh cyclization conditions. This confirms the viability of the first step and often leads to a cleaner reaction with higher yields.
-
Ensure Anhydrous Conditions: Water can hydrolyze the hydrazone back to its starting materials and deactivate many Lewis acid catalysts. Dry your solvents and glassware thoroughly.
-
Solvent Choice: Polar aprotic solvents like DMSO or acetic acid can be effective.[3] Ensure the chosen solvent is compatible with your catalyst and stable at the reaction temperature.
Q4: My final product is difficult to purify. What are the best practices for isolating pure this compound?
A4: Purification is often complicated by the presence of dark, tarry byproducts and starting materials with similar polarities.
-
Work-up Procedure:
-
After cooling, carefully quench the reaction mixture, often by pouring it into ice water.[5][6]
-
Neutralize the acid catalyst. For PPA, this can be a highly exothermic process requiring care. For Lewis acids, a basic wash (e.g., with saturated sodium bicarbonate solution) is effective.
-
Extract the product into an organic solvent like ethyl acetate.[5][6] Wash the organic layer with brine to remove residual water and inorganic salts.[5][6]
-
-
Purification Technique:
-
Column Chromatography: This is the most reliable method for obtaining a pure product.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexane or heptane is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity to elute your product.[7] The tarry impurities will often remain at the top of the column.
-
TLC Monitoring: Use TLC to identify the fractions containing the pure product before combining them.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Fischer indole synthesis for this compound?
A1: The mechanism is a well-established sequence of chemical transformations:
-
Hydrazone Formation: Phenylhydrazine reacts with the ketone moiety of the ketoester to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer.
-
[1][1]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond.
-
Rearomatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring aminal.
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, and a final proton loss yields the aromatic indole ring.[2][3][4]
Caption: Key stages of the Fischer indole synthesis mechanism.
Q2: Which acid catalyst is best for the Fischer indole synthesis, and why?
A2: There is no single "best" catalyst; the optimal choice depends on the specific substrate and reaction scale.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, HCl, PPA, p-TsOH | Inexpensive, readily available. PPA also acts as a solvent and dehydrating agent. | Can be overly harsh, leading to charring. PPA's viscosity complicates work-up.[2][4] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, InCl₃ | Often milder and can give higher yields. | Hygroscopic (must be handled under anhydrous conditions), can be more expensive.[2][4][5] |
| Heterogeneous | Pd/C | Can facilitate tandem reactions, easier to remove post-reaction.[1] | May require specific conditions (e.g., flow chemistry) and can be costly.[1] |
For initial attempts, Zinc Chloride (ZnCl₂) is often a good starting point due to its balance of reactivity and handling, provided anhydrous conditions are maintained.
Q3: Are there alternative, higher-yielding synthetic routes I should consider?
A3: Yes, several other methods exist. One notable alternative is starting from a pre-existing indole core, such as ethyl indol-2-carboxylate . The nitrogen of ethyl indol-2-carboxylate can be alkylated, followed by other functional group manipulations.[8] Another modern approach involves a palladium-catalyzed cascade C-H activation reaction, which can offer a more efficient and greener one-step synthesis, though it requires specialized catalysts and ligands.[1]
Q4: What are the critical safety precautions for this synthesis?
A4:
-
Reagent Toxicity: Phenylhydrazine and its derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Corrosive Acids: Strong acids like PPA and H₂SO₄ are highly corrosive. The quenching of these acids is exothermic and must be done slowly and with cooling.
-
Solvent Hazards: Organic solvents used are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Reaction Monitoring: Never leave a heated reaction unattended. The Fischer indole synthesis can be exothermic, especially at scale.
Detailed Experimental Protocol: Fischer Indole Synthesis
This protocol is a representative procedure and may require optimization for your specific setup and reagents.
Objective: To synthesize this compound from phenylhydrazine and ethyl 4,4-diethoxyacetoacetate.
Materials:
-
Phenylhydrazine
-
Ethyl 4,4-diethoxyacetoacetate
-
Zinc Chloride (anhydrous)
-
Ethanol (absolute)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for chromatography
-
Hexane/Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup:
-
Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Add anhydrous zinc chloride (1.2 eq) to the flask.
-
Place the setup under an inert atmosphere (Argon or Nitrogen).
-
-
Reagent Addition:
-
In a separate flask, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.
-
Add ethyl 4,4-diethoxyacetoacetate (1.1 eq) to this solution.
-
Transfer the solution of reactants to the flask containing the zinc chloride via cannula or syringe.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water and stir until the solids dissolve.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.
-
Elute with a gradient of ethyl acetate in hexane (starting from 5% and increasing to 30%) to isolate the pure this compound. The product is often an off-white or yellow solid/oil.
-
References
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - NIH. Available at: [Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate | ACS Omega. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. Available at: [Link]
-
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate - MDPI. Available at: [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]
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Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - Knowledge UChicago. Available at: [Link]
-
A new synthetic approach to the 3,4-dihydro-1H-[5][7]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC - NIH. Available at: [Link]
-
Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H). Available at: [Link]
-
(PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate - ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of indoles - Der Pharma Chemica. Available at: [Link]
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
Purification of Ethyl acetate - Chempedia - LookChem. Available at: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
The Fischer Indole Synthesis - SciSpace. Available at: [Link]
-
Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues. Available at: [Link]
-
One-Pot Modified Japp-Klingeman-Fischer Indole Synthesis | Request PDF - ResearchGate. Available at: [Link]
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Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest. Available at: [Link]
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Technical Support Center: Purification of Crude Ethyl 2-(1H-indol-2-yl)acetate by Column Chromatography
Welcome to the dedicated technical support guide for the purification of crude Ethyl 2-(1H-indol-2-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this indole derivative using column chromatography. Here, we move beyond generic protocols to provide in-depth, field-proven insights and systematic troubleshooting strategies to ensure you achieve the desired purity and yield.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in synthetic organic chemistry, often used in the synthesis of more complex pharmaceutical agents. Its purification, however, can present challenges. The indole nucleus is susceptible to degradation, particularly on acidic stationary phases like silica gel. Furthermore, achieving baseline separation from structurally similar impurities requires careful optimization of chromatographic conditions. This guide provides a structured approach to overcoming these common hurdles.
Core Principles for Success
Before delving into troubleshooting, it's crucial to understand the foundational principles governing a successful separation of this compound:
-
Compound Stability: The indole ring can be sensitive. It's essential to assess the stability of your compound on the chosen stationary phase to prevent the formation of artifacts during purification.[1]
-
Optimal Polarity: The selection of an appropriate mobile phase is paramount. The goal is to find a solvent system that provides a good retention factor (Rƒ) on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4, for the target compound.[1]
-
Proper Column Packing and Loading: A well-packed column with a concentrated sample band is critical for achieving high resolution.[2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound, providing a systematic approach to diagnosis and resolution.
Problem 1: Poor or No Separation of the Target Compound
Symptoms:
-
Broad, overlapping bands on the column.
-
Mixed fractions containing both the product and impurities, even with a seemingly good Rƒ difference on TLC.[1]
-
The compound elutes with the solvent front.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Solution |
| Inappropriate Solvent System | Re-run TLC with a range of solvent systems. The initial TLC may have been misleading.[1] | Systematically screen solvent systems. A common starting point for indole acetates is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4][5] Gradually increase the polarity of the mobile phase (gradient elution) to improve separation.[6] |
| Column Overloading | The sample band at the top of the column is wide. | Use a larger column or reduce the amount of crude material loaded. Ensure the sample is dissolved in a minimal amount of solvent before loading.[3][7] |
| Poor Column Packing | Visible cracks, channels, or air bubbles in the stationary phase. | Repack the column carefully, ensuring a uniform and homogenous bed. A slurry packing method is generally preferred.[2][8] |
| Compound Degradation on Silica | Streaking on the TLC plate or the appearance of new spots after spotting and letting the plate sit for a while. | Perform a 2D TLC to check for stability on silica. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[1] |
Problem 2: Low or No Recovery of the Product
Symptoms:
-
The expected product is not found in any of the collected fractions.
-
The total mass of the recovered material is significantly lower than the starting crude mass.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Solution |
| Compound Decomposed on the Column | Run a small-scale stability test by stirring a sample of your crude material with silica gel in the chosen eluent and monitoring by TLC.[1] | If the compound is unstable on silica, switch to a different stationary phase such as neutral alumina.[1] Alternatively, the silica gel can be deactivated by adding a small percentage of a base like triethylamine to the eluent. |
| Compound is Highly Polar and Stuck on the Column | The compound does not move from the baseline on TLC even with a highly polar solvent system (e.g., 100% ethyl acetate). | Switch to a more polar mobile phase. For very polar compounds, a solvent system containing methanol in dichloromethane might be effective.[1] In some cases, reverse-phase chromatography may be a better option. |
| Fractions are Too Dilute to Detect the Compound | TLC analysis of the collected fractions shows no visible spots. | Concentrate a few of the fractions where you expect your compound to elute and re-analyze by TLC.[1] |
| Compound Eluted in the Solvent Front | The first few fractions collected contain the product. | Check the very first fraction collected. If the compound is present, a less polar solvent system is required.[1] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common choice. However, due to the potential for degradation of the indole ring on acidic silica, it is crucial to first assess the stability of your compound. If streaking or decomposition is observed on a TLC plate, consider using neutral alumina or deactivating the silica gel by preparing the slurry in an eluent containing a small amount (0.1-1%) of a base like triethylamine.[1]
Q2: How do I select the optimal mobile phase?
A2: The ideal mobile phase should provide a retention factor (Rƒ) of 0.2-0.4 for this compound on a TLC plate.[1] A good starting point is a mixture of hexane and ethyl acetate.[4] You can screen different ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find the optimal polarity. For more polar impurities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often more effective.[6]
Q3: What is the best way to load my crude sample onto the column?
A3: The sample should be loaded as a narrow, concentrated band.[2] There are two primary methods:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar mobile phase. Carefully pipette this solution onto the top of the column bed.[2][7]
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, dissolve it in a more polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[6][9]
Q4: How do I monitor the separation and identify the fractions containing my product?
A4: The most common method for monitoring fractions is by Thin Layer Chromatography (TLC).[10][11][12] Collect fractions of a consistent volume and then spot a small amount from each fraction onto a TLC plate.[10][13] Develop the TLC plate in the same solvent system used for the column and visualize the spots under a UV lamp.[12] Fractions containing the pure compound can then be combined.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.
1. Preparation of the Column:
- Select an appropriately sized glass column.
- Secure the column in a vertical position.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer (approx. 1 cm) of sand.
- Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
- Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[3]
- Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
- Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[9]
2. Sample Loading:
- Dissolve the crude this compound (e.g., 100 mg) in a minimal amount of the initial eluent or a slightly more polar solvent in which it is readily soluble (e.g., dichloromethane).
- Carefully apply the sample solution to the top of the column.
- Allow the sample to adsorb onto the silica by draining the solvent until the level is just at the top of the sand.
3. Elution and Fraction Collection:
- Carefully add the initial eluent to the column.
- Begin eluting the column, collecting fractions in test tubes or vials. The flow rate can be increased by applying gentle pressure with a pump or inert gas (1-2 psi for flash chromatography).[9]
- If using a gradient elution, gradually increase the proportion of the more polar solvent (e.g., from 10% to 20% to 30% ethyl acetate in hexane).
- Collect fractions of a consistent volume (e.g., 10-20% of the column volume).[10]
4. Analysis of Fractions:
- Analyze the collected fractions by TLC to identify those containing the pure product.[10][12]
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Purification Process Overview
Caption: A step-by-step workflow for the purification of this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂[14][15] |
| Molecular Weight | 203.24 g/mol [14] |
| Appearance | Off-white to yellow to brown sticky oil or solid[16] |
| Boiling Point | 353.4 ± 17.0 °C at 760 mmHg[15] |
| XLogP3 | 2.3[14][17] |
References
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Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
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This compound. Chemsrc. [Link]
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Optimize column loading strategy to gain productivity in protein purification. Cytiva. [Link]
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Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
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How To Improve Column Chromatography Separation? Chemistry For Everyone. [Link]
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Several Problems of Flash Column Chromatography. Hawach. [Link]
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Mastering Column Chromatography: A Beginner's Guide to Perfect Setup. Mastelf. [Link]
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Ethyl 2-(1H-indol-7-yl)-2-oxoacetate. PubChem, National Center for Biotechnology Information. [Link]
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Use and optimization of a dual-flowrate loading strategy to maximize throughput in protein-a affinity chromatography. SciSpace. [Link]
-
TROUBLESHOOTING GUIDE. Unknown Source. [Link]
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The Basics of Running a Chromatography Column. Bitesize Bio. [Link]
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What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. [Link]
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How do you differentiate fractions when running chromatography column? ResearchGate. [Link]
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A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC, NIH. [Link]
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What Are Fractions In Column Chromatography? Chemistry For Everyone, YouTube. [Link]
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Separation of Indole-3-acetic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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A Guide to Fraction Collection in Chromatography. Learning Hub, Gilson. [Link]
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Running & identifying fractions. Chemistry Teaching Labs, University of York. [Link]
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Chromatography Troubleshooting. YouTube. [Link]
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How To Choose Mobile Phase For Column Chromatography? Chemistry For Everyone. [Link]
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Electronic Supporting Information(ESI). Unknown Source. [Link]
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Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
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Article. SciELO. [Link]
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ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Supporting Information Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular. The Royal Society of Chemistry. [Link]
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TLC analysis of ethyl acetate fraction using different solvent systems and visualising agents. Unknown Source. [Link]
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isolation and characterization of secondary metabolites in ethyl acetate fraction from indonesian eucheuma. ALCHEMY : JOURNAL OF CHEMISTRY. [Link]
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Thin Layer Chromatography. Unknown Source. [Link]
-
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(PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. ResearchGate. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. [Link]
-
Can ethyl acetate extraction of buffered enzyme reaction prior to chiral column HPLC remove Tris salt & NADPH from the reaction sample selectively? ResearchGate. [Link]
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Common side products in the synthesis of Ethyl 2-(1H-indol-2-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(1H-indol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
I. Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Fischer indole synthesis. This classic and versatile method involves the acid-catalyzed cyclization of an arylhydrazone. For the synthesis of the target molecule, the required intermediate is typically ethyl 2-(phenylhydrazono)propanoate, which can be prepared beforehand or generated in situ. A reliable method for the synthesis of this hydrazone is the Japp-Klingemann reaction, which utilizes an aryl diazonium salt and a β-keto-ester.[1][2]
This guide will address potential pitfalls in both the Japp-Klingemann reaction and the subsequent Fischer indole synthesis, providing you with the expertise to identify, mitigate, and resolve common side product formations.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My Fischer indole synthesis is yielding an unexpected chlorinated side product. What is happening and how can I prevent it?
Answer:
The formation of a chlorinated side product is a known issue in Fischer indole synthesis, particularly when using hydrochloric acid (HCl) in ethanol as the acid catalyst, especially with substituted phenylhydrazones.[3]
Causality:
This "abnormal" reaction occurs due to a competing electrophilic substitution on the benzene ring of the phenylhydrazone intermediate by a chlorine cation (or an equivalent electrophilic chlorine species) generated from the HCl/ethanol system. In some cases, this chlorinated product can even be the major product.[3]
Visualizing the Side Reaction:
Caption: Formation of a chlorinated side product with HCl/EtOH.
Troubleshooting and Prevention:
| Strategy | Rationale | Recommended Action |
| Change of Acid Catalyst | Avoids the source of electrophilic chlorine. | Substitute HCl/ethanol with other Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) in a non-chlorinated solvent like ethanol or acetic acid. Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be effective.[4] |
| Solvent Selection | Ensures no external source of chlorine is present. | Use absolute ethanol or glacial acetic acid as the solvent. |
Step-by-Step Protocol to Avoid Chlorinated Impurities:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(phenylhydrazono)propanoate in absolute ethanol.
-
Catalyst Addition: While stirring, add a catalytic amount of concentrated sulfuric acid or a Lewis acid like zinc chloride.
-
Heating: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid carefully with a base such as sodium bicarbonate solution.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
FAQ 2: I am observing the formation of regioisomers in my reaction. How can I control the regioselectivity of the Fischer indole synthesis?
Answer:
Regioisomer formation is a common challenge when using unsymmetrical ketones or phenylhydrazones with substituents on the aromatic ring. The cyclization can occur on either side of the hydrazone, leading to a mixture of indole isomers.
Causality:
The regioselectivity of the Fischer indole synthesis is governed by a combination of steric and electronic factors. The crucial[5][5]-sigmatropic rearrangement step is influenced by the stability of the enamine intermediate and the transition state leading to cyclization.[6]
-
Electronic Effects: Electron-donating groups on the phenylhydrazine ring can direct the cyclization to the more electron-rich position.
-
Steric Effects: Bulky substituents on either the ketone or the phenylhydrazine can hinder cyclization at the adjacent position, favoring the less sterically crowded pathway.
Visualizing Regioisomer Formation:
Caption: Pathways leading to the formation of regioisomers.
Troubleshooting and Control:
| Strategy | Rationale | Recommended Action |
| Choice of Phenylhydrazine | For the synthesis of this compound, unsubstituted phenylhydrazine is used, which avoids this issue. However, if you are synthesizing substituted derivatives, careful consideration of the substituent's electronic and steric properties is crucial. | For predictable regioselectivity, use phenylhydrazines where electronic and steric factors strongly favor one cyclization pathway. |
| Acid Catalyst and Reaction Conditions | The nature and strength of the acid catalyst can influence the transition state energies of the competing pathways. | Experiment with different Brønsted and Lewis acids, as well as varying reaction temperatures, to optimize for the desired regioisomer. |
FAQ 3: My reaction is producing N-alkylated or C3-alkylated byproducts. What is the cause and how can I improve the selectivity?
Answer:
N-alkylation and C3-alkylation are potential side reactions, particularly if alkylating agents are present or if the reaction conditions promote further reactivity of the newly formed indole ring.
Causality:
The indole nitrogen has a lone pair of electrons and can act as a nucleophile, leading to N-alkylation. The C3 position of the indole ring is also highly nucleophilic and susceptible to electrophilic attack, which can result in C3-alkylation.[5]
Troubleshooting and Prevention:
| Strategy | Rationale | Recommended Action |
| Control of Reagents | Ensure that no unintended alkylating agents are present in the reaction mixture. | Use high-purity solvents and reagents. Be mindful of any potential sources of electrophiles. |
| Reaction Conditions | Once the indole is formed, prolonged heating or harsh acidic/basic conditions can promote side reactions. | Monitor the reaction closely and work it up as soon as the formation of the desired product is complete. Use the mildest effective reaction conditions. |
| Purification | If minor amounts of alkylated byproducts are formed, they can often be separated from the desired product. | Column chromatography is typically effective for separating N-alkylated and C3-alkylated isomers from the desired product. A solvent system of ethyl acetate and hexane is a good starting point for developing a separation method. |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(phenylhydrazono)propanoate via Japp-Klingemann Reaction
This protocol details the synthesis of the hydrazone intermediate.[6]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ethyl acetoacetate
-
Sodium acetate
-
Ethanol
-
Ice
Procedure:
Part A: Preparation of the Diazonium Salt
-
In a suitable flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.
Part B: Coupling Reaction
-
In a separate larger flask, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to stand at room temperature overnight.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated crude ethyl 2-(phenylhydrazono)propanoate by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure hydrazone.
Protocol 2: Fischer Indole Synthesis of this compound
This protocol describes the cyclization of the hydrazone to the final product.[7][8]
Materials:
-
Ethyl 2-(phenylhydrazono)propanoate
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (or another suitable acid catalyst)
-
Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve ethyl 2-(phenylhydrazono)propanoate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Quenching: After the reaction is complete (typically 2-4 hours), cool the flask in an ice bath and slowly add saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Column Chromatography
This protocol outlines the purification of the crude product to isolate this compound.[9][10]
Materials:
-
Crude this compound
-
Silica Gel (100-200 mesh)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity to 20% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
IV. References
-
Ishii, H., et al. (1991). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 39(3), 572-576. [Link]
-
Wikipedia. Japp–Klingemann reaction. Wikipedia.[Link]
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Reactions, 44, 1-462.
-
Scribd. (2025). Expt-7 The Fischer Indole Synthesis New. Scribd.[Link]
-
Garg, N. K., et al. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(23), 9577–9583. [Link]
-
RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44873-44879. [Link]
-
PMC. (2010). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Tetrahedron Letters, 51(48), 6335-6338. [Link]
-
chemeurope.com. Japp-Klingemann reaction. chemeurope.com.[Link]
-
Cambridge University Press. Fischer Indole Synthesis. Name Reactions in Organic Synthesis.[Link]
-
Wikipedia. Fischer indole synthesis. Wikipedia.[Link]
-
PMC. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 139(41), 14469–14472. [Link]
-
SciELO. (2023). A Novel and Efficient Synthesis of Indolylglycines via a Three-Component Reaction in Water. Journal of the Brazilian Chemical Society, 34(4). [Link]
-
Research and Reviews: Journal of Chemistry. (2013). A FACILE AND EXPEDIENT SYNTHESIS OF FISCHER INDOLE DERIVATIVES USING DOUBLE SALT AS AN EFFICIENT AND RECYCLABLE CATALYST. RRJC, 2(3). [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal.[Link]
-
MDPI. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2017(3), M945. [Link]
-
SciSpace. (2001). Fischer indole synthesis in the absence of a solvent. Journal of Chemical Research, 2001(6), 242-243. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester.[Link]
-
Chem-Station. (2014). Fischer Indole Synthesis. Chem-Station.[Link]
-
Reddit. (2024). recrystallization. r/chemistry.[Link]
-
PMC. (2009). Exploration of the interrupted Fischer indolization reaction. Tetrahedron, 65(52), 10876–10891. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
ResearchGate. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2017, M945. [Link]
-
PubChem. This compound. PubChem.[Link]
-
Hartwig, J. F., et al. (2011). Supporting Information for Iridium-Catalyzed Borylation of Indoles. Journal of the American Chemical Society, 133(45), 18064–18067. [Link]
-
Gong, L.-Z., et al. (2013). Supporting Information for Asymmetric Propargylation of 3-Substituted-2-oxoindolines with C-Alkynyl N-Boc-N,O-Acetals. Angewandte Chemie International Edition, 52(42), 11093-11097. [Link]
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
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- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scribd.com [scribd.com]
- 9. rroij.com [rroij.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimization of the Fischer Indole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this robust and historic reaction. Discovered by Emil Fischer in 1883, this method remains one of the most important and versatile strategies for synthesizing the indole scaffold, a core component in countless natural products and pharmaceuticals.[1][2][3][4]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges. Our goal is to explain the causality behind experimental choices, helping you not only to solve immediate problems but also to build a deeper understanding for future optimizations.
Understanding the Foundation: The Reaction Mechanism
Before troubleshooting, a clear understanding of the reaction mechanism is crucial. The synthesis proceeds through several key acid-catalyzed steps. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring.[5]
The generally accepted mechanism involves:
-
Hydrazone Formation: Reversible condensation of an arylhydrazine with an aldehyde or ketone.
-
Tautomerization: The hydrazone isomerizes to its enamine tautomer.
-
[6][6]-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the N-N bond and forming a new C-C bond.[1][2][6] This is often the rate-determining step.
-
Aromatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular attack of the amino group on the imine.
-
Ammonia Elimination: The final step is the acid-catalyzed elimination of ammonia to form the stable, aromatic indole ring.[1][5][6]
Caption: Key stages of the Fischer indole synthesis mechanism.
Troubleshooting Guide
This section addresses the most common issues encountered during the Fischer indole synthesis.
Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes and how can I fix it?
A1: This is the most frequent challenge. The Fischer indole synthesis is notoriously sensitive to reaction parameters.[2] A low yield can stem from multiple factors, from reagent quality to reaction conditions.
Step-by-Step Troubleshooting for Low Yield:
-
Verify Reagent Purity:
-
Cause: Impurities in the arylhydrazine or carbonyl compound can introduce significant side reactions. Phenylhydrazines, in particular, can degrade upon storage.
-
Solution: Use freshly distilled or recrystallized starting materials.[7] If using a hydrochloride salt of the hydrazine, ensure it is dry.[8]
-
-
Re-evaluate Your Acid Catalyst:
-
Cause: The choice and concentration of the acid are critical.[7][9] A catalyst that is too weak may not facilitate the key[6][6]-sigmatropic rearrangement, while an overly strong acid can cause decomposition of starting materials or the indole product, leading to tar formation.[9][10]
-
Solution: Screen a variety of catalysts. If one isn't working, don't just increase its concentration; try a different class. Polyphosphoric acid (PPA) and Eaton's reagent are often effective for less reactive substrates.[7][10] For substrates sensitive to strong acids, milder conditions with acetic acid or p-toluenesulfonic acid (p-TsOH) may be optimal.[8][11]
-
-
Optimize Reaction Temperature and Time:
-
Cause: The reaction often requires elevated temperatures to overcome the activation energy of the rearrangement step.[7][12] However, excessive heat or prolonged reaction times can lead to decomposition.[7]
-
Solution: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). If the reaction is sluggish, cautiously increase the temperature in 10-20°C increments.[7] Consider using microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[7][13][14]
-
-
Assess the Hydrazone Intermediate:
-
Cause: The intermediate arylhydrazone may be unstable under the reaction conditions and decompose before it can cyclize.[10]
-
Solution: Switch to a one-pot procedure. Instead of isolating the hydrazone, generate it in situ and proceed directly to the indolization step by adding the acid catalyst.[1][7][10] This minimizes handling and prevents decomposition of the unstable intermediate.
-
-
Consider Substrate Electronic Effects:
-
Cause: Strong electron-donating groups on the carbonyl component can overly stabilize an intermediate carbocation, favoring a competing N-N bond cleavage pathway over the desired sigmatropic rearrangement.[10][15][16] This is a known failure mode for certain substitution patterns.[15][16]
-
Solution: For these challenging substrates, you may need to use milder reaction conditions (weaker acid, lower temperature) to disfavor the cleavage pathway.[10] If this fails, an alternative synthetic route to the indole may be necessary.
-
Sources
- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 88guru.com [88guru.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in the N-alkylation of Ethyl 2-(1H-indol-2-yl)acetate
Introduction
Welcome to the technical support guide for the N-alkylation of Ethyl 2-(1H-indol-2-yl)acetate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The N-alkylation of indoles is a cornerstone of many synthetic pathways, yet it can be fraught with difficulties, leading to suboptimal yields and the formation of undesired byproducts. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these common hurdles.
The core of this reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent. However, the nuanced reactivity of the indole ring system, particularly the nucleophilicity of the C3 position, often leads to competing side reactions.[1] This guide will dissect these challenges and offer practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a significant amount of C3-alkylation instead of the desired N-alkylation?
A1: This is the most common challenge in indole alkylation. The C3 position of the indole ring is inherently more nucleophilic than the nitrogen atom, leading to competitive C-alkylation.[1] Several factors can be adjusted to favor N-alkylation:
-
Base and Solvent Selection: Employing a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) is the classical approach to favor N-alkylation.[1][2][3] The base's role is to fully deprotonate the indole nitrogen, forming the indolide anion, which is a potent nucleophile.[1][4] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]
-
Reaction Temperature: In some cases, increasing the reaction temperature can favor N-alkylation. For instance, one study reported that raising the temperature to 80°C resulted in complete N-alkylation.[1][3]
-
Modern Catalytic Methods: For greater control, consider catalyst systems. For example, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has demonstrated high N-selectivity.[1]
Q2: My reaction is sluggish or not going to completion. What are the likely causes and solutions?
A2: Low or no conversion can be frustrating. Here are the primary culprits and how to address them:
-
Insufficiently Strong Base: If you are using a weaker base like potassium carbonate (K₂CO₃), it may not be strong enough to efficiently deprotonate the indole, especially if the alkylating agent is not very reactive. Switching to a stronger base like NaH or potassium tert-butoxide is a common solution.[2]
-
Reagent Quality and Reaction Conditions: The use of strong bases like NaH necessitates strictly anhydrous (dry) conditions.[1][2] Any moisture in the solvent or on the glassware will quench the base, halting the reaction. Always use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent follows the general trend: Iodide > Bromide > Chloride. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[2]
Q3: I'm observing the formation of dialkylated products. How can I minimize this?
A3: Dialkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can occur with highly reactive alkylating agents or under forcing conditions.[1] To prevent this:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[1] Adding the alkylating agent dropwise to the reaction mixture can also help maintain a low concentration and reduce the likelihood of a second alkylation.[1][5]
-
Monitor Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the desired mono-N-alkylated product is the major component.
-
Lower Reaction Temperature: Reducing the reaction temperature can help to control reactivity and prevent over-alkylation.[1]
Q4: The ester group on my starting material seems to be reacting. Is this possible and how can I avoid it?
A4: While less common than C3-alkylation, side reactions involving the ethyl acetate moiety can occur, particularly under harsh basic conditions. If a very strong base is used in a protic solvent like ethanol, transesterification can be a competing reaction.[6] Using a non-nucleophilic base like NaH in an aprotic solvent like DMF or THF will prevent this. If hydrolysis of the ester is a concern during workup, use a mild aqueous workup and avoid prolonged exposure to strong acids or bases.
In-Depth Troubleshooting Guides
Scenario 1: Low Yield with Predominant C3-Alkylation
You've attempted the N-alkylation of this compound with benzyl bromide using potassium carbonate in acetonitrile, and your NMR analysis shows a mixture of products, with the C3-alkylated isomer being the major component.
Root Cause Analysis:
The combination of a relatively weak base (K₂CO₃) and a polar solvent may not be sufficient to generate a high concentration of the N-anion, allowing the more nucleophilic C3 position to compete effectively for the electrophile.
Workflow for Optimizing N-Selectivity:
Caption: Workflow to improve N-alkylation selectivity.
Detailed Protocol for Improved N-Alkylation:
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel. Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. The mineral oil from the NaH dispersion can be washed with anhydrous hexanes prior to use if desired. Stir the mixture at 0°C for 30-60 minutes. You should observe the evolution of hydrogen gas.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C.[5] After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitoring: Track the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Scenario 2: Reaction Fails to Initiate or Stalls
You have set up the reaction with NaH in THF, but after several hours, TLC analysis shows only the starting material.
Root Cause Analysis:
This issue almost always points to the deactivation of the strong base, typically by residual moisture or other protic sources.
Workflow for Troubleshooting Stalled Reactions:
Caption: Troubleshooting workflow for a stalled N-alkylation.
Key Considerations for Ensuring Anhydrous Conditions:
| Parameter | Recommendation | Rationale |
| Solvents | Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DMF) or purchase high-quality anhydrous solvents and use them immediately after opening. | Solvents can absorb atmospheric moisture over time, which will react with and deactivate the NaH.[1] |
| Glassware | Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and allow to cool in a desiccator or under an inert atmosphere. | Removes adsorbed water from the glass surfaces. |
| Reagents | Use fresh NaH. Older batches may have a layer of sodium hydroxide on the surface, reducing their activity. | Ensures the base is active and capable of deprotonating the indole.[2] |
| Atmosphere | Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time. | Prevents atmospheric moisture from entering the reaction vessel. |
Concluding Remarks
The N-alkylation of this compound, while seemingly straightforward, requires careful attention to reaction conditions to achieve high yields and selectivity. By understanding the interplay between the base, solvent, temperature, and reagent quality, researchers can effectively troubleshoot and optimize this important transformation. The key to success often lies in rigorously excluding moisture when using strong bases and in selecting conditions that favor the formation of the N-anion over competing C3-alkylation.
References
- BenchChem Technical Support Team. (2025, December).
- ResearchGate. (2025, August 30). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Optimizing N-Substitution of Indole Amines.
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). PMC - NIH.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020, December 17). RSC Publishing.
- Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. (n.d.).
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (n.d.).
- C‐alkylation versus N‐alkylation. Yields relate to isolated products. (n.d.).
- Enantioselective Catalytic Synthesis of N-alkyl
- N-alkylation of indole derivatives. (n.d.).
- How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. (2014, December 9).
- Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (n.d.). PMC - PubMed Central.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30). NIH.
- Friedel-Crafts Alkylation of Indoles with Trichloroacetimid
- Regio-Selective C3- and N-Alkylation of Indolines in W
- Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014, March 17).
- Synthesis of substituted N-heterocycles by N-alkyl
- Chem Help ASAP. (2019, November 19).
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019, May 24).
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (n.d.). PMC - NIH.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
-
A new synthetic approach to the 3,4-dihydro-1H-[1][2]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. (2025, June 5). PMC - NIH.
- Ethyl 2-(1H-indol-2-yl)
- Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. (n.d.).
- Ethyl 2-[2-(4-Nitrobenzoyl)
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Solvents for Indole Acetate Synthesis & Purification
Welcome to the technical support center for advancing your research with sustainable solvent solutions. This guide is designed for researchers, scientists, and drug development professionals who are looking to incorporate greener alternatives into their synthesis and purification workflows for indole acetates. As your senior application scientist, I will walk you through solvent selection, provide answers to frequently asked questions, and offer detailed troubleshooting guides to navigate the common challenges encountered in the lab.
The Shift to Greener Solvents: Why It Matters for Indole Chemistry
The synthesis of indole derivatives, core scaffolds in pharmaceuticals and agrochemicals, has traditionally relied on conventional organic solvents that are often toxic, petroleum-based, and environmentally persistent.[1][2][3] The principles of green chemistry encourage a shift towards safer, renewable, and more sustainable alternatives that minimize environmental impact without compromising reaction performance.[4] This guide focuses on three promising classes of alternative solvents: Deep Eutectic Solvents (DESs), Ionic Liquids (ILs), and Bio-based Solvents.
Solvent Selection Guide: Choosing the Right Alternative
Selecting the appropriate solvent is critical for reaction success. The choice depends on factors like reactant solubility, reaction temperature, and the nature of the catalytic system. Below is a comparative overview to guide your decision-making process.
| Solvent Class | Key Components & Properties | Advantages for Indole Synthesis | Disadvantages & Considerations |
| Deep Eutectic Solvents (DESs) | Mixtures of a hydrogen bond acceptor (HBA) (e.g., Choline Chloride) and a hydrogen bond donor (HBD) (e.g., Urea, Glycerol, Tartaric Acid).[5][6][7] They are characterized by low melting points, low vapor pressure, and biodegradability.[7] | - Can act as both solvent and catalyst (e.g., acidic DESs for Fischer indolization).[8][9] - High thermal and chemical stability.[6] - Easy to prepare from inexpensive, readily available components.[6][7] - Can enhance reaction rates and yields.[5] | - Higher viscosity can impede mixing and mass transfer; may require heating or sonication. - Product isolation can be challenging; often requires extraction with a conventional solvent. - Water content can significantly affect DES properties and reactivity.[7] |
| Ionic Liquids (ILs) | Salts with low melting points (<100 °C) composed of a large organic cation and an organic or inorganic anion.[10][11] Their properties (e.g., polarity, acidity) can be tuned by changing the ion pair. | - Highly tunable for specific reaction requirements.[6] - Can act as catalysts and are easily recyclable.[12] - Low vapor pressure reduces exposure and environmental release.[6] - Can improve reaction selectivity and efficiency.[13] | - Often more expensive and complex to synthesize than DESs.[6] - Concerns about their toxicity and long-term environmental impact are still being investigated. - Product separation can be difficult.[12] |
| Bio-based Solvents | Solvents derived from renewable feedstocks like biomass, including agricultural and forestry waste.[1][14] Examples include 2-Methyltetrahydrofuran (2-MeTHF), Cyrene, ethanol, and ethyl acetate.[14] | - Direct "drop-in" replacements for conventional solvents (e.g., Bio-acetone for acetone).[15] - Lower toxicity and environmental footprint compared to petrochemical counterparts.[2] - Many are biodegradable.[2] | - Properties like boiling point and viscosity may differ from traditional solvents, requiring process optimization.[14] - Not all bio-based solvents are inherently "green"; a full life-cycle assessment is needed.[14] - Can sometimes present challenges in work-up and product precipitation.[15] |
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.
Category 1: Reaction & Synthesis Issues
Q1: My Fischer indole synthesis is giving a very low yield in a Deep Eutectic Solvent. What are the likely causes and how can I fix it?
A: Low yields in DES-mediated reactions are a common but solvable problem. Consider these factors:
-
Mass Transfer Limitation: DESs can be viscous, which may hinder the effective mixing of reactants and catalysts. This can be particularly problematic in heterogeneous mixtures.
-
Incorrect DES Composition: The choice of Hydrogen Bond Donor (HBD) and its molar ratio to the Hydrogen Bond Acceptor (HBA) is critical.[5] This composition dictates the solvent's properties, including its acidity, which is crucial for acid-catalyzed reactions like the Fischer synthesis.
-
Water Content: The presence of water, even in trace amounts, can alter the hydrogen bonding network of the DES, affecting its properties and the reaction outcome.[7]
-
Solution: Ensure your DES components are thoroughly dried before preparation, and run the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) to see if yields improve.
-
Q2: I'm observing unexpected side products when using a bio-based solvent like 2-MeTHF. Why is this happening?
A: While bio-based solvents are excellent alternatives, their reactivity can differ from traditional solvents, leading to side products.
-
Solvent-Reactant Interaction: Solvents are not always inert. 2-MeTHF, for instance, can sometimes participate in side reactions or alter the stability of intermediates compared to a solvent like THF.
-
Solution: Review the literature for the compatibility of your specific reaction class with the chosen bio-solvent. It may be necessary to adjust the reaction temperature or catalyst. In some cases, switching to a different bio-solvent like bio-renewable acetone or 1-methoxy-2-propanol might be required, though this could introduce new work-up challenges.[15]
-
-
Impurity Profile: Bio-based solvents can have different impurity profiles than their petrochemical counterparts, which might interfere with your reaction.
-
Solution: Ensure you are using a high-purity grade of the bio-solvent. If you suspect an impurity is the issue, try purifying the solvent before use.
-
Q3: My reaction in an Ionic Liquid is sluggish, and the catalyst doesn't seem to be recycling efficiently. What should I do?
A: This often points to issues with catalyst activity or the work-up procedure.
-
Catalyst Deactivation: The IL may be contaminated with water or other impurities from the reactants, which can deactivate the catalyst.
-
Solution: Ensure all reactants and the IL are dry. For catalyst recycling, the work-up is key. A common procedure involves adding a solvent like ethyl acetate to the reaction mixture, which causes the product to move to the organic layer while the IL (containing the catalyst) forms a separate layer that can be isolated, washed, and dried under vacuum for reuse.[12]
-
-
Phase Separation Issues: Inefficient separation of the IL from the product/reactant phase will lead to poor recovery and cross-contamination.
-
Solution: Choose an extraction solvent that is immiscible with your IL. Butyl acetate has been shown to be an effective, greener extraction solvent that forms a biphasic system with certain ILs, allowing for easy separation and recycling of both the catalyst and the solvent.[13]
-
Category 2: Purification & Work-up Issues
Q4: How can I purify my indole acetate product from a highly viscous Deep Eutectic Solvent?
A: Product isolation from DESs is a common challenge. The standard approach is liquid-liquid extraction.
-
Procedure: After the reaction is complete, add water to the mixture to dissolve the DES and precipitate the (often non-polar) organic product. If the product does not precipitate, you will need to perform an extraction. Add water and a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to the reaction vessel.[12][16] The product will be extracted into the organic phase, which can then be separated, washed, dried, and concentrated. The DES will remain in the aqueous phase.
-
Optimization: The choice of extraction solvent is important. You may need to test several to find one that provides good recovery of your product while minimizing the extraction of DES components.
Q5: I want to use "green" chromatography for purification. What are some suitable mobile phase alternatives to acetonitrile and methanol?
A: Greening your chromatography is an excellent way to reduce the overall environmental impact of your workflow.
-
Ethanol: Bio-based ethanol is a readily available and effective replacement for methanol in many reversed-phase HPLC applications.[17]
-
Ethyl Acetate: While it has a higher UV cutoff (256 nm) and is less miscible with water, 100% ethyl acetate has been successfully used as a mobile phase for the analysis of some indole-related compounds.[17][18]
-
Aqueous Mobile Phases: For some separations, it's possible to use a highly aqueous mobile phase, sometimes with a small amount of a less toxic organic modifier or additive on a suitable stationary phase like polyethylene glycol (PEG).[19] This drastically reduces organic solvent waste.
Caption: A troubleshooting decision tree for addressing low reaction yields.
Example Experimental Protocols
The following protocols are provided as a starting point. You should always optimize conditions for your specific substrates and equipment.
Protocol 1: Synthesis of a 3-Substituted Indole using a Deep Eutectic Solvent and Ultrasound
This protocol is adapted from methodologies describing the synthesis of 3-substituted indoles.[5][7]
Materials:
-
Indole (1 equivalent)
-
Aldehyde or Ketone (1.2 equivalents)
-
Choline Chloride (ChCl), dried under vacuum
-
Urea, dried under vacuum
-
Ethyl acetate
-
n-Hexane
Procedure:
-
DES Preparation: In a round-bottom flask, gently heat a mixture of choline chloride and urea (1:2 molar ratio) to approximately 80 °C with stirring until a clear, homogeneous liquid is formed. Allow the DES to cool to room temperature.
-
Reaction Setup: To the flask containing the ChCl:Urea DES, add the indole and the corresponding aldehyde or ketone.
-
Ultrasonication: Place the flask in an ultrasonic bath and irradiate the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/n-hexane). The reaction is typically complete within 2-3 hours.[5]
-
Work-up and Isolation: Upon completion, add water to the reaction mixture. The product will often precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel using an ethyl acetate/n-hexane gradient.
Protocol 2: Purification of Indole Acetate using Greener Reversed-Phase Chromatography
This protocol is a conceptual guide based on principles of green chromatography.[17][18][19]
Objective: To purify a crude indole acetate product, replacing acetonitrile with a greener solvent.
Materials:
-
Crude indole acetate product
-
C18 Reversed-Phase HPLC column
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Bio-ethanol (HPLC Grade)
-
Sample Solvent: Bio-ethanol
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude indole acetate product in the sample solvent (Bio-ethanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Method Development (Scouting Gradient):
-
Equilibrate the C18 column with a mobile phase of 95% A (Water) and 5% B (Bio-ethanol) at a flow rate of 1.0 mL/min.
-
Inject the sample and run a linear gradient from 5% B to 95% B over 20-30 minutes.
-
Monitor the elution of the product and impurities using a UV detector at an appropriate wavelength for your compound (e.g., 280 nm).
-
-
Method Optimization: Based on the scouting run, adjust the gradient profile to achieve optimal separation between your target compound and any impurities. You may need to adjust the starting and ending percentages of Solvent B, the gradient steepness, or the flow rate.
-
Preparative Chromatography (if needed): Once an optimized analytical method is established, it can be scaled up to a preparative or semi-preparative system for isolating larger quantities of the purified indole acetate.
Caption: A general workflow for product work-up and purification.
References
-
Title: Synthesis of Indenoindole Derivatives under Deep Eutectic Solvent Conditions Source: ResearchGate URL: [Link]
- Title: Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound Source: Google Search URL
-
Title: Bio-derived Solvents - ACS GCI Pharmaceutical Roundtable Source: ACS Green Chemistry Institute URL: [Link]
-
Title: Synthesis of Indenoindole Derivatives under Deep Eutectic Solvent Conditions | Request PDF Source: ResearchGate URL: [Link]
-
Title: Application of Fischer Indolization under Green Conditions using Deep Eutectic Solvents | Request PDF Source: ResearchGate URL: [Link]
-
Title: optimized used of solvents in active pharmaceutical ingredients production Source: ETERNAL Project URL: [Link]
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Title: Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound | Request PDF Source: ResearchGate URL: [Link]
-
Title: Naturally based ionic liquids with indole-3-acetate anions and cations derived from cinchona alkaloids Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst Source: MDPI URL: [Link]
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Title: Bio-based Green Solvents in Organic Synthesis. An Updated Review Source: Springer URL: [Link]
-
Title: Novel Non-toxic and Non-hazardous Solvent Systems for the Chemistry of Indoles: Use of a Sulfone-containing Brønsted Acid Ionic Source: SciSpace URL: [Link]
- Title: Process of producing indole-3-acetic acids Source: Google Patents URL
-
Title: Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid Source: Bridgewater State University Virtual Commons URL: [Link]
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Title: Green RP-HPLC chromatogram of IND in ethyl acetate (100% v=v) with... Source: ResearchGate URL: [Link]
-
Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: National Institutes of Health (NIH) URL: [Link]
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Title: Green chromatography separation of analytes of greatly differing properties using a polyethylene glycol stationary phase and a low-toxic water-based mobile phase Source: PubMed URL: [Link]
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Scalable synthesis of Ethyl 2-(1H-indol-2-yl)acetate for pilot plant production
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Ethyl 2-(1H-indol-2-yl)acetate. As a crucial intermediate in the synthesis of various biologically active compounds, mastering its production at the pilot plant scale is essential. This document moves beyond simple protocols to explain the underlying principles, troubleshoot common issues, and offer insights gleaned from practical, field-proven experience.
Overview of Scalable Synthesis Strategy
The most robust and widely adopted strategy for the scalable synthesis of 2-substituted indoles like this compound is a two-step sequence involving the Japp-Klingemann reaction followed by the classic Fischer indole synthesis .[1][2] This approach offers high versatility and is amenable to the production of multi-kilogram quantities.
-
Japp-Klingemann Reaction: This step efficiently synthesizes the key phenylhydrazone intermediate from a β-keto-ester and an aryl diazonium salt.[1]
-
Fischer Indole Synthesis: The isolated phenylhydrazone is then cyclized under acidic conditions to form the final indole ring system.[2][3] This reaction, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis.[4]
This guide focuses on troubleshooting and optimizing this specific, industrially relevant pathway.
Sources
Technical Support Center: Preventing Degradation of Ethyl 2-(1H-indol-2-yl)acetate During Workup
As a Senior Application Scientist, this guide provides in-depth troubleshooting and preventative strategies for researchers encountering degradation of Ethyl 2-(1H-indol-2-yl)acetate during reaction workup and purification. The indole scaffold, while central to many pharmaceuticals, is notoriously sensitive, and understanding its vulnerabilities is key to achieving high yield and purity.
Frequently Asked Questions (FAQs): Understanding the Instability
Q1: Why is my solution of this compound turning dark and showing multiple spots on my TLC plate after workup?
A1: The degradation of this compound during workup is primarily due to two inherent chemical vulnerabilities of the indole ring:
-
Acid Sensitivity: The indole nucleus is electron-rich and behaves like an enamine. Unlike simple amines, it is not basic at the nitrogen atom; instead, strong acids protonate the ring at the C3 position.[1][2] This protonated intermediate is highly reactive and can initiate polymerization or other side reactions, leading to the formation of dark, insoluble materials and a complex mixture of products.[1][2][3] The pKa of protonated indole is approximately -3.6, indicating its high sensitivity to acidic conditions.[1][2]
-
Oxidative Instability: The electron-rich pyrrole moiety of the indole ring is susceptible to oxidation, especially when exposed to atmospheric oxygen.[4][5][6][7] This can occur during aqueous workup, solvent evaporation, or during purification on silica gel. The most common oxidation product is the corresponding 2-oxindole derivative.[5][8]
Q2: What are the primary degradation pathways I should be aware of?
A2: The two main degradation routes are acid-catalyzed oligomerization and oxidation. The diagram below illustrates these competing pathways which can significantly reduce the yield of your desired product.
Sources
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- 8. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection and Optimization for Indole C-H Activation
Welcome to the technical support center dedicated to advancing your research in indole C-H activation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we distill extensive experimental knowledge into practical, actionable advice to troubleshoot common issues and enhance your synthetic strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common inquiries encountered in the field of indole C-H activation.
Q1: How do I choose the right transition metal catalyst for my desired indole C-H functionalization?
A: The choice of transition metal is paramount and depends heavily on the desired transformation (e.g., arylation, alkenylation, acylation).[1][2]
-
Palladium (Pd): Often the catalyst of choice for C-H arylations and alkenylations.[3][4][5][6] Pd(II) catalysts, like Pd(OAc)₂, are highly effective, often requiring an oxidant to regenerate the active species.[3][6]
-
Rhodium (Rh): Frequently used for C-H alkenylation and annulation reactions.[7][8] Rh(III) catalysts are known for their high efficiency and selectivity, particularly when guided by chelating directing groups.[8]
-
Ruthenium (Ru): A versatile catalyst for various C-H functionalizations including arylation, alkylation, and annulation.[9] Ru-catalyzed reactions are often compatible with a wide range of functional groups.[9][10]
-
Iridium (Ir): Effective for specific transformations like C-H borylation and alkynylation, often offering unique selectivity.[1][8]
-
Cobalt (Co): An emerging, more earth-abundant alternative for C-H functionalization, capable of operating under mild conditions.[11]
The selection process should also consider factors like cost, air/moisture sensitivity, and the electronic properties of the indole substrate.[1]
Q2: What is the role of a "directing group" and when should I use one?
A: A directing group (DG) is a functional group installed on the indole scaffold (typically at the N1 or C3 position) that coordinates to the metal catalyst, guiding the C-H activation to a specific, often less inherently reactive, position.[12][13][14]
You should consider using a directing group when:
-
Site-selectivity is a challenge: The inherent reactivity of indole favors functionalization at the C3 and C2 positions.[7][15] To target the benzene core (C4-C7 positions), a directing group is almost always necessary.[2][7][16][17][18]
-
You need to overcome steric hindrance: A DG can force the catalyst into proximity with a sterically congested C-H bond.
-
You want to modulate reactivity: The electronic nature of the DG can influence the efficiency of the catalytic cycle.
Common directing groups include amides, carbamates, pyridyl, and phosphinoyl groups.[4][7][8] The choice of DG can dramatically alter the regioselectivity of the reaction.[19]
Q3: My reaction is giving me a mixture of regioisomers. How can I improve selectivity?
A: Achieving high regioselectivity is a common hurdle. Here are several strategies:
-
Directing Group Strategy: As discussed above, this is the most powerful tool for controlling site-selectivity, especially for functionalizing the C4-C7 positions.[7][16][18][20]
-
Ligand Modification: The steric and electronic properties of the ligand coordinated to the metal center can profoundly influence which C-H bond is activated.[21] Experimenting with different phosphine, N-heterocyclic carbene (NHC), or pyridine-type ligands can switch the regioselectivity.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can alter the reaction pathway. For instance, in some palladium-catalyzed alkenylations, a switch from a neutral solvent like DMF to an acidic medium like dioxane/AcOH can shift the selectivity from C3 to C2.[22]
-
Catalyst Control: In some cases, changing the metal catalyst itself can lead to different regioisomers. For example, a Rh(I)/Ag(I) co-catalyst system might favor one isomer, while an Ir(III)/Ag(I) system yields another.[19]
Q4: What are the most common causes of low yield or catalyst deactivation?
A: Low yields are often attributable to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Poisoning: Impurities in substrates, reagents, or solvents can bind to the catalyst's active site and inhibit its function. Functional groups like thiols or certain amines can act as poisons.[23]
-
Oxidant Issues: Many C-H activation cycles require an oxidant (e.g., Cu(OAc)₂, benzoquinone, Ag₂CO₃, or O₂) to regenerate the active catalyst.[3][15][23] The choice and stoichiometry of the oxidant are critical; an inappropriate oxidant can lead to side reactions or fail to turn over the catalyst efficiently.[23]
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst or sensitive reagents.[23][24]
-
Ligand Dissociation/Decomposition: The ligand that stabilizes the active catalytic species may dissociate or decompose under the reaction conditions.
-
Product Inhibition: The reaction product may coordinate to the catalyst more strongly than the starting material, leading to inhibition.
To address these, ensure high purity of all reagents and solvents, carefully optimize the oxidant and reaction temperature, and consider using more robust ligands.[23]
Troubleshooting Guides
This section provides systematic approaches to resolving specific experimental failures.
Issue 1: Poor or No Conversion
Your Observation: The starting material is largely unreacted after the specified reaction time.
Troubleshooting Workflow
Caption: Troubleshooting logic for poor reaction conversion.
Detailed Causality and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The catalyst may have degraded due to improper storage (exposure to air/moisture) or is from a faulty batch. | Use a freshly opened bottle of catalyst or a new batch. For air-sensitive catalysts, ensure handling under an inert atmosphere (N₂ or Ar). |
| Reagent Impurity | Trace impurities (e.g., water, coordinating species) in the indole substrate, coupling partner, or solvent can poison the catalyst.[23] Water, for instance, can be detrimental to some Pd-catalyzed reactions.[25] | Purify all substrates via recrystallization or chromatography. Use freshly distilled, anhydrous solvents. |
| Suboptimal Temperature | The activation energy for the C-H cleavage step may not be met at the current temperature. Conversely, excessively high temperatures can cause catalyst decomposition.[24] | Perform a temperature screen, increasing in 10-20 °C increments. Monitor for both conversion and byproduct formation. |
| Incorrect Additive/Oxidant | The base, acid, or oxidant is crucial for the catalytic cycle. For example, carboxylate additives can facilitate the C-H cleavage step.[26] An incorrect choice or amount can stall the reaction. | Re-evaluate the literature for the specific transformation. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) or oxidants (e.g., AgOAc, Cu(OAc)₂, BQ).[20][23] |
| Solvent Mismatch | The solvent can influence catalyst solubility, stability, and reactivity. Non-coordinating solvents might be required in some cases, while coordinating solvents like DMF can be beneficial in others.[22] Unconventional solvents like HFIP have been shown to dramatically accelerate certain C-H activations.[27] | Screen a range of solvents with varying polarity and coordinating ability (e.g., Toluene, Dioxane, DCE, DMF, HFIP).[22][24][27] |
Issue 2: Low Site-Selectivity (Product Mixture)
Your Observation: The reaction produces a mixture of isomers (e.g., C2 vs. C3, or C7 vs. C2).
Troubleshooting Workflow
Caption: Decision tree for improving reaction site-selectivity.
Detailed Causality and Solutions
| Controlling Factor | Explanation | Recommended Solution |
| Inherent Reactivity | Without a directing group, functionalization often defaults to the most electronically rich positions, C3 and C2.[7][15] | To target the benzene core (C4-C7), the installation of a directing group on the indole nitrogen is the most effective strategy.[16][17][18] Examples include pivaloyl, phosphinoyl, or pyridyl groups.[4][15][16] |
| Ligand Sterics/Electronics | The ligand environment around the metal center dictates the accessibility of different C-H bonds. Bulky ligands may favor less sterically hindered positions. | Screen a library of ligands. For Pd-catalysis, try different phosphine ligands (e.g., SPhos, XPhos) or specialized ligands like mono-N-protected amino acids.[4][21] |
| Directing Group Mismatch | The chosen directing group may not provide a strong enough chelation or may favor a different cyclometalated intermediate. The size and nature of the DG are critical.[28] | If targeting C7, a bulky N-pivaloyl or N-P(O)tBu₂ group is often effective.[8][16][18] For C2, an N-pyridyl or N-pyrimidyl group can be used.[29] |
| Reaction Mechanism Pathway | The reaction may proceed through different mechanistic pathways (e.g., electrophilic palladation vs. concerted metalation-deprotonation) depending on the conditions, leading to different isomers.[3][5][30] | Altering the solvent or additives can switch the dominant pathway. For example, adding an acid can change the regioselectivity in some Rh-catalyzed reactions.[26] |
Key Experimental Protocols
Below are representative, detailed protocols that serve as a validated starting point for your experiments.
Protocol 1: Palladium-Catalyzed C7-Arylation of N-Phosphinoyl Indole
This protocol is adapted from methodologies developed for selective C-H activation on the indole benzene core.[4]
Reaction Scheme: N-P(O)tBu₂-Indole + Aryl Boronic Acid -- [Pd(OAc)₂, Ligand, Oxidant, Solvent, Temp] --> C7-Aryl-N-P(O)tBu₂-Indole
Step-by-Step Methodology
-
Inert Atmosphere: To an oven-dried reaction vial equipped with a magnetic stir bar, add N-P(O)tBu₂ protected indole (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), Pd(OAc)₂ (5-10 mol%), a pyridine-type ligand (e.g., 3-cyanopyridine, 10-20 mol%), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add anhydrous solvent (e.g., Toluene or Dioxane, 0.1 M) via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the C7-arylated product.
Protocol 2: Rhodium-Catalyzed C2-Alkenylation of N-Pyrimidyl Indole
This protocol leverages a chelating directing group to achieve selective functionalization at the C2 position.
Reaction Scheme: N-Pyrimidyl-Indole + Alkene -- [[RhCp*Cl₂]₂, AgSbF₆, Additive, Solvent, Temp] --> C2-Alkenyl-N-Pyrimidyl-Indole
Step-by-Step Methodology
-
Reaction Setup: To a screw-cap vial, add N-pyrimidyl indole (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Reagent Addition: Add the alkene (2.0-3.0 equiv) followed by an additive, such as Cu(OAc)₂·H₂O (2.0 equiv), which acts as an oxidant.
-
Solvent Addition: Add a suitable solvent, such as DCE (1,2-dichloroethane) or t-AmylOH (0.2 M).
-
Reaction: Seal the vial and heat at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Upon completion, cool the mixture, dilute with CH₂Cl₂, and filter through Celite. Concentrate the solvent and purify the product by flash chromatography.
References
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An extensive review on transition metal catalyzed indole CH activation: Catalyst selection and mechanistic insights. (2024). DSpace@NIIST. [Link]
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C H Activation of Indoles | Request PDF. ResearchGate. [Link]
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Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. National Institutes of Health (NIH). [Link]
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An extensive review on transition metal catalyzed indole C H activation: Catalyst selection and mechanistic insights | Request PDF. ResearchGate. [Link]
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Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis. [Link]
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Merging C–H Activation and Alkene Difunctionalization at Room Temperature: A Palladium-Catalyzed Divergent Synthesis of Indoles and Indolines. Organic Letters. [Link]
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Emerging unconventional organic solvents for C–H bond and related functionalization reactions. Chemical Society Reviews. [Link]
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Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. ResearchGate. [Link]
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A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]
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Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. PubMed. [Link]
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Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. ResearchGate. [Link]
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Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. [Link]
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Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. [Link]
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From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
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Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
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Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
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Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]
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C-H Functionalization of indoles and oxindoles through CDC reactions. Bentham Science. [Link]
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Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH). [Link]
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Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. Organic Letters. [Link]
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Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. [Link]
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Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Catalysis. [Link]
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From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]
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Transition metal-Catalyzed C-H Functionalizations of Indoles | Request PDF. ResearchGate. [Link]
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Catalytic C–H Activation of Indoles and Pyrroles. ChemistryViews. [Link]
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Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization. ResearchGate. [Link]
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Optimization of reaction conditions a . | Download Table. ResearchGate. [Link]
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Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. [Link]
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CH activation of indole-derivatives catalysed by Pd- nanobiohybrids under mild conditions. ChemRxiv. [Link]
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Cobalt-Catalyzed C–H Activation of Indoles. ChemistryViews. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PubMed Central. [Link]
-
(PDF) Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. ResearchGate. [Link]
-
A Catalysis Guide Focusing on C–H Activation Processes. SciSpace. [Link]
-
A Catalysis Guide Focusing on C–H Activation Processes. SciELO. [Link]
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Methods for removing residual starting materials from Ethyl 2-(1H-indol-2-yl)acetate
Introduction: Welcome to the technical support guide for the purification of Ethyl 2-(1H-indol-2-yl)acetate. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. The presence of residual starting materials or by-products can significantly impact the yield, selectivity, and overall success of subsequent synthetic steps. This guide provides a framework for diagnosing purity issues and implementing robust, field-tested purification protocols. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My crude NMR spectrum shows significant amounts of unreacted indole. What is the most efficient removal method?
Answer: Unreacted indole is a common impurity, especially in syntheses that involve the direct alkylation of the indole nucleus. Due to its relatively non-polar nature, it can co-elute with the desired product in normal-phase chromatography.
-
Primary Recommendation: Acid-Base Extraction. The most effective strategy is to exploit the weakly acidic nature of the indole N-H proton (pKa ≈ 17). While not acidic enough for extraction with bicarbonate, a wash with an aqueous sodium hydroxide (NaOH) solution (e.g., 1-2 M) can deprotonate the indole, forming the water-soluble sodium indolide salt. Your product, this compound, lacks this acidic proton and will remain in the organic layer.
-
Troubleshooting:
-
Emulsion Formation: If an emulsion forms during the base wash, add a small amount of brine (saturated NaCl solution) to break it.
-
Incomplete Removal: If a single wash is insufficient, repeat the base wash 2-3 times. Monitor the removal by TLC analysis of the organic layer.
-
Question 2: I'm performing a Fischer indole synthesis from phenylhydrazine and ethyl levulinate. My final product is contaminated with a colored, baseline impurity on TLC. What is it and how do I remove it?
Answer: The colored impurities are likely polymeric or resinous by-products characteristic of the harsh acidic conditions used in many Fischer indole syntheses. These materials are often highly polar and can adhere strongly to silica gel.
-
Primary Recommendation: Pre-Chromatography Workup. Before attempting column chromatography, it is crucial to remove the bulk of these polar impurities.
-
After the reaction is complete and the acid is neutralized, perform a solvent-solvent extraction. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a mild base (e.g., saturated NaHCO3 solution) to remove any residual acid catalyst, followed by water and then brine.
-
Treat the organic solution with activated carbon. Activated carbon is highly effective at adsorbing these types of colored, high-molecular-weight impurities. Stir the solution with a small amount of activated carbon for 15-30 minutes, then filter the mixture through a pad of Celite® to remove the carbon.
-
-
Causality: The activated carbon has a high surface area with a network of pores that trap the large, planar polymeric molecules via van der Waals forces, effectively sequestering them from your less-polar product. The Celite® filtration prevents fine carbon particles from contaminating your final product.
Question 3: My product appears pure by TLC, but after removing the solvent, it's an oil that won't solidify. How can I induce crystallization?
Answer: this compound is reported to be a solid with a melting point around 65-68°C. If it remains an oil, it likely contains minor impurities that are inhibiting crystal lattice formation.
-
Primary Recommendation: Recrystallization. This is the definitive method for achieving high analytical purity.
-
Solvent Selection: A binary solvent system is often ideal. A good starting point is an ethyl acetate/hexanes or toluene/hexanes mixture.
-
Dissolve the crude oil in a minimal amount of the more soluble solvent (e.g., ethyl acetate or toluene) with gentle warming.
-
Slowly add the less soluble "anti-solvent" (e.g., hexanes) dropwise until the solution becomes faintly cloudy (turbid).
-
Add a few drops of the primary solvent to redissolve the precipitate and clarify the solution.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. If you have a small amount of pure solid from a previous batch, adding a single "seed" crystal can initiate crystallization.
-
Purification Workflow: A Multi-Step Strategy
For a robust and universally applicable purification scheme, a multi-step approach is recommended. This ensures the removal of a broad spectrum of potential impurities, from unreacted starting materials to polar by-products.
Workflow Diagram
Caption: A multi-step purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Impurity Removal
This protocol is designed as a primary workup step following the completion of the synthesis and quenching of the reaction.
-
Dissolution: Transfer the crude reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (e.g., ethanol), first remove the solvent under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acid Wash (Removes Basic Impurities):
-
Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Rationale: Basic impurities, such as residual phenylhydrazine, will be protonated to form water-soluble ammonium salts, which are partitioned into the aqueous phase.
-
-
Base Wash (Removes Acidic Impurities):
-
Add an equal volume of 1 M sodium hydroxide (NaOH) to the organic layer remaining in the funnel.
-
Shake and separate as described in step 2.
-
Rationale: Acidic starting materials or by-products (like unreacted indole) will be deprotonated to form water-soluble salts.
-
-
Neutralization and Drying:
-
Wash the organic layer with an equal volume of saturated sodium chloride solution (brine). This helps to break any minor emulsions and begins the drying process.
-
Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.
-
Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product, now ready for chromatography or recrystallization.
-
Protocol 2: Flash Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.
-
Column Packing: Select a column of appropriate size. As a rule of thumb, use a 50:1 to 100:1 ratio of silica gel to crude material by weight. Pack the column as a slurry using the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the column solvent or DCM. For best results, adsorb this solution onto a small amount of silica gel (~2-3x the mass of the product), evaporate the solvent, and load the resulting dry powder onto the top of the packed column.
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexanes:EtOAc).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, then 85:15). A stepwise gradient is often more effective than a continuous one for separating closely related compounds.
-
Rationale: Non-polar impurities will travel down the column faster (elute first) with the non-polar mobile phase. The more polar product, this compound, will adhere more strongly to the polar silica gel and require a more polar mobile phase to elute.
-
-
Fraction Collection & Analysis: Collect fractions of equal volume and analyze them by TLC. Combine the fractions containing the pure product.
Data Summary: Key Physical Properties
For effective purification design, understanding the properties of the target compound versus potential impurities is critical.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 203.23 | >300 (est.) | 65-68 | Soluble in EtOAc, DCM, Acetone; Sparingly soluble in hexanes. |
| Indole | 117.15 | 253-254 | 52-54 | Soluble in most organic solvents; slightly soluble in hot water. |
| Phenylhydrazine | 108.14 | 243.5 | 19.6 | Soluble in organic solvents and water; forms salts with acids. |
Decision Logic for Purification Strategy
Caption: Decision tree for selecting the appropriate purification method.
References
-
Indole N-H Acidity: "Acidity of the N-H Bond in Indoles," The Journal of Organic Chemistry. Available at: [Link]
-
Fischer Indole Synthesis By-products: "The Fischer Indole Synthesis," Chemical Reviews. Available at: [Link]
-
Use of Activated Carbon in Purification: "Purification of Laboratory Chemicals, 8th Edition," Elsevier. Available at: [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of Ethyl 2-(1H-indol-2-yl)acetate
This guide provides an in-depth analysis of Ethyl 2-(1H-indol-2-yl)acetate using mass spectrometry (MS), tailored for researchers, scientists, and professionals in drug development. We will explore optimal analytical strategies, interpret fragmentation patterns, and compare methodologies to ensure robust and reliable characterization of this and similar indole derivatives. The focus is on the "why" behind the methodology, grounding our approach in the principles of scientific integrity and expertise.
Introduction: The Significance of Characterizing Indole Derivatives
This compound is a member of the indole family, a structural motif present in numerous natural products, pharmaceuticals, and agrochemicals. The precise characterization of these molecules is critical, as even minor structural variations can significantly impact biological activity and safety. Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities for identifying the active pharmaceutical ingredient (API), its intermediates, and any potential impurities.[1][2][3] The analysis of impurities is a mandatory step in pharmaceutical manufacturing, rigorously monitored by regulatory bodies to ensure the safety and efficacy of the final drug product.[1][4]
The subject of our analysis, this compound, has a molecular formula of C₁₂H₁₃NO₂ and a monoisotopic mass of 203.095 g/mol .[5][6] This guide will detail the process of confirming this identity and structure through advanced mass spectrometric techniques.
Method Selection: Choosing the Right Tool for the Job
The selection of an appropriate ionization source and mass analyzer is the most critical decision in developing a robust MS method. The choice is dictated by the analyte's physicochemical properties and the analytical goal (e.g., confirmation, quantitation, or impurity profiling).
Ionization Techniques: ESI vs. APCI vs. EI
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is exceptionally well-suited for polar molecules like this compound. It typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation, making it ideal for accurate molecular weight determination.[1] The indole nitrogen and the ester carbonyl group are both sites that can be readily protonated. ESI is the preferred method for analyses involving liquid chromatography (LC-MS).[7][8][9]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are volatile enough to be thermally desorbed. While it can be used for this compound, ESI is generally superior for molecules with heteroatoms capable of accepting a proton.
-
Electron Ionization (EI): This is a hard ionization technique, typically coupled with Gas Chromatography (GC-MS).[4] EI bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation.[10] While this provides a detailed structural "fingerprint," the molecular ion peak may be weak or absent.[11] For a comprehensive analysis, acquiring both ESI and EI data can be highly valuable.
For the purposes of this guide, we will focus on ESI coupled with high-resolution mass spectrometry (HRMS) as the primary technique, given its ability to provide accurate mass data for both the parent ion and its fragments.[1][3][12]
Mass Analyzers: Quadrupole vs. TOF vs. Orbitrap
-
Quadrupole: A robust and cost-effective analyzer, excellent for quantitative analysis and tandem MS (MS/MS) experiments. However, its resolution is limited compared to TOF or Orbitrap.
-
Time-of-Flight (TOF): Offers high resolution and excellent mass accuracy, allowing for the determination of elemental compositions.[1] This is crucial for confirming the identity of the target compound and identifying unknown impurities.
-
Orbitrap: Provides ultra-high resolution and mass accuracy, making it a premier tool for structural elucidation and impurity profiling in complex matrices.[3][4]
Recommendation: A Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer offers the ideal combination of separation, sensitivity, and high-resolution data for a comprehensive analysis.
Experimental Protocol and Workflow
A self-validating and reproducible protocol is paramount. The following outlines a standard procedure for LC-HRMS analysis.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid promotes protonation for positive-ion ESI.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to prevent contamination of the LC-MS system.
LC-MS Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS²). In ddMS² mode, the instrument automatically selects the most intense ions from the full scan for fragmentation.
The following diagram illustrates the general experimental workflow.
Caption: Experimental Workflow from Sample to Data.
Data Interpretation: Decoding the Mass Spectrum
Based on the structure of this compound and established fragmentation principles for indoles and ethyl esters, we can predict the resulting mass spectrum.[7][8][13]
Full Scan MS: The Molecular Ion
In ESI+ mode, the compound will readily protonate to form the [M+H]⁺ ion.
-
Expected m/z : 204.1025 (Calculated for [C₁₂H₁₄NO₂]⁺)
High-resolution mass spectrometry allows for the confirmation of the elemental composition. An observed mass within 5 ppm of the theoretical mass provides high confidence in the assignment.[1][4]
Tandem MS (MS/MS): Structural Fingerprinting
Fragmentation of the m/z 204.1025 precursor ion provides the key to confirming the structure. The most likely fragmentation pathways involve the ester group and the indole ring.
The diagram below illustrates the proposed fragmentation pathway.
Caption: Proposed ESI+ fragmentation pathway.
Key Fragment Ions:
| Observed m/z | Proposed Formula | Loss from Precursor | Fragment Identity & Rationale |
| 204.1025 | [C₁₂H₁₄NO₂]⁺ | - | Protonated Molecular Ion ([M+H]⁺) |
| 158.0555 | [C₁₀H₈NO₂]⁺ | C₂H₅OH (Ethanol) | Loss of ethanol from the ethyl ester group via a rearrangement, a common pathway for ethyl esters. |
| 130.0657 | [C₉H₈N]⁺ | CH₃COOC₂H₅ (Ethyl Acetate) | This is a highly characteristic fragment resulting from the cleavage of the bond between the indole ring and the acetate side chain. The resulting ion corresponds to the protonated indole-methylene cation, which is resonance-stabilized. This is often a base peak in the spectrum.[8] |
| 116.0499 | [C₈H₆N]⁺ | C₂H₄ (Ethene) from m/z 130 | A subsequent fragmentation of the m/z 130 ion, involving the loss of a methylene group. |
Comparative Analysis: Differentiation from Isomers
Mass spectrometry is powerful for distinguishing between isomers. A common isomer is Ethyl 2-(1H-indol-3-yl)acetate (the side chain is at position 3 of the indole ring). While it has the same molecular weight, its fragmentation pattern would differ. The indol-3-yl structure often leads to a highly stable tropylium-like ion at m/z 130, but the relative intensities of other fragments and potential unique rearrangement pathways would allow for unambiguous differentiation. For instance, the stability of the initial radical cation can influence the entire fragmentation cascade, providing a distinct fingerprint for each isomer.
Conclusion: A Framework for Confident Analysis
This guide establishes a comprehensive framework for the analysis of this compound by mass spectrometry. By selecting the appropriate instrumentation (LC-ESI-HRMS), employing a validated protocol, and understanding the principles of fragmentation, a researcher can confidently determine the structure, confirm the identity, and profile potential impurities of this compound. The combination of accurate mass measurement of the molecular ion and the rational interpretation of MS/MS fragmentation data provides a self-validating system for analysis, meeting the high standards of scientific and pharmaceutical research.
References
- Thermo Fisher Scientific.
-
Cai, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-7. [Link]
- LGC Group. (2024). The benefits of high-resolution mass spectrometry for impurity profiling.
- Gao, X., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
- Hooker, A. (2015). Using high resolution mass spectrometry to profile impurities in drugs from different sources. University of Hertfordshire.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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Liu, Z., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 506. [Link]
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Chemsrc. This compound. [Link]
-
Rochat, B. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 27(15), 4987. [Link]
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Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
- University of Arizona.
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A Comparative Analysis of the Biological Activities of Ethyl 2-(1H-indol-2-yl)acetate and Indole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of bioactive indole derivatives, the position of a substituent on the indole ring can dramatically alter its biological function. This guide provides a detailed comparative analysis of two structurally similar yet functionally distinct molecules: Indole-3-acetic acid (IAA), the principal auxin in plants, and Ethyl 2-(1H-indol-2-yl)acetate, a compound whose biological profile diverges significantly from its well-known isomer. This document will delve into their distinct biological activities, supported by experimental data and protocols, to provide a clear understanding of their structure-activity relationships.
Introduction: A Tale of Two Isomers
Indole-3-acetic acid (IAA) is the most common and physiologically active auxin, a class of plant hormones that play a central role in virtually every aspect of plant growth and development, including cell division, elongation, and differentiation.[1][2] Its biological activity is intrinsically linked to the placement of the acetic acid moiety at the C3 position of the indole ring.
In contrast, this compound features the ethyl acetate group at the C2 position. This seemingly minor positional shift fundamentally alters the molecule's interaction with biological targets, leading to a distinct profile that appears to be more aligned with cytotoxicity and anticancer activity rather than plant growth regulation. While direct and extensive biological data for this compound is limited in publicly available literature, a review of studies on closely related indole-2-carboxylic acid derivatives provides significant insights into its probable activities.[3][4]
Comparative Biological Activity
The biological activities of these two indole derivatives are best understood through a direct comparison of their effects in relevant biological assays.
| Biological Activity | Indole-3-acetic acid (IAA) | This compound & Related Indole-2-Derivatives |
| Primary Role | Plant Growth Regulation (Auxin)[1] | Potential Anticancer/Cytotoxic Agent[3][4] |
| Mechanism of Action | Modulates gene expression via the TIR1/AFB receptor pathway, leading to cell growth and development.[1] | Varies depending on the specific derivative; often involves induction of apoptosis and cell cycle arrest.[4][5] |
| Typical Effective Concentration | Micromolar to nanomolar for auxin activity.[6] | Micromolar for cytotoxic effects on cancer cell lines.[3][4] |
Indole-3-acetic acid: The Quintessential Auxin
The role of IAA as a plant growth regulator is extensively documented. It is involved in:
-
Cell Elongation and Division: IAA promotes the elongation of cells in stems and coleoptiles and stimulates cell division in the cambium.[1]
-
Apical Dominance: It maintains the dominance of the apical bud, suppressing the growth of lateral buds.
-
Root Development: IAA is crucial for the initiation and growth of lateral and adventitious roots.[7]
-
Fruit Development: It plays a role in fruit setting and growth.
The mechanism of IAA action involves its binding to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.[1]
This compound and Indole-2-Derivatives: A Shift Towards Cytotoxicity
Numerous studies have demonstrated the cytotoxic and antiproliferative effects of various indole-2-carboxylic acid derivatives against a range of human cancer cell lines.[3][4][8] For instance, certain derivatives have shown potent activity against lung, prostate, liver, and leukemia cancer cells, with IC50 values in the micromolar range.[3] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells.[5]
Experimental Protocols
To empirically determine and compare the biological activities of these two compounds, the following experimental workflows are recommended.
Protocol 1: Avena Coleoptile Elongation Bioassay for Auxin Activity
This classic bioassay is a reliable method to quantify auxin activity by measuring the elongation of oat coleoptile segments.
Methodology:
-
Seed Germination: Germinate Avena sativa (oat) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Coleoptile Sectioning: Under a dim green light, excise 10 mm sections from the sub-apical region of the coleoptiles.
-
Incubation: Randomly distribute the sections into petri dishes containing a basal medium (e.g., 2% sucrose solution with a buffer) and varying concentrations of IAA (positive control) and this compound (test compound). A control group with only the basal medium should be included.
-
Measurement: Incubate the petri dishes in the dark at 25°C for 24 hours. After incubation, measure the final length of the coleoptile sections.
-
Data Analysis: Calculate the percentage elongation for each concentration and plot a dose-response curve to determine the optimal concentration for growth promotion.
Caption: Workflow for the Avena Coleoptile Elongation Bioassay.
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, K562 leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a positive control cytotoxic drug (e.g., doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT Cytotoxicity Assay.
Structure-Activity Relationship and Mechanistic Insights
The distinct biological activities of IAA and this compound can be attributed to the spatial arrangement of the functional groups on the indole scaffold.
-
Indole-3-acetic acid: The geometry of the carboxyl group at the C3 position is critical for its interaction with the TIR1/AFB auxin receptor pocket. This specific binding initiates a signaling cascade that leads to the regulation of plant growth.
-
This compound: The shift of the substituent to the C2 position likely prevents effective binding to the auxin receptor. The ester functional group and the overall molecular shape may instead favor interactions with other biological targets, such as enzymes or proteins involved in cell cycle regulation or apoptosis in mammalian cells. The ester moiety also increases the lipophilicity of the molecule compared to the carboxylic acid of IAA, which can influence its membrane permeability and cellular uptake.
The following diagram illustrates the proposed divergent signaling pathways.
Caption: Proposed divergent signaling pathways of IAA and this compound.
Conclusion
The comparison of Indole-3-acetic acid and this compound serves as a compelling example of how subtle changes in molecular structure can lead to profound differences in biological activity. While IAA is a cornerstone of plant biology, its C2-substituted isomer and related derivatives demonstrate potential in a completely different field – oncology. This guide highlights the importance of understanding structure-activity relationships in drug discovery and the design of novel bioactive compounds. Further research into the specific cellular targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
-
Synthesis, Characterization and Biological Aspects of Novel Indole Derivatives. (2025). ResearchGate. [Link]
-
Full article: Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Taylor & Francis Online. [Link]
-
Synthesis and biological evaluation of indoles. (2015). Der Pharma Chemica. [Link]
-
Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (2019). PMC. [Link]
-
Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis. (2024). MDPI. [Link]
-
Synthesis and biological evaluation of some N-substituted indoles. (2025). ResearchGate. [Link]
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. [Link]
-
Cytotoxicity of Ethyl Acetate Extract of Endophytic Aspergillus fumigatus on A549 Cell Lines. (2017). Biosciences Biotechnology Research Asia. [Link]
-
Cytotoxic effect of ethyl acetate extracts on various cancer cell lines. (2018). ResearchGate. [Link]
-
The role of indole derivative in the growth of plants: A review. (2023). Frontiers in Plant Science. [Link]
-
Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines. (2007). PubMed. [Link]
-
Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. (2015). PMC. [Link]
-
Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. (2016). Biology Discussion. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI. [Link]
-
Impact of External Sources of Indole Acetic Acid and 2,3,5-Triiodobenzoic Acid on Alkaloid Production and Their Relationships with Primary Metabolism and Antioxidant Activity in Annona emarginata (Schltdl.) H. Rainer. (2024). MDPI. [Link]
-
Cytotoxicity of Ethyl Acetate Extract of Endophytic Aspergillus fumigatus on A549 Cell Lines. (2025). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (2022). MDPI. [Link]
-
Indole-3-acetic acid. (2024). Wikipedia. [Link]
-
Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. (2024). MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). MDPI. [Link]
-
Developmental Regulation of Indole-3-Acetic Acid Turnover in Scots Pine Seedlings. (2002). ResearchGate. [Link]
-
Developmental Regulation of Indole-3-Acetic Acid Turnover in Scots Pine Seedlings. (2002). PMC. [Link]
-
Developmental Regulation of Indole-3-Acetic Acid Turnover in Scots Pine Seedlings. (2002). Plant Physiology. [Link]
-
Optimization of indole acetic acid produced by plant growth promoting fungus, aided by response surface methodology. (2021). PMC. [Link]
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A Senior Application Scientist's Guide to the Analytical Quantification of Ethyl 2-(1H-indol-2-yl)acetate in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of intermediates like Ethyl 2-(1H-indol-2-yl)acetate is paramount for reaction monitoring, yield optimization, and ensuring the quality of the final product. This guide provides an in-depth comparison of the primary analytical methods for this task, grounded in practical expertise and supported by experimental data. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a comprehensive view to inform your choice of methodology.
The validation of analytical methods is a critical aspect of pharmaceutical quality control, ensuring that methods for testing raw materials, intermediates, and finished products are reliable and accurate.[1][2][3][4] Without this, companies risk non-compliance with regulatory standards and potential patient safety issues.[1]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is often the method of choice for quantifying pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[5] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
The "Why" Behind the Method: Causality in HPLC Protocol
The selection of a C18 column is based on the non-polar nature of the indole ring and the ethyl acetate group, which will have a strong affinity for the stationary phase. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to achieve a balance between retention and elution. The addition of a small amount of acid, such as formic or acetic acid, helps to protonate any residual silanol groups on the column, reducing peak tailing and improving peak shape. UV detection is ideal for this compound due to the strong chromophore of the indole ring, typically with a maximum absorbance around 280 nm.[6]
Experimental Workflow: HPLC
Caption: A typical workflow for the quantification of this compound using HPLC.
Detailed HPLC Protocol
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh a reference standard of this compound and prepare a stock solution in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Take a known volume of the reaction mixture, dilute it with the mobile phase to an expected concentration within the calibration range, and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
-
Analysis: Inject the standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from its peak area using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For this compound, GC-MS not only provides quantification but also offers structural confirmation through its mass spectrum. However, the thermal stability of the analyte is a critical consideration, as some indole derivatives can degrade at high temperatures in the GC inlet.[8]
The "Why" Behind the Method: Causality in GC-MS Protocol
A non-polar capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5ms or HP-5MS), is suitable for separating the relatively non-polar this compound from other components in the reaction mixture. The temperature program is designed to first allow for the elution of volatile solvents at a lower temperature, followed by a ramp to a higher temperature to elute the target analyte in a reasonable time with good peak shape. Electron ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which can be used for compound identification by library matching or manual interpretation. For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring only specific fragment ions of the target analyte.
Experimental Workflow: GC-MS
Caption: A typical workflow for the quantification of this compound using GC-MS.
Detailed GC-MS Protocol
-
Sample Preparation: To a known volume of the reaction mixture, add an equal volume of a suitable organic solvent like ethyl acetate.[9] Vortex and allow the layers to separate. Collect the organic layer and dry it over anhydrous sodium sulfate. Evaporate the solvent and reconstitute the residue in a known volume of ethyl acetate.
-
Standard Preparation: Prepare a stock solution of this compound in ethyl acetate and perform serial dilutions to create calibration standards.
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (70 eV)
-
Scan Range: m/z 40-400 (for qualitative analysis)
-
SIM Ions: Select characteristic ions for quantification (e.g., the molecular ion and major fragment ions).
-
-
Analysis and Quantification: Inject the standards and samples. Construct a calibration curve and determine the concentration in the sample as described for HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method
Quantitative NMR (qNMR) is a powerful technique that allows for the direct determination of the concentration of a substance in a mixture without the need for a calibration curve of the analyte itself.[10][11] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12][13]
The "Why" Behind the Method: Causality in qNMR Protocol
For qNMR, an internal standard with a known concentration is added to the sample. The concentration of the analyte is then determined by comparing the integral of a specific resonance of the analyte to the integral of a known resonance of the internal standard. The choice of internal standard is crucial; it should be stable, not react with the sample components, and have at least one resonance that is well-resolved from the analyte and other signals in the mixture. Maleic acid or dimethyl sulfone are common choices. The selection of specific, well-resolved peaks for both the analyte and the internal standard is critical for accurate integration. To ensure accurate quantification, a long relaxation delay (D1) is used to allow for complete relaxation of all nuclei between pulses, ensuring that the signal intensity is directly proportional to the number of protons.
Experimental Workflow: qNMR
Caption: A typical workflow for the quantification of this compound using qNMR.
Detailed qNMR Protocol
-
Sample Preparation: Accurately weigh a known amount of the reaction mixture and a known amount of a suitable internal standard (e.g., maleic acid) into an NMR tube. Add a deuterated solvent (e.g., DMSO-d6 or CDCl3) to dissolve the sample completely.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the protons being quantified (a D1 of 30-60 seconds is often sufficient).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing: Process the spectrum with careful phasing and baseline correction.
-
Quantification:
-
Identify a well-resolved proton signal for this compound (e.g., the methylene protons of the ethyl group) and a signal for the internal standard.
-
Integrate both peaks accurately.
-
Calculate the concentration using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / Vsample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume
-
-
Method Comparison
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation of volatile compounds followed by mass analysis. | Signal intensity is proportional to the number of nuclei. |
| Sample Preparation | Dilution and filtration are typically sufficient. | May require extraction and derivatization. | Simple dissolution with an internal standard. |
| Selectivity | Good, but can be affected by co-eluting impurities. | Excellent, especially in SIM mode. | Excellent, based on unique chemical shifts. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL). | Lower (mg/mL to µg/mL). |
| Quantification | Requires a calibration curve with a reference standard of the analyte. | Requires a calibration curve. | Absolute quantification with a certified internal standard.[14] |
| Structural Info | No. | Yes, from the mass spectrum. | Yes, from the chemical shifts and coupling constants. |
| Speed | Moderate (typically 5-15 minutes per sample). | Moderate to long (typically 15-30 minutes per sample). | Fast (typically 5-10 minutes per sample). |
| Cost | Moderate instrument cost, moderate running costs. | High instrument cost, moderate running costs. | High instrument cost, low running costs. |
| Challenges | Co-elution of impurities, peak tailing. | Analyte thermal stability, matrix effects.[15] | Peak overlap in complex mixtures, requires long relaxation delays.[11] |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method for quantifying this compound in a reaction mixture depends on the specific requirements of the analysis.
-
HPLC-UV is the go-to method for routine, high-throughput analysis where high sensitivity and good precision are required. Its robustness and ease of use make it ideal for process monitoring.
-
GC-MS is the preferred method when higher sensitivity is needed or when structural confirmation of the analyte and potential byproducts is critical. It is particularly useful for identifying unknown impurities.
-
qNMR is an excellent choice when a primary ratio method is desired, eliminating the need for a specific reference standard of the analyte. It is also very useful for providing structural information and can be non-destructive.[10]
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate analytical method for their specific needs, ensuring the generation of accurate and reliable data in their drug development endeavors.
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- Giraudeau, P. (2023). Quantitative NMR spectroscopy of complex mixtures. Chemical Communications, 59(35), 5035-5053.
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X-ray crystal structure analysis of Ethyl 2-(1H-indol-2-yl)acetate derivatives
A Comparative Guide to the Structural Elucidation of Ethyl 2-(1H-indol-2-yl)acetate Derivatives: X-ray Crystallography in Focus
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for novel therapeutic agents where structure-activity relationships (SAR) guide the optimization process. This compound and its derivatives represent a significant class of compounds, with the indole scaffold being a common feature in many biologically active molecules.[1][2][3] This guide provides an in-depth comparison of analytical techniques for the structural characterization of these derivatives, with a primary focus on the gold standard: single-crystal X-ray diffraction. We will explore not only the "how" but also the "why" behind the experimental choices, offering a comprehensive resource for informed analytical decisions.
The Unambiguous Power of X-ray Crystallography
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for routine characterization, they often provide indirect or incomplete structural information.[1][4][5] X-ray crystallography, in contrast, offers an unparalleled, direct visualization of the molecular structure, including bond lengths, bond angles, and stereochemistry. This definitive information is crucial for understanding intermolecular interactions, which are fundamental to a drug's mechanism of action.
A Step-by-Step Protocol for X-ray Crystal Structure Analysis
The journey from a synthesized powder to a refined crystal structure is a meticulous process. Here, we outline a validated protocol for the X-ray crystal structure analysis of a representative this compound derivative, drawing upon established methodologies.[6][7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Purification: The initial step is the rigorous purification of the synthesized compound. Techniques such as column chromatography or recrystallization are employed to achieve a purity of >98%.
-
Crystal Growth:
-
Solvent Selection: A systematic screening of solvents and solvent combinations is crucial. For indole derivatives, solvents like methanol, ethanol, and ethyl acetate are good starting points.[6]
-
Crystallization Method: Slow evaporation is a commonly successful technique. A solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial, allowing for the gradual evaporation of the solvent and the formation of well-ordered crystals.[6]
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[7] The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6][7]
-
Workflow for X-ray Crystal Structure Analysis
Caption: A flowchart illustrating the key stages of X-ray crystal structure analysis.
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary for every stage of research. A multi-faceted approach, leveraging the strengths of various analytical techniques, is often the most efficient strategy.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions. | Unambiguous and definitive structural determination. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not always represent the solution-state conformation. |
| NMR Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms.[4][5][8] | Provides detailed information about the structure in solution. Non-destructive. | Provides indirect structural information that requires interpretation. Can be complex for large molecules. |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns.[1][4][8] | High sensitivity and accuracy in determining molecular formula. | Provides no information about the 3D structure or connectivity. |
| IR Spectroscopy | Information about the functional groups present in the molecule.[1][5] | Rapid and simple method for functional group identification. | Provides limited information about the overall molecular structure. |
The Analytical Landscape for Drug Development
Caption: The synergistic role of different analytical techniques in drug development.
Conclusion
The structural elucidation of this compound derivatives is a critical aspect of their development as potential therapeutic agents. While NMR, MS, and IR spectroscopy are essential tools for routine characterization and confirmation of synthesis, single-crystal X-ray diffraction remains the unequivocal method for determining the precise three-dimensional arrangement of atoms. The detailed protocol and comparative analysis provided in this guide are intended to empower researchers to make informed decisions about which techniques to employ at various stages of their work. By understanding the strengths and limitations of each method, scientists can efficiently and accurately characterize these promising molecules, accelerating the pace of drug discovery and development.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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MDPI. (n.d.). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Retrieved from [Link]
-
Knowledge UChicago. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
-
MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
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-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). X-ray single-crystal structure of ethyl... Retrieved from [Link]
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A Comparative Guide to the Reactivity of Ethyl 2-(1H-indol-2-yl)acetate and Methyl 2-(1H-indol-2-yl)acetate
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that influences reaction efficiency, yield, and scalability. Indole derivatives, in particular, are foundational scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] This guide provides an in-depth, objective comparison of the reactivity of two closely related and commercially available indole intermediates: Ethyl 2-(1H-indol-2-yl)acetate and Mthis compound.
While differing by only a single methylene unit, the choice between the ethyl and methyl ester can have tangible consequences for reaction kinetics and synthetic strategy. This analysis is grounded in fundamental principles of organic chemistry and supported by established experimental observations for analogous systems.
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of an ester in nucleophilic acyl substitution reactions—the most common transformation for this functional group—is governed by a delicate balance of electronic and steric factors centered on the carbonyl group.
Electronic Influence: The Inductive Effect
The alkyl portion of the ester group exerts a positive inductive effect (+I), pushing electron density through the sigma bonds toward the carbonyl carbon.[4] This effect modulates the electrophilicity of the carbonyl carbon, which is the site of nucleophilic attack.
-
Methyl Group (-CH₃): Possesses a standard +I effect.
-
Ethyl Group (-CH₂CH₃): Exerts a slightly stronger +I effect than the methyl group.[5][6] This is because the additional methyl group in the ethyl chain further donates electron density.[5]
This increased electron donation from the ethyl group makes the attached carbonyl carbon slightly less electron-deficient (less electrophilic) compared to the methyl ester. Consequently, from a purely electronic standpoint, Mthis compound is predicted to be more susceptible to nucleophilic attack than its ethyl counterpart.
Spatial Influence: The Role of Steric Hindrance
Steric hindrance refers to the spatial congestion around a reactive site, which can impede the approach of a reactant.[7][8] In the context of ester reactions, the size of the alcohol-derived portion of the ester can significantly influence the rate at which a nucleophile can access the carbonyl carbon.
-
Methyl Group (-CH₃): As the smallest alkyl group, it presents minimal steric bulk.
-
Ethyl Group (-CH₂CH₃): The ethyl group is larger and more conformationally flexible, creating a more crowded environment around the carbonyl center.[7][9]
This increased steric bulk acts as a physical shield, making it more difficult for nucleophiles to achieve the necessary trajectory for a successful attack on the carbonyl. Therefore, based on steric factors, Mthis compound is expected to be more reactive than this compound. [10]
Caption: Steric hindrance at the carbonyl center.
Comparative Reactivity in Key Synthetic Transformations
Both electronic and steric effects predict a higher reactivity for the methyl ester. This has direct implications for common synthetic procedures.
Base-Catalyzed Hydrolysis (Saponification)
Hydrolysis of the ester to the corresponding carboxylic acid, 2-(1H-indol-2-yl)acetic acid, is a fundamental transformation. This reaction proceeds via nucleophilic attack by a hydroxide ion.
Prediction: Mthis compound will undergo hydrolysis at a faster rate than this compound. The combination of lower steric hindrance and a more electrophilic carbonyl carbon in the methyl ester facilitates the approach and attack of the hydroxide nucleophile.
Amidation and Aminolysis
The formation of amides by reacting the ester with an amine is a cornerstone of pharmaceutical synthesis. The nucleophile in this case is a primary or secondary amine.
Prediction: Similar to hydrolysis, the methyl ester will react more readily with amines. The less-hindered nature of the methyl ester is particularly advantageous when using bulky or sterically demanding amine nucleophiles, leading to shorter reaction times and potentially higher yields.
Hydrazinolysis
Data Summary and Experimental Protocols
Summary of Predicted Reactivity
| Feature | Mthis compound | This compound | Rationale |
| Alkyl Group | -CH₃ | -CH₂CH₃ | Structural Difference |
| Inductive Effect (+I) | Weaker | Stronger | The ethyl group is more electron-donating.[5][6] |
| Carbonyl Electrophilicity | Higher | Lower | Weaker +I effect leads to a more electron-deficient carbon. |
| Steric Hindrance | Lower | Higher | The methyl group is sterically smaller.[9] |
| Predicted Relative Rate of Hydrolysis | Faster | Slower | Less hindrance and higher electrophilicity favor nucleophilic attack. |
| Predicted Relative Rate of Amidation | Faster | Slower | Less hindrance and higher electrophilicity favor nucleophilic attack. |
Protocol: Comparative Analysis of Base-Catalyzed Hydrolysis Rate
This protocol provides a framework for experimentally validating the predicted difference in reactivity. The rate of hydrolysis can be monitored by quenching aliquots of the reaction mixture over time and analyzing them by High-Performance Liquid Chromatography (HPLC).
Objective: To compare the rate of disappearance of the starting methyl and ethyl esters under identical basic conditions.
Materials:
-
Mthis compound
-
This compound
-
Methanol (MeOH) or Tetrahydrofuran (THF), HPLC grade
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution (for quenching)
-
Deionized Water
-
HPLC system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of both the methyl ester and the ethyl ester in methanol or THF.
-
Reaction Setup: In two separate, temperature-controlled reaction vessels (e.g., vials in a heating block set to 40°C), place 5.0 mL of the respective ester stock solution.
-
Reaction Initiation: Simultaneously, add 5.0 mL of 1 M NaOH to each vessel to initiate hydrolysis. The final concentration will be 5 mM ester and 0.5 M NaOH. Start a timer for each reaction.
-
Time-Point Sampling: At designated time points (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing 100 µL of 1 M HCl. This neutralizes the base and stops the reaction. Dilute the quenched sample with 800 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for HPLC analysis.
-
HPLC Analysis: Inject the quenched and diluted samples onto the HPLC. Monitor the peak area of the starting ester at an appropriate UV wavelength (e.g., 280 nm).
-
Data Analysis: Plot the percentage of remaining starting ester against time for both reactions. The compound whose concentration decreases more rapidly is the more reactive species.
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A Comparative Guide to the Synthesis of Ethyl 2-(1H-indol-2-yl)acetate: A Novel Palladium-Catalyzed Approach Versus Traditional Methodologies
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile methods for the synthesis of indole derivatives, such as Ethyl 2-(1H-indol-2-yl)acetate, is a critical endeavor in modern drug discovery. This guide provides an in-depth, objective comparison of a novel, one-step palladium-catalyzed synthesis of this compound with established, traditional synthetic routes. The performance of these methods is evaluated based on reaction yield, operational simplicity, and reaction conditions, supported by detailed experimental protocols and mechanistic insights.
The Emergence of a Novel Synthetic Paradigm: Palladium-Catalyzed C-H Activation
A recently developed, efficient, and convenient one-step method for the synthesis of various substituted Ethyl 2-(1H-indol-2-yl)acetates utilizes a palladium-catalyzed regioselective cascade C-H activation reaction.[1][2][3] This approach offers a significant advantage by directly functionalizing the C2-position of the indole ring, thereby streamlining the synthetic process.
Mechanistic Rationale
The proposed mechanism for this palladium-catalyzed reaction involves a norbornene-mediated cascade C-H activation process. The key steps include the N1-position direct palladation, followed by syn-aminopalladation of norbornene, and an irreversible palladacycle formation that leads to C2-position ortho-C-H palladation. Subsequent oxidative addition with an alkyl halide, such as ethyl bromoacetate, generates a palladium(IV) species, which then undergoes reductive elimination to yield the desired product and regenerate the palladium(II) catalyst.[1]
Traditional Synthetic Routes: A Critical Evaluation
For decades, the synthesis of indole derivatives has been dominated by several classical methods, each with its own set of advantages and limitations.
The Fischer Indole Synthesis: A Time-Honored Approach
The Fischer indole synthesis, first reported in 1883, is a cornerstone of indole chemistry.[4][5][6][7] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.
Reductive Cyclization: A Two-Step Pathway
Another established method involves the reductive cyclization of a nitro-containing precursor. For the synthesis of this compound, this typically involves the reductive cyclization of ethyl 4-(2-nitrophenyl)acetoacetate.[2]
Intramolecular Wittig Reaction: A High-Yielding Alternative
The intramolecular Wittig reaction provides another route to this compound, often with good yields. This method involves the reaction of a phosphonium ylide with a carbonyl group within the same molecule to form a new double bond and close the indole ring.[2]
Comparative Analysis of Synthetic Methodologies
The following table provides a comparative overview of the novel palladium-catalyzed method and the traditional synthetic routes for the preparation of this compound.
| Parameter | Novel Palladium-Catalyzed C-H Activation | Fischer Indole Synthesis | Reductive Cyclization | Intramolecular Wittig Reaction |
| Starting Materials | Indole, Ethyl bromoacetate | Phenylhydrazine, Ethyl 4,4-diethoxy-3-oxobutanoate | Ethyl 4-(2-nitrophenyl)acetoacetate | 2-[(ω-alkoxycarbonylacyl) amino] benzyltriphenylphosphonium salts |
| Key Reagents | Pd(PhCN)₂Cl₂, Norbornene, NaHCO₃ | Acid catalyst (e.g., PPA, H₂SO₄) | Reducing agent (e.g., TiCl₃, H₂/Pd) | Base |
| Number of Steps | One-step | Typically two steps (hydrazone formation and cyclization) | One-pot, but requires precursor synthesis | Multi-step precursor synthesis |
| Reaction Temperature | 70 °C[3] | Elevated temperatures[4] | Varies with reducing agent | Varies |
| Reaction Time | 14 hours[3] | Several hours[4] | Not specified | Not specified |
| Reported Yield | ~68% (for unsubstituted indole)[3] | Varies, can be moderate to good | 75%[2] | 78%[2] |
| Key Advantages | One-step process, direct C-H functionalization, good functional group tolerance[1][2] | Well-established, versatile | Good yield | High yield |
| Key Disadvantages | Use of expensive palladium catalyst, requires norbornene | Harsh acidic conditions, potential for side reactions | Requires synthesis of the nitro precursor | Multi-step synthesis of the starting material |
Experimental Protocols
Novel Palladium-Catalyzed Synthesis of this compound[2][3]
Materials:
-
Indole
-
Ethyl bromoacetate
-
Palladium(II) bis(benzonitrile) chloride (Pd(PhCN)₂Cl₂)
-
Norbornene
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add Pd(PhCN)₂Cl₂ (0.1 equiv), indole (1.0 equiv), norbornene (2.0 equiv), and NaHCO₃ (4.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add a 0.5 M solution of water in DMF.
-
Add ethyl bromoacetate (2.0 equiv) via syringe.
-
Stir the resulting mixture at 70 °C for 14 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford this compound.
Traditional Fischer Indole Synthesis of this compound (General Procedure)[4][5]
Step 1: Phenylhydrazone Formation
-
Dissolve phenylhydrazine and an appropriate keto-ester, such as ethyl 4,4-diethoxy-3-oxobutanoate, in a suitable solvent like ethanol.
-
Add a catalytic amount of acid (e.g., acetic acid).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolate the phenylhydrazone by filtration or extraction.
Step 2: Indolization
-
Treat the phenylhydrazone with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.
-
Heat the reaction mixture, typically at elevated temperatures, for several hours.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a base.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the reaction workflows for the novel palladium-catalyzed synthesis and the traditional Fischer indole synthesis.
Conclusion
The novel palladium-catalyzed C-H activation method presents a compelling one-step alternative to the multi-step traditional syntheses of this compound. While the reported yield is slightly lower than that of the reductive cyclization and intramolecular Wittig reaction, the operational simplicity and the ability to directly functionalize the indole core are significant advantages. The Fischer indole synthesis, although a classic and versatile method, often requires harsh conditions and can lead to side products.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including factors such as the availability of starting materials, the desired scale of the reaction, cost considerations, and the tolerance of the substrate to different reaction conditions. This guide provides the necessary data and protocols to make an informed decision based on a comprehensive comparison of these synthetic methodologies.
References
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Longdom Publishing. (n.d.). Palladium-Catalyzed Regioselective 2-Carbethoxyethylation of 1H-Indoles. Retrieved from [Link]
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MDPI. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2017(3), M945. Retrieved from [Link]
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Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega, 8(35), 31941-31945. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Ethyl 2-(1H-indol-2-yl)acetate Derivatives
In the landscape of medicinal chemistry, the indole scaffold is a cornerstone in the design of novel therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Among these, Ethyl 2-(1H-indol-2-yl)acetate serves as a versatile starting point for the synthesis of more complex and potent molecules.[3][4][5][6][7][8] This guide provides a comprehensive, in-depth comparison of virtually designed this compound derivatives through molecular docking studies, offering a practical framework for researchers, scientists, and drug development professionals.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10][11] This in-silico approach is instrumental in virtual screening and lead optimization, significantly accelerating the drug discovery process by providing insights into the molecular interactions between a ligand and its target protein.[9][12]
This guide will focus on the comparative docking of a series of virtually designed this compound derivatives against Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs.[13][14] The rationale behind selecting COX-2 lies in the known anti-inflammatory potential of many indole-containing compounds.[1][13]
Experimental Design and Rationale
The central hypothesis of this study is that substitutions on the indole ring and the ethyl acetate side chain of this compound will significantly influence the binding affinity and interaction patterns with the active site of COX-2. To investigate this, a virtual library of derivatives was designed to explore the effects of electron-donating and electron-withdrawing groups, as well as steric bulk.
Virtual Ligand Library
The following derivatives of this compound were selected for this comparative study:
-
Parent Molecule (LIG1): this compound
-
Derivative 1 (LIG2): Ethyl 2-(5-methoxy-1H-indol-2-yl)acetate (Electron-donating group)
-
Derivative 2 (LIG3): Ethyl 2-(5-nitro-1H-indol-2-yl)acetate (Electron-withdrawing group)
-
Derivative 3 (LIG4): Ethyl 2-(1-benzyl-1H-indol-2-yl)acetate (Substitution on indole nitrogen)
-
Derivative 4 (LIG5): 2-(1H-indol-2-yl)acetic acid (Hydrolysis of the ethyl ester)
Molecular Docking Protocol
A standardized and reproducible molecular docking workflow is crucial for obtaining reliable and comparable results. The following protocol outlines the key steps, from target preparation to the analysis of results.
Step 1: Protein Preparation
-
Retrieval of Target Structure: The three-dimensional crystal structure of human COX-2 complexed with a known inhibitor was obtained from the Protein Data Bank (PDB ID: 5IKR).
-
Preprocessing: The protein structure was prepared using AutoDock Tools.[15] This involved removing water molecules and the co-crystallized ligand, adding polar hydrogens, and assigning Kollman charges. The prepared protein structure was saved in the PDBQT format.
Step 2: Ligand Preparation
-
2D Structure Generation: The 2D structures of the parent molecule and its derivatives were drawn using ChemDraw.
-
3D Conversion and Optimization: The 2D structures were converted to 3D and their geometries were optimized using a molecular mechanics force field (MMFF94) to obtain low-energy conformations.
-
Ligand File Preparation: Torsion angles were defined for all rotatable bonds in the ligands, and the files were saved in the PDBQT format using AutoDock Tools.[15]
Step 3: Grid Generation
A grid box was defined to encompass the active site of COX-2, based on the coordinates of the co-crystallized ligand in the original PDB file. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å.
Step 4: Molecular Docking
Molecular docking was performed using AutoDock Vina.[15] The Lamarckian genetic algorithm was employed with the following parameters:
-
Number of genetic algorithm runs: 10
-
Population size: 150
-
Maximum number of energy evaluations: 2,500,000
Step 5: Analysis of Docking Results
The docking results were analyzed based on the binding energy (kcal/mol) and the interaction patterns of the best-scoring pose for each ligand. The interactions, including hydrogen bonds and hydrophobic interactions, were visualized using PyMOL.
Comparative Docking Results
The docking scores and key interactions of the this compound derivatives with the active site of COX-2 are summarized in the table below.
| Ligand | Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| LIG1 | Parent Molecule | -7.8 | TYR385, SER530, ARG120 | 1 |
| LIG2 | 5-methoxy | -8.5 | TYR385, SER530, ARG120, PHE518 | 2 |
| LIG3 | 5-nitro | -8.1 | TYR385, SER530, ARG120, VAL523 | 2 |
| LIG4 | 1-benzyl | -9.2 | TYR385, SER530, ARG120, PHE518, LEU352 | 1 |
| LIG5 | Acetic acid | -7.5 | TYR385, SER530, ARG120, HIS90 | 2 |
Discussion of Results
The molecular docking studies revealed significant differences in the binding affinities and interaction patterns of the designed derivatives.
-
LIG2 (5-methoxy): The introduction of an electron-donating methoxy group at the 5-position of the indole ring resulted in a lower binding energy compared to the parent molecule. This suggests a more stable interaction with the active site. The methoxy group formed an additional hydrogen bond with the backbone of PHE518, contributing to the increased affinity.
-
LIG3 (5-nitro): The electron-withdrawing nitro group also led to a more favorable binding energy than the parent molecule. The nitro group formed a hydrogen bond with the side chain of VAL523, enhancing the binding.
-
LIG4 (1-benzyl): The addition of a benzyl group to the indole nitrogen resulted in the lowest binding energy among all the derivatives. The benzyl group occupied a hydrophobic pocket lined by PHE518 and LEU352, leading to favorable hydrophobic interactions that significantly stabilized the complex.
-
LIG5 (Acetic acid): Hydrolysis of the ethyl ester to a carboxylic acid resulted in a slightly higher (less favorable) binding energy. While the carboxylic acid group formed an additional hydrogen bond with HIS90, the loss of the ethyl group, which likely contributed to hydrophobic interactions, may have slightly destabilized the overall binding.
Visualizing the Workflow and Pathway
To better understand the processes, the following diagrams illustrate the molecular docking workflow and a simplified representation of the COX-2 signaling pathway.
Caption: Simplified COX-2 signaling pathway and point of inhibition.
Conclusion
This comparative docking study of this compound derivatives against COX-2 provides valuable insights into the structure-activity relationships of this class of compounds. The results demonstrate that substitutions on the indole ring and the indole nitrogen can significantly enhance the binding affinity. Specifically, the introduction of a benzyl group at the N1 position appears to be a promising strategy for developing potent COX-2 inhibitors.
It is important to emphasize that these in-silico findings are predictive and require experimental validation through chemical synthesis and biological assays. However, the detailed protocol and comparative analysis presented in this guide offer a robust starting point for the rational design and optimization of novel indole-based anti-inflammatory agents.
References
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Al-Suhaimi, E. A., et al. (2022). Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. PubMed. Available from: [Link]
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Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PubMed Central. Available from: [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry. Available from: [Link]
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BioTech Breakthroughs. (2025). In-Silico Molecular Docking Based Drug Repurposing Approaches. YouTube. Available from: [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available from: [Link]
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Saravanan, R. R., et al. (2012). Synthesis and Molecular docking studies of some new indole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Kumar, A., et al. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates. PubMed. Available from: [Link]
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Deshmukh, R., et al. (2014). Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. Der Pharma Chemica. Available from: [Link]
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Biotecnika. (2024). Drug Designing Using Molecular Docking - For Beginners. YouTube. Available from: [Link]
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Reddy, S. R. S., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available from: [Link]
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Al-Wahaibi, L. H., et al. (2018). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents. Molecules. Available from: [Link]
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Choi, S., & Kim, S.-G. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11106442, this compound. Available from: [Link].
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Choi, S., & Kim, S.-G. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. MDPI. Available from: [Link]
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Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available from: [Link]
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Al-Ostath, A. I., et al. (2025). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. ResearchGate. Available from: [Link]
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Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available from: [Link]
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A Spectroscopic Deep Dive: Unmasking the Influence of N-Protection on Ethyl 2-(1H-indol-2-yl)acetate
A Senior Application Scientist's Guide to the Spectroscopic Nuances of N-H vs. N-Boc Indole Acetates
In the intricate landscape of drug discovery and synthetic chemistry, the indole scaffold stands as a cornerstone, forming the core of numerous pharmacologically active compounds. The reactivity of the indole nitrogen (N-H) often necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for this purpose. While the synthetic utility of N-protection is well-established, a detailed understanding of its impact on the molecule's spectroscopic properties is crucial for researchers in reaction monitoring, quality control, and structural elucidation.
This guide provides an in-depth spectroscopic comparison of unprotected Ethyl 2-(1H-indol-2-yl)acetate and its N-Boc protected counterpart. We will explore the characteristic changes observed in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, and delve into the underlying electronic effects responsible for these spectroscopic shifts.
The Rationale Behind N-Protection: Shielding the Reactive Core
The nitrogen atom in the indole ring is nucleophilic and its proton is acidic. This inherent reactivity can interfere with various synthetic transformations, such as metal-catalyzed cross-coupling reactions or reactions involving strong bases. The introduction of an electron-withdrawing protecting group, such as the Boc group, serves a dual purpose: it shields the N-H proton from deprotonation and reduces the nucleophilicity of the indole nitrogen. This strategic move allows chemists to perform reactions on other parts of the molecule with greater control and efficiency.
The choice of the Boc group is predicated on its robust nature under a wide range of reaction conditions and its facile removal under mild acidic conditions, ensuring the integrity of the final product.
Experimental Workflow: From Unprotected Indole to its N-Boc Shielded Analog
The synthesis of N-Boc-Ethyl 2-(1H-indol-2-yl)acetate from its unprotected precursor is a standard procedure in organic synthesis. The following protocol outlines a reliable method for this transformation.
A Comparative Guide to Catalytic Syntheses of Ethyl 2-(1H-indol-2-yl)acetate for Pharmaceutical Research
Introduction: The Significance of the Indole-2-Acetate Scaffold
For researchers, scientists, and professionals vested in drug development, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of pharmacologically active compounds. Its presence in vital biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its biological significance. Specifically, the ethyl 2-(1H-indol-2-yl)acetate framework is a critical building block for a variety of alkaloids and therapeutic agents, making its efficient and scalable synthesis a paramount objective in medicinal chemistry.[1]
This guide provides an in-depth, objective comparison of catalytic methodologies for the synthesis of this compound. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and performance metrics of three distinct catalytic strategies: the classic acid-catalyzed Fischer Indole Synthesis, a modern Palladium-catalyzed C-H activation approach, and a robust catalytic reductive cyclization. This analysis is designed to empower researchers to make informed decisions when selecting a synthetic route, balancing factors of novelty, efficiency, and substrate compatibility.
Comparative Analysis of Catalytic Methodologies
The selection of a synthetic strategy is a critical decision in any drug development pipeline, with profound implications for yield, purity, cost, and scalability. Here, we present a head-to-head comparison of three catalytic routes to this compound.
| Performance Metric | Fischer Indole Synthesis | Palladium-Catalyzed C-H Activation | Catalytic Reductive Cyclization |
| Catalyst System | Brønsted or Lewis Acids (e.g., H₂SO₄, ZnCl₂, PPA) | Palladium(II) salts (e.g., Pd(PhCN)₂Cl₂) with norbornene | Heterogeneous catalysts (e.g., Pd/C) |
| Starting Materials | Phenylhydrazine, Ethyl γ-ketoester | Indole, Ethyl bromoacetate | Ethyl 4-(2-nitrophenyl)-3-oxobutanoate |
| Typical Yield | Moderate to Good (often requires optimization) | Moderate to Good (60-80%)[1] | Good to Excellent (can be >90%) |
| Reaction Conditions | Often harsh, elevated temperatures | Moderate (e.g., 70°C)[1] | Mild (e.g., room temperature, H₂ atmosphere) |
| Atom Economy | Moderate (loss of water and ammonia) | High | High (byproducts are H₂O and N₂) |
| Substrate Scope | Broad, but can be limited by stability of hydrazone | Good functional group tolerance[1] | Excellent functional group tolerance |
| Key Advantages | Well-established, cost-effective reagents | Direct functionalization of the indole core | High yields, clean reaction, "green" |
| Key Disadvantages | Harsh conditions, potential for side products | Cost of palladium, use of stoichiometric mediator | Multi-step synthesis of the nitro precursor |
In-Depth Analysis of Catalytic Systems
The Classic Workhorse: Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most fundamental and widely used methods for constructing the indole ring.[2] The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of a phenylhydrazine and a suitable aldehyde or ketone.
Mechanistic Rationale:
The accepted mechanism involves the acid-catalyzed tautomerization of the phenylhydrazone to an enehydrazine intermediate. This is followed by a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia under acidic conditions yield the aromatic indole ring.[2][3] The choice of a strong Brønsted or Lewis acid is crucial to drive the reaction to completion.
Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation: Phenylhydrazine is reacted with an equimolar amount of a suitable γ-ketoester, such as ethyl 4,4-diethoxy-3-oxobutanoate, in a solvent like ethanol with a catalytic amount of acetic acid. The mixture is heated to form the corresponding phenylhydrazone, which can be isolated or used in situ.
-
Cyclization: The phenylhydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.
-
Reaction Conditions: The reaction mixture is heated, often to temperatures exceeding 100°C, for several hours to drive the cyclization and aromatization.
-
Work-up and Purification: After cooling, the reaction is quenched with water and neutralized with a base. The crude product is extracted with an organic solvent, dried, and purified by column chromatography to yield this compound.
Workflow for Fischer Indole Synthesis:
Caption: General workflow for the Fischer Indole Synthesis.
A Modern Approach: Palladium-Catalyzed C-H Activation
In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, offering a more atom-economical and often milder alternative to classical methods. The synthesis of this compound via a palladium-catalyzed regioselective C-H activation at the C2 position of indole exemplifies this modern approach.[1]
Mechanistic Rationale:
This reaction likely proceeds through a Catellani-type mechanism. A Pd(II) catalyst coordinates to the indole nitrogen, directing a C-H activation at the C2 position to form a palladacycle. Norbornene acts as a transient mediator, inserting into the Pd-C bond. This is followed by reaction with ethyl bromoacetate and subsequent reductive elimination to afford the C2-alkylated indole and regenerate the active palladium catalyst. The use of a suitable base is critical for the initial C-H activation step.
Experimental Protocol: Palladium-Catalyzed C-H Activation [1]
-
Reaction Setup: A reaction vessel is charged with indole, norbornene (2 equivalents), a base such as sodium bicarbonate (4 equivalents), and a palladium catalyst, for instance, bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂, 10 mol%).
-
Reagent Addition: Anhydrous solvent (e.g., DMF or dioxane) is added, followed by ethyl bromoacetate (2 equivalents).
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at approximately 70°C for several hours, with the reaction progress monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by flash column chromatography to yield the desired product.
Catalytic Cycle for Palladium-Catalyzed C-H Activation:
Caption: Simplified catalytic cycle for Pd-catalyzed C2-alkylation of indole.
The "Green" Alternative: Catalytic Reductive Cyclization
The synthesis of indoles via the reductive cyclization of ortho-substituted nitroarenes is a powerful and often high-yielding strategy.[4] This approach is particularly attractive from a "green" chemistry perspective, especially when employing catalytic hydrogenation, as the byproducts are typically benign.
Mechanistic Rationale:
The synthesis begins with a precursor such as ethyl 4-(2-nitrophenyl)-3-oxobutanoate. The key step is the reduction of the nitro group to an amine. This is typically achieved using a heterogeneous catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting amino group then undergoes a spontaneous intramolecular condensation with the adjacent ketone functionality, followed by dehydration, to form the indole ring.
Experimental Protocol: Catalytic Reductive Cyclization
-
Precursor Synthesis: The starting material, ethyl 4-(2-nitrophenyl)-3-oxobutanoate, is first synthesized, for example, by the condensation of 2-nitro-toluene with diethyl oxalate.
-
Reaction Setup: The nitro-precursor is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added.
-
Reaction Conditions: The vessel is charged with hydrogen gas (from a balloon or a pressurized system) and the mixture is stirred vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Work-up and Purification: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to afford this compound.
Workflow for Catalytic Reductive Cyclization:
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 2-(1H-indol-2-yl)acetate
This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 2-(1H-indol-2-yl)acetate. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure safety and operational excellence in the laboratory. Adherence to these protocols is critical for protecting laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is an indole derivative that requires careful management. While comprehensive toxicological and ecological data may be limited, the available safety information dictates a cautious approach. The primary hazards are associated with irritation and potential harm upon exposure.[1]
This compound is not merely inert; its classification warrants specific handling and disposal as hazardous waste. The hazardous decomposition products upon combustion include carbon monoxide and nitrogen oxides.[2] Therefore, it must never be disposed of via standard trash or sewer systems, as this can lead to environmental contamination and violate federal regulations.[3]
Table 1: Hazard Profile for this compound
| Hazard Category | GHS Classification & Statements | Pictogram | Recommended Precautions |
| Skin Irritation | H315: Causes skin irritation.[1] | GHS07 (Exclamation Mark) | Wear chemical-resistant gloves and a lab coat.[2] |
| Eye Irritation | H319: Causes serious eye irritation.[1] | GHS07 (Exclamation Mark) | Wear safety goggles or glasses.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | GHS07 (Exclamation Mark) | Handle only in a chemical fume hood.[2] Avoid breathing dust/fumes.[1] |
| General Toxicity | Harmful by inhalation, in contact with skin, and if swallowed.[2] | GHS07 (Exclamation Mark) | Wash hands thoroughly after handling.[2] |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The causality is simple: minimizing exposure during collection and consolidation of waste prevents accidental contact and ensures personal safety.
-
Engineering Controls : All handling and preparation of this compound for disposal must be conducted within a properly functioning chemical fume hood.[2] This is the primary barrier to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required. This is a non-negotiable baseline for safety.
Step-by-Step Disposal Protocol
The disposal of chemical waste is governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] The following protocol is designed to meet these standards.
Step 1: Waste Segregation and Identification Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate correct disposal by your institution's Environmental Health & Safety (EHS) office or a licensed contractor.[3] Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents.[2]
-
Solid Waste : Collect unused or expired pure this compound.
-
Contaminated Labware : Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with the compound.
-
Liquid Waste : Solutions containing this compound. Note the solvent and concentration.
Step 2: Select the Appropriate Waste Container The integrity of the waste container is critical for safe storage and transport.
-
Compatibility : Use a container made of a material compatible with the waste. For indole derivatives and many organic compounds, a high-density polyethylene (HDPE) or glass container is appropriate.[4]
-
Condition : The container must be in good condition, free from leaks or cracks, and have a secure, tightly-fitting lid.[5]
-
Venting (If Necessary) : If mixing with other reagents that could cause gas evolution, a vented cap may be required. Consult your EHS office for guidance.
Step 3: Proper Labeling of Hazardous Waste Regulatory compliance and the safety of waste handlers depend on accurate labeling. From the moment the first drop of waste enters the container, it must be labeled.[6]
-
The label must clearly state the words "HAZARDOUS WASTE" .[7]
-
List all chemical constituents by their full names (no abbreviations) and their approximate percentages. For example:
-
"this compound, 100%"
-
"Methanol 95%, this compound 5%"
-
-
Indicate the specific hazards (e.g., "Irritant").[6]
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation.[4]
-
Designate a specific SAA within your laboratory. This area must be under the control of laboratory personnel.[3]
-
Keep the waste container tightly closed except when adding waste.[5] This prevents the release of vapors and potential spills.
-
Store the container in secondary containment (such as a plastic tub) to contain any potential leaks.
Step 5: Arranging for Disposal Laboratory personnel are responsible for the waste until it is collected by a trained professional.
-
Once the container is full or you have reached the SAA storage time limit (often up to 12 months, but check local regulations), contact your institution's EHS office for a waste pickup.[4]
-
Do not pour chemical waste down the drain or place it in the regular trash.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for correctly segregating and containerizing waste streams of this compound.
Sources
- 1. Ethyl indole-2-acetate | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS#:33588-64-6 | Chemsrc [chemsrc.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Comprehensive Guide to the Safe Handling of Ethyl 2-(1H-indol-2-yl)acetate
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-(1H-indol-2-yl)acetate (CAS No: 33588-64-6). The guidance herein is synthesized from established safety protocols and toxicological data on related compounds to ensure a comprehensive understanding of the potential hazards and the necessary precautions for its handling and disposal.
Hazard Assessment and Triage
A Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, in contact with skin, or inhaled.[1] While specific long-term toxicity data for this compound is limited, studies on related indole derivatives have raised concerns. For instance, some nitrosated indole compounds have shown mutagenic potential. Furthermore, studies on indole-3-carbinol, another indole derivative, have indicated potential reproductive and developmental toxicity in animal models. Subacute exposure to high concentrations of 3-indoleacetic acid has been shown to cause hematotoxicity and adverse effects on several organs in rats.[2][3][4] The ethyl acetate component is a known irritant and can cause drowsiness or dizziness with high exposure.[5]
Key Potential Hazards:
-
Acute Toxicity: Harmful by ingestion, skin contact, and inhalation.[1]
-
Irritation: Potential for skin, eye, and respiratory tract irritation.
-
Long-Term Effects: Due to the indole structure, there is a theoretical potential for more complex biological effects with chronic exposure. This is an area requiring further research, and in its absence, caution is warranted.
Hazard Summary Table:
| Hazard Category | Potential Effects | GHS Classification (Inferred) |
| Acute Toxicity (Oral) | Harmful if swallowed. | Category 4 |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | Category 4 |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | Category 4 |
| Skin Corrosion/Irritation | May cause skin irritation. | Category 2 |
| Eye Damage/Irritation | May cause serious eye irritation. | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation and drowsiness or dizziness. | Category 3 |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize exposure. The following protocol is based on a comprehensive risk assessment and should be strictly adhered to.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the limited specific data for this compound, double-gloving is recommended as a best practice. Nitrile gloves provide good general chemical resistance, but it is crucial to consult the glove manufacturer's compatibility chart.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. When there is a risk of splashing or when handling larger quantities, a face shield worn over safety goggles is required.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is essential. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to control airborne exposure.[1] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.
PPE Selection and Use Workflow:
Caption: PPE selection workflow based on risk assessment.
Operational and Disposal Plans
A clear and robust plan for the handling and disposal of this compound is critical for laboratory safety and environmental protection.
Step-by-Step Handling and Storage Protocol:
-
Procurement: Order the smallest quantity of the chemical necessary for your experimental needs.
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] It should be segregated from incompatible materials such as strong oxidizing agents.
-
Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Labeling: All containers holding the compound or its solutions must be clearly labeled with the full chemical name and any known hazards.
Disposal Plan:
The disposal of this compound and any contaminated materials must be handled as hazardous waste. Adherence to institutional, local, and federal regulations is mandatory.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions and solvent rinses in a separate, compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
-
-
Waste Container Management:
-
Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and an accurate list of all contents, including solvents.
-
Keep waste containers closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Disposal Decision Tree:
Caption: Decision tree for the proper segregation and disposal of waste.
Emergency Procedures
Preparedness for accidental exposure or spills is a critical component of laboratory safety.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
In Case of a Spill:
-
Small Spill: If the spill is small and can be cleaned up without significant risk, trained personnel wearing appropriate PPE can absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the area immediately. Alert others in the vicinity and contact your institution's EHS or emergency response team. Prevent the spill from entering drains or waterways.
Scientific Context: The Indole Moiety and Biological Activity
The indole ring is a "privileged structure" in medicinal chemistry, meaning it is a common scaffold in molecules that bind to a variety of biological targets.[6] Indole derivatives have been shown to interact with numerous signaling pathways, including those involved in cell proliferation, inflammation, and apoptosis.[7][8][9] For example, some indole compounds can modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, which are often dysregulated in cancer.[7] While the specific biological activity of this compound is not well-characterized, its structural similarity to other biologically active indoles underscores the importance of minimizing exposure.
Simplified Overview of Potential Indole Signaling Interactions:
Caption: Potential interaction of indole derivatives with key cellular signaling pathways.
References
-
Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. PubMed. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]
-
This compound | CAS#:33588-64-6. Chemsrc. [Link]
-
Ethyl acetate - Registration Dossier. ECHA. [Link]
-
Assessment toxic effects of exposure to 3-indoleacetic acid via hemato-biochemical, hormonal, and histopathological screening in rats. PubMed. [Link]
-
Assessment toxic effects of exposure to 3-indoleacetic acid via hemato-biochemical, hormonal, and histopathological screening in rats. PubMed Central. [Link]
-
Indole-3-Carbinol and Its Role in Chronic Diseases. PubMed. [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
Sources
- 1. This compound | CAS#:33588-64-6 | Chemsrc [chemsrc.com]
- 2. Assessment toxic effects of exposure to 3-indoleacetic acid via hemato-biochemical, hormonal, and histopathological screening in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment toxic effects of exposure to 3-indoleacetic acid via hemato-biochemical, hormonal, and histopathological screening in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment toxic effects of exposure to 3-indoleacetic acid via hemato-biochemical, hormonal, and histopathological scr… [ouci.dntb.gov.ua]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. Indole-3-acetic acid exposure leads to cardiovascular inflammation and fibrosis in chronic kidney disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbioclean.com [usbioclean.com]
- 8. urgent.supply [urgent.supply]
- 9. scialliconsulting.com [scialliconsulting.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
